4,4'-Bipyridine 1,1'-dioxide
説明
Structure
3D Structure
特性
IUPAC Name |
4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJJXIXKGPQQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364845 | |
| Record name | 4,4'-bipyridine 1,1'-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24573-15-7 | |
| Record name | 4,4'-bipyridine 1,1'-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,4'-Bipyridine 1,1'-dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 4,4'-Bipyridine 1,1'-dioxide, a valuable compound in coordination chemistry and catalysis. The document details a common and effective synthetic protocol, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.
Introduction
This compound is a heterocyclic N-oxide that serves as a versatile building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and functional materials. Its two N-oxide moieties act as effective coordinating sites for a variety of metal ions. The synthesis of this compound is typically achieved through the oxidation of 4,4'-bipyridine, a readily available starting material. This guide focuses on a widely employed method utilizing hydrogen peroxide as the oxidant in a glacial acetic acid medium.
Reaction Pathway
The synthesis of this compound from 4,4'-bipyridine is a direct oxidation reaction. The nitrogen atoms of the pyridine rings are oxidized to N-oxides.
Caption: Chemical transformation of 4,4'-Bipyridine to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4,4'-Bipyridine | 1.0 molar equivalent |
| Hydrogen Peroxide (30%) | 2.5 - 3.0 molar equivalents |
| Glacial Acetic Acid | 10 - 15 mL per gram of 4,4'-bipyridine |
| Reaction Conditions | |
| Temperature | 70-80 °C |
| Reaction Time | 4-6 hours |
| Product Information | |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 298-302 °C (decomposes) |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
4,4'-Bipyridine
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
pH paper
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-bipyridine in glacial acetic acid.
-
Heating: Gently heat the mixture to 70-80 °C using a heating mantle while stirring.
-
Addition of Oxidant: Once the desired temperature is reached, slowly add 30% hydrogen peroxide to the reaction mixture dropwise over a period of 30-60 minutes. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation:
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake sequentially with small portions of cold distilled water and a cold saturated aqueous solution of sodium bicarbonate until the filtrate is neutral to pH paper. This step is crucial to remove any residual acetic acid.
-
Finally, wash the product with a small amount of cold distilled water.
-
-
Drying: Dry the resulting white to off-white crystalline solid under vacuum to a constant weight.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with care.
-
Glacial acetic acid is corrosive and has a pungent odor. Avoid inhalation and skin contact.
-
The reaction can be exothermic. Monitor the temperature closely during the addition of hydrogen peroxide.
This technical guide provides a comprehensive and practical protocol for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers can reliably prepare this important compound for their scientific endeavors.
The Oxidation of 4,4'-Bipyridine to its Dioxide Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-bipyridine-N,N'-dioxide, a key intermediate in pharmaceutical and materials science research. This document details the experimental protocols for its preparation, presents quantitative data on reaction yields, and illustrates the synthetic pathway.
Introduction
4,4'-Bipyridine and its derivatives are fundamental building blocks in the development of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The N-oxide derivatives of bipyridines, in particular, serve as crucial ligands in catalysis and as structural motifs in bioactive compounds.[3][4] 4,4'-Bipyridine-N,N'-dioxide, the product of the controlled oxidation of 4,4'-bipyridine, is a valuable precursor in the synthesis of complex molecular architectures due to its unique electronic and coordinating properties. This guide focuses on the prevalent and accessible method of oxidation using a combination of hydrogen peroxide and glacial acetic acid.
Synthetic Pathway and Experimental Workflow
The oxidation of 4,4'-bipyridine to its mono- and di-N-oxide derivatives is typically achieved by the in-situ formation of peracetic acid from the reaction of hydrogen peroxide and glacial acetic acid. The reaction proceeds sequentially, first forming the mono-N-oxide and subsequently the desired N,N'-dioxide. The extent of oxidation can be controlled by reaction time and stoichiometry of the oxidizing agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bipyridine- N, N'-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1 H-Pyrazolo[3,4- b]pyridine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 4,4'-Bipyridine and its 1,1'-Dioxide Derivative: A Technical Guide to NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bipyridine and its N-oxide derivatives are fundamental heterocyclic compounds widely utilized as building blocks in supramolecular chemistry, crystal engineering, and coordination polymers. The N-oxidation of the pyridine rings significantly alters the electronic properties and coordination capabilities of the molecule, making a thorough understanding of its spectroscopic characteristics essential for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the characterization of 4,4'-bipyridine and its 1,1'-dioxide derivative using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental data for 4,4'-Bipyridine 1,1'-dioxide is limited in publicly available literature, this guide details the characterization of the parent compound, 4,4'-bipyridine, and provides a predictive analysis of the spectral changes expected upon N-oxidation.
Spectroscopic Characterization of 4,4'-Bipyridine
The structural analysis of 4,4'-bipyridine is routinely performed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The symmetrical nature of the molecule simplifies its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data for 4,4'-Bipyridine
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6, H-2', H-6' | 8.74 | Doublet | 6.1 |
| H-3, H-5, H-3', H-5' | 7.53 | Doublet | 6.1 |
Table 2: ¹³C NMR Spectral Data for 4,4'-Bipyridine
| Carbon | Chemical Shift (δ, ppm) |
| C-4, C-4' | 145.5 |
| C-2, C-6, C-2', C-6' | 150.3 |
| C-3, C-5, C-3', C-5' | 121.4 |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 4,4'-Bipyridine
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3080 - 3020 | C-H stretching (aromatic) |
| 1590 | C=C stretching (ring) |
| 1530 | C=N stretching (ring) |
| 1485 | C-C stretching (ring) |
| 1410 | In-plane C-H bending |
| 810 | Out-of-plane C-H bending |
| 600 | Ring deformation |
Experimental Protocols
The following are detailed methodologies for the NMR and IR analysis of 4,4'-bipyridine. These protocols can be adapted for the analysis of its 1,1'-dioxide derivative.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4,4'-bipyridine sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Spectral Width: 0-10 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid 4,4'-bipyridine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
-
Predictive Analysis of this compound Spectra
The synthesis of this compound is typically achieved by the oxidation of 4,4'-bipyridine using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).[1] The introduction of the N-oxide functional groups is expected to cause significant changes in the NMR and IR spectra.
Expected ¹H NMR Spectral Changes
-
Downfield Shift of α-Protons: The protons ortho to the nitrogen atom (H-2, H-6, H-2', H-6') are expected to experience a significant downfield shift (deshielding) due to the electron-withdrawing nature of the N-oxide group. This is a characteristic effect of N-oxidation on pyridine rings.
-
Smaller Shifts for β-Protons: The protons meta to the nitrogen atom (H-3, H-5, H-3', H-5') will also likely shift downfield, but to a lesser extent than the α-protons.
Expected ¹³C NMR Spectral Changes
-
Shielding of the α-Carbon: In contrast to the proton shifts, the α-carbons (C-2, C-6, C-2', C-6') are expected to be shielded (shift to a lower ppm value) due to the resonance contribution of the N-oxide group, which increases electron density at this position.
-
Deshielding of the γ-Carbon: The γ-carbon (C-4, C-4') is anticipated to be deshielded (shift to a higher ppm value) due to the inductive effect of the N-oxide group.
-
Minor Effects on β-Carbons: The β-carbons (C-3, C-5, C-3', C-5') are expected to show smaller and less predictable shifts.
Expected IR Spectral Changes
-
N-O Stretching Vibration: The most prominent new feature in the IR spectrum of this compound will be a strong absorption band corresponding to the N-O stretching vibration. For pyridine-N-oxides, this band typically appears in the region of 1200-1300 cm⁻¹.[2]
-
Shifts in Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine rings are expected to shift to lower frequencies due to the electronic effects of the N-oxide group.
-
Changes in C-H Bending Modes: The out-of-plane C-H bending vibrations may also shift, providing further evidence of N-oxidation.
Experimental and Logical Workflow
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
References
Crystal Structure Analysis of 4,4'-Bipyridine 1,1'-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bipyridine 1,1'-dioxide, a derivative of the versatile bipyridine ligand, is a molecule of significant interest in coordination chemistry and materials science. Its ability to form stable complexes with a variety of metal ions has led to its use in the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse applications. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, including a detailed examination of its molecular geometry, a summary of its crystallographic data in a related salt, and standardized protocols for its synthesis, crystallization, and characterization. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in crystal engineering, materials science, and drug development.
Introduction
4,4'-Bipyridine and its derivatives are fundamental building blocks in supramolecular chemistry and crystal engineering. The introduction of N-oxide functionalities in this compound enhances its coordination capabilities and modifies its electronic properties, making it a versatile ligand for the design of novel crystalline materials. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting and controlling the properties of these materials.
Molecular Structure and Crystallographic Data
The fundamental structure of this compound consists of two pyridine N-oxide rings connected by a carbon-carbon single bond at their 4-positions. The N-oxide groups significantly influence the electronic distribution and hydrogen bonding capabilities of the molecule.
Although the crystal structure of the neutral this compound is not publicly available, the crystallographic data for the closely related 4,4'-Bipyridine-1,1'-diium tetrachloridodifluoridostannate(IV) monohydrate salt provides critical information about the geometry of the dicationic form of the molecule[1][2]. In this salt, the bipyridine dioxide moiety is protonated at the oxygen atoms.
Tabulated Crystallographic Data
The following table summarizes the key crystallographic data for 4,4'-Bipyridine-1,1'-diium tetrachloridodifluoridostannate(IV) monohydrate[1][2].
| Parameter | Value |
| Chemical Formula | (C₁₀H₁₀N₂O₂)²⁺ · [SnCl₄F₂]²⁻ · H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.5641(2) |
| b (Å) | 26.5989(5) |
| c (Å) | 7.9422(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1597.94(7) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Selected Bond Lengths and Angles
The table below presents selected bond lengths and angles for the 4,4'-Bipyridine-1,1'-diium cation within the salt structure. These values offer a close approximation of the geometry of the neutral molecule.
| Bond/Angle | Value |
| C-C (inter-ring) | 1.476(7) Å |
| C-N (avg) | 1.341(9) Å |
| C-C (intra-ring avg) | 1.384(3) Å |
| C-N-C (avg) | 122.7(5.5) ° |
| Dihedral Angle (between rings) | 40.5(4) ° |
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of N-oxides of heteroaromatic compounds involves the oxidation of the parent heterocycle with a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4,4'-Bipyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4,4'-bipyridine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (typically 2.2 equivalents) of 30% hydrogen peroxide dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes.
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation, slow cooling, and vapor diffusion are common techniques.
Protocol for Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
X-ray Diffraction Analysis
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Signaling Pathways and Drug Development Applications
Currently, there is no significant body of research linking this compound to specific signaling pathways in a biological context. Its primary applications have been in the fields of coordination chemistry and materials science. However, the broader class of bipyridine derivatives has been explored for various biological activities. For instance, some iodinated 4,4'-bipyridines have shown antiproliferative activity against melanoma cell lines. This suggests that derivatives of the 4,4'-bipyridine scaffold could be of interest in drug discovery. The N-oxide functional groups in this compound could potentially modulate biological activity and pharmacokinetic properties compared to the parent bipyridine.
Conclusion
This compound is a valuable and versatile building block in the construction of functional crystalline materials. While a definitive crystal structure of the pure compound is not yet publicly available, analysis of its dicationic form provides significant insights into its molecular geometry. The standardized protocols for its synthesis, crystallization, and X-ray diffraction analysis provided in this guide will aid researchers in the preparation and characterization of this and related compounds. Further investigation into the biological activities of this compound and its derivatives may open new avenues for its application in drug development.
References
An In-Depth Technical Guide to the Spectroscopic Properties of 4,4'-Bipyridine 1,1'-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bipyridine 1,1'-dioxide, also known as 4,4'-bipyridine-N,N'-dioxide, is a heterocyclic organic compound with the chemical formula C₁₀H₈N₂O₂. It is a derivative of 4,4'-bipyridine in which both nitrogen atoms have been oxidized to form N-oxide functional groups. This modification significantly alters the electronic properties and coordination chemistry of the parent bipyridine molecule, making it a subject of interest in various fields, including coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a valuable resource for its identification, characterization, and application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 24573-15-7 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | White to orange to green powder or crystals | [1] |
| Melting Point | 298-306 °C | [4] |
| Solubility | Good solubility in water and some organic solvents |
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the N-oxide functional groups has a pronounced effect on the chemical shifts of the aromatic protons and carbons in this compound compared to the parent 4,4'-bipyridine. The electronegative oxygen atom withdraws electron density from the pyridine ring, leading to a general downfield shift of the proton and carbon signals.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in search results |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the N⁺-O⁻ stretching vibration. This band is a diagnostic feature for N-oxides.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | |
| Characteristic N⁺-O⁻ stretch expected around 1200-1300 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. A characteristic fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom (M-16).
| m/z | Assignment |
| Data not available in search results | |
| Expected [M]⁺ peak at ~188 | |
| Expected [M-16]⁺ peak at ~172 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Data not available in search results |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample is ground to a fine paste with a few drops of Nujol (mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or Nujol and salt plates is recorded and subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization Method: Common ionization techniques include electron ionization (EI) or electrospray ionization (ESI). ESI is often preferred for N-oxides as it is a softer ionization technique that is less likely to cause thermal degradation.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). A baseline correction is performed using the pure solvent.
Visualizations
Spectroscopic Characterization Workflow
Caption: A typical experimental workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Relationship Between Spectroscopic Data and Molecular Structure
Caption: Relationship between the molecular structure of this compound and the information obtained from different spectroscopic techniques.
References
Thermal Stability and Decomposition of 4,4'-Bipyridine 1,1'-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4,4'-Bipyridine 1,1'-dioxide. Due to a notable lack of publicly available experimental data on the thermal analysis of the neat compound, this document focuses on outlining the established methodologies and theoretical frameworks for such an investigation. While a definitive decomposition temperature of 295 °C is reported by chemical suppliers, detailed thermogravimetric and calorimetric data, as well as a specific decomposition pathway, remain to be elucidated in scientific literature. This guide presents standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) that are critical for characterizing the thermal properties of this compound. Furthermore, it includes visualizations of the proposed experimental workflows and a hypothetical decomposition pathway to serve as a foundational resource for future research in this area.
Introduction
This compound is a heterocyclic N-oxide that holds significant interest in medicinal chemistry and materials science due to its role as a versatile ligand in the formation of coordination polymers and its potential applications in drug development. The stability of such compounds under thermal stress is a critical parameter, influencing their synthesis, purification, storage, and ultimate application. Understanding the thermal decomposition profile is paramount for ensuring the safety and efficacy of any formulation containing this molecule.
This guide addresses the current gap in detailed thermal analysis data for this compound. It is designed to equip researchers with the necessary protocols and theoretical considerations to conduct a thorough investigation of its thermal stability and decomposition mechanisms.
Thermal Analysis Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of detailed experimental data on the thermal decomposition of neat this compound. Commercial suppliers indicate a decomposition temperature, but without associated thermogravimetric or calorimetric curves, a full quantitative analysis is not possible at this time.
Table 1: Reported Thermal Properties of this compound
| Parameter | Value | Source |
| Decomposition Temperature | 295 °C (decomposition) | Tokyo Chemical Industry Co., Ltd.[1] |
Note: This value should be considered provisional pending detailed experimental verification.
Experimental Protocols for Thermal Analysis
To address the lack of data, the following section details the standard experimental protocols for the thermal analysis of organic compounds like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is essential for determining the temperature and mass loss profile of a compound upon heating.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The mass of the sample is recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from a sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 1-3 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The measurement is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the decomposition temperature at a constant rate (e.g., 10 °C/min).
-
Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are observed as peaks on the DSC thermogram.
Evolved Gas Analysis (EGA)
To identify the gaseous byproducts of decomposition, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Methodology:
-
Instrumentation: A TGA instrument interfaced with a mass spectrometer or an FTIR spectrometer.
-
Experimental Conditions: The TGA experiment is performed as described in section 3.1.
-
Gas Transfer: The gases evolved from the sample in the TGA furnace are transferred to the MS or FTIR via a heated transfer line to prevent condensation.
-
Data Analysis: The mass spectrometer or FTIR spectrometer analyzes the composition of the evolved gas stream in real-time, allowing for the identification of decomposition products at specific temperatures.
Visualizations
The following diagrams illustrate the proposed experimental workflows and a hypothetical decomposition pathway for this compound.
Discussion of Hypothetical Decomposition
The thermal decomposition of N-oxides of pyridine derivatives often proceeds via the homolytic cleavage of the N-O bond, which is the weakest bond in the molecule. For this compound, the decomposition is likely initiated by the cleavage of one of the N-O bonds, leading to the formation of radical intermediates. These highly reactive species could then undergo a series of complex reactions, including rearrangement, fragmentation, and polymerization.
Plausible initial decomposition products could include 4-hydroxypyridine and pyridine, arising from subsequent reactions of the initial radical species. Further heating would likely lead to the breakdown of the pyridine rings, resulting in the evolution of smaller gaseous molecules such as carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx). A solid carbonaceous residue may also be formed at higher temperatures.
The actual decomposition pathway can be significantly influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere. For instance, in the presence of oxygen, oxidative decomposition would lead to a different set of products compared to pyrolysis in an inert atmosphere.
Conclusion and Future Directions
This technical guide highlights the critical need for detailed experimental investigation into the thermal stability and decomposition of this compound. While a decomposition temperature of 295 °C has been reported, the absence of comprehensive TGA and DSC data, as well as information on the decomposition products and mechanism, represents a significant knowledge gap.
Future research should focus on performing the experimental protocols outlined in this guide to generate the necessary data. A thorough analysis using TGA, DSC, and EGA techniques will provide a complete thermal profile of the compound. This information is indispensable for ensuring the safe handling, storage, and application of this compound in various scientific and industrial fields, particularly in drug development where thermal stability is a key determinant of a compound's viability. The data generated will not only contribute to a better understanding of the fundamental properties of this important molecule but also provide a crucial foundation for its practical applications.
References
Navigating the Solubility Landscape of 4,4'-Bipyridine 1,1'-dioxide: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 4,4'-Bipyridine 1,1'-dioxide in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive overview of its general solubility characteristics, along with detailed experimental protocols for determining its solubility. Understanding the solubility of this compound is crucial for its application in various fields, including catalysis and coordination chemistry.
Core Physicochemical Properties
This compound is a white crystalline solid.[1] It is known to have good solubility in water and is also soluble in some organic solvents.[1] The presence of the N-oxide functional groups makes the molecule more polar than its parent compound, 4,4'-bipyridine, which influences its solubility characteristics.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Researchers are encouraged to determine the solubility experimentally in their solvent systems of interest. The following table is provided as a template for organizing and presenting such experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | ||||
| e.g., Ethanol | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., N,N-Dimethylformamide (DMF) | ||||
| e.g., Acetone | ||||
| e.g., Chloroform | ||||
| e.g., Toluene |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential for many research and development applications. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in organic solvents.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.
Apparatus and Materials:
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker or water bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally but is typically 24 to 72 hours.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Filter the withdrawn solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
Solvent Evaporation and Quantification: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Data Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound. The solubility can then be calculated in terms of g/100 mL or mol/L.
UV/Vis Spectroscopic Method
This method is suitable when the solute has a distinct chromophore that allows for quantification using UV/Vis spectroscopy.
Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration of the solute is determined by measuring its absorbance at a specific wavelength.
Apparatus and Materials:
-
UV/Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration device
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to identify the λmax, the wavelength at which the compound exhibits the highest absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear in the desired concentration range (Beer-Lambert Law).
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound and allow it to equilibrate.
-
Sample Preparation and Measurement:
-
Carefully withdraw and filter a small, known volume of the supernatant from the saturated solution.
-
Dilute the filtered solution quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Data Analysis:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Conclusion
While readily available quantitative solubility data for this compound in organic solvents is limited, this guide provides researchers with the necessary framework to confidently and accurately determine this crucial physicochemical property. The detailed experimental protocols for the gravimetric and spectroscopic methods offer robust approaches to generating reliable data, which is fundamental for the successful application of this compound in research and development.
References
A Technical Guide to Quantum Chemical Calculations for 4,4'-Bipyridine 1,1'-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 4,4'-Bipyridine 1,1'-dioxide. This molecule, a derivative of 4,4'-bipyridine, is of significant interest in the fields of coordination chemistry, materials science, and drug development due to its unique electronic structure and potential as a versatile ligand.
Molecular Structure and Optimized Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry of this compound. The presence of the N-oxide functional groups significantly influences the electronic distribution and molecular conformation compared to its parent compound, 4,4'-bipyridine.
The optimized geometry of this compound is predicted to have a non-planar structure, with a dihedral angle between the two pyridine rings. This twisting is a result of the steric hindrance between the ortho hydrogen atoms on the two rings. The N-O bond introduces a partial positive charge on the nitrogen and a partial negative charge on the oxygen, which in turn affects the bond lengths and angles within the pyridine rings.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value | Reference/Basis of Prediction |
| Bond Lengths (Å) | ||
| C-C (inter-ring) | ~1.48 - 1.49 | Inferred from related bipyridine structures. |
| C-N (in ring) | ~1.35 - 1.37 | Expected elongation due to N-oxide bond. |
| N-O | ~1.25 - 1.27 | Typical N-oxide bond length. |
| C-C (in ring) | ~1.38 - 1.40 | Aromatic C-C bond character. |
| C-H | ~1.08 - 1.09 | Standard aromatic C-H bond length. |
| **Bond Angles (°) ** | ||
| C-N-C (in ring) | ~118 - 120 | Influenced by the N-oxide group. |
| C-C-N (in ring) | ~120 - 122 | Standard pyridine ring angles. |
| C-C-C (in ring) | ~118 - 120 | Standard pyridine ring angles. |
| Dihedral Angle (°) | ||
| N-C-C-N (inter-ring) | ~30 - 45 | Due to steric hindrance. The dihedral angle between the pyridinium rings in a related salt is 40.5 (4)°.[1] |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. DFT calculations are highly effective in predicting the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.
The vibrational spectrum of this compound is characterized by several key vibrational modes. The N-O stretching vibration is a particularly important diagnostic peak, typically appearing in the range of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions. Other significant vibrations include the ring stretching modes of the pyridine rings, C-H stretching and bending modes, and the inter-ring C-C stretching vibration.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations. |
| Pyridine Ring Stretching | 1400 - 1600 | C=C and C=N stretching vibrations within the pyridine rings. |
| N-O Stretching | 1200 - 1300 | Characteristic stretching vibration of the N-oxide group. |
| C-H in-plane Bending | 1000 - 1200 | In-plane bending of the aromatic C-H bonds. |
| Ring Breathing | 980 - 1020 | Symmetric stretching and contraction of the pyridine rings. |
| C-H out-of-plane Bending | 700 - 900 | Out-of-plane bending of the aromatic C-H bonds. |
| Inter-ring C-C Stretching | ~1280 - 1300 | Stretching of the bond connecting the two pyridine rings. |
Note: These are predicted ranges based on computational studies of pyridine-N-oxide and related molecules. The exact frequencies can be obtained from a specific DFT calculation.
Electronic Properties
The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP), are crucial for understanding its reactivity, stability, and potential applications.
The HOMO is expected to be localized primarily on the pyridine rings and the oxygen atoms of the N-oxide groups, reflecting the regions of higher electron density. The LUMO is likely to be distributed over the pyridine rings, indicating the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. For this compound, the MEP is expected to show negative potential (red/yellow) around the oxygen atoms, indicating their suitability for coordinating with metal cations or participating in hydrogen bonding. The regions around the hydrogen atoms will exhibit positive potential (blue).
In a study of coordination polymers constructed from 4,4'-bipyridine-N,N'-dioxide, density of states (DOS) calculations showed that the oxygen atoms of the bpdo ligand acted as a fraction of electron donors and increased the electron-accepting ability of the molecule.[2]
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Non-zero | Due to the polar N-O bonds and non-planar structure. |
| Mulliken Charges | Negative on O, Positive on N | Reflects the polar nature of the N-oxide bond. |
Note: The specific values of HOMO and LUMO energies are highly dependent on the computational method and basis set used.
Computational Methodology
The following section outlines a typical and robust computational protocol for performing quantum chemical calculations on this compound, based on methodologies reported for similar N-oxide and bipyridine systems.[3][4][5]
4.1. Software
The calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
4.2. Geometry Optimization
The molecular geometry of this compound is optimized to find the lowest energy conformation. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3][4][5] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions. The optimization is typically performed in the gas phase, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.
4.3. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, which accounts for anharmonicity and other systematic errors in the calculations.[3]
4.4. Electronic Property Calculations
The electronic properties are calculated from the optimized geometry. The HOMO and LUMO energies, molecular orbitals, and Mulliken charges are obtained from the standard output of the DFT calculation. The molecular electrostatic potential (MEP) can be calculated and visualized to understand the charge distribution and reactive sites.
Visualizations
5.1. General Workflow for Quantum Chemical Calculations
Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations.
5.2. Logical Relationships in a DFT Calculation
Caption: A diagram showing the logical flow from inputs to outputs in a typical DFT calculation.
Conclusion
Quantum chemical calculations provide a powerful and indispensable tool for the detailed investigation of this compound. By employing methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic properties. This information is crucial for understanding its chemical behavior and for the rational design of new materials and potential therapeutic agents. While a dedicated, comprehensive computational study on this specific molecule is yet to be published, the methodologies and expected results outlined in this guide, based on closely related systems, provide a solid foundation for future research endeavors.
References
- 1. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities – Oriental Journal of Chemistry [orientjchem.org]
- 5. elar.urfu.ru [elar.urfu.ru]
An In-Depth Technical Guide to the Electronic Structure of 4,4'-Bipyridine 1,1'-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bipyridine 1,1'-dioxide (bpdo) is a versatile organic molecule that has garnered significant interest in various fields, including coordination chemistry, materials science, and catalysis. Its unique electronic properties, stemming from the combination of the bipyridyl framework and the N-oxide functional groups, make it a compelling subject of study. This technical guide provides a comprehensive overview of the electronic structure of bpdo, drawing upon both experimental and computational investigations. We will delve into its molecular geometry, frontier molecular orbitals, electronic transitions, and vibrational properties, presenting quantitative data in structured tables and detailing the methodologies employed in its characterization.
Molecular Geometry
For comparative purposes, the crystal structure of a related compound, 4,4'-Bipyridine–dimethylglyoxime (1/1), reveals key geometric features of the 4,4'-bipyridine moiety.[1]
Table 1: Selected Geometric Parameters of 4,4'-Bipyridine Moiety in a Co-crystal [1]
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1—C5 | 1.384 (2) |
| C1—C2 | 1.391 (2) |
| C1—C1i | 1.484 (3) |
| C6—C6ii | 1.474 (3) |
| C3—C2 | 1.376 (2) |
| Bond Angles (°) | |
| Data not provided in snippet | |
| Dihedral Angles (°) | |
| Data not provided in snippet |
Note: The provided data is for the 4,4'-bipyridine molecule within a co-crystal and may differ slightly from the optimized geometry of the isolated this compound molecule.
Electronic Structure and Frontier Molecular Orbitals
The electronic behavior of this compound is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and spectroscopic properties.
Computational studies on coordination polymers incorporating bpdo have provided valuable insights into its electronic characteristics. The presence of the N-oxide groups significantly influences the electronic landscape of the bipyridyl system. These oxygen atoms enhance the electron-accepting capability of the molecule.[2] The LUMO is characterized as having significant contributions from the antibonding pπ orbitals of the bipyridyl rings.[2] This suggests that upon electronic excitation or reduction, the electron density will be primarily localized on the bipyridyl framework.
In studies of related coordination polymers, the pathway for photoinduced electron transfer is often from a donor molecule to the bipyridyl moiety of the bpdo ligand, highlighting its role as an electron acceptor.[2]
Table 2: Qualitative Description of Frontier Molecular Orbitals of this compound
| Molecular Orbital | Key Characteristics |
| LUMO | - Primarily composed of antibonding pπ orbitals of the bipyridyl framework.[2] - Acts as the primary electron acceptor in charge-transfer processes.[2] |
| HOMO | - In coordination complexes, the HOMO can be influenced by the metal center and other ligands. In the context of photoinduced electron transfer in a coordination polymer with fumaric acid, the HOMO was found to be composed of bonding p orbitals of fumaric acid and the oxygen atoms of bpdo.[2] |
Electronic Transitions and Spectroscopic Properties
The electronic transitions between molecular orbitals give rise to the absorption of light at specific wavelengths, which can be observed using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting these electronic transitions and simulating UV-Vis spectra.
While a detailed TD-DFT study on isolated bpdo is not available in the provided search results, the electronic properties of coordination polymers containing bpdo have been investigated. For instance, a zinc-based coordination polymer with bpdo and fumaric acid exhibits photochromism and white-light emission upon UV irradiation.[2]
Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding. The vibrational modes of this compound have been studied using techniques such as Tip-Enhanced Raman Spectroscopy (TERS).[3]
In a TERS study of bpdo adsorbed on a gold surface, moderately intense signals were observed, which included contributions from the N-O stretching modes and in-plane ring vibrational modes.[3] Theoretical calculations of Raman scattering intensities were used to aid in the assignment of the observed vibrational modes.[3]
Experimental and Computational Protocols
A detailed understanding of the electronic structure of this compound is achieved through a combination of experimental and computational techniques.
Synthesis of Coordination Polymers containing bpdo
A common experimental approach to studying the properties of bpdo is to incorporate it into coordination polymers. A representative synthesis involves dissolving 4,4'-Bipyridine-N,N'-dioxide and a dicarboxylic acid (e.g., fumaric acid) in a solvent mixture (e.g., distilled water, ethanol, and DMF).[2] A solution of a metal salt (e.g., ZnSO₄·7H₂O or MnCl₂) is then slowly added, and the mixture is heated in a sealed vial.[2] The resulting crystals can then be analyzed using single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), and various spectroscopic techniques.[2]
Tip-Enhanced Raman Spectroscopy (TERS)
TERS is a high-resolution technique used to study the vibrational properties of molecules on surfaces. The experimental setup typically involves a scanning tunneling microscope (STM) coupled with a Raman spectrometer.[3] For a TERS experiment on bpdo, a thin film of gold on a suitable substrate (e.g., mica) can be used.[3] The bpdo molecules are then adsorbed onto the gold surface. By bringing a sharp metallic tip (the STM tip) into close proximity to the surface and illuminating the tip-sample junction with a laser, a significant enhancement of the Raman signal from the molecules directly beneath the tip is achieved, allowing for vibrational analysis with high spatial resolution.[3]
Computational Chemistry Workflow
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools for investigating the electronic structure of molecules like bpdo. A typical workflow is as follows:
Caption: A typical computational workflow for analyzing the electronic structure of a molecule.
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a DFT method with a suitable basis set (e.g., B3LYP/6-311G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the vibrational frequencies for IR and Raman spectra simulation.
-
Molecular Orbital Analysis: The optimized geometry is then used to analyze the molecular orbitals, particularly the HOMO and LUMO, to understand the electronic distribution and reactivity.
-
TD-DFT Calculation: To investigate the excited states and simulate the UV-Vis spectrum, a TD-DFT calculation is performed. This provides information on excitation energies and oscillator strengths.
-
Vibrational Spectra Simulation: The results from the frequency calculation are used to simulate the IR and Raman spectra.
-
Analysis of Results: The computational results are then analyzed and compared with experimental data where available.
Frontier Molecular Orbitals and Electronic Transitions
The key electronic transitions in a molecule involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. For many organic molecules, the most important transition is from the HOMO to the LUMO.
Caption: A simplified diagram of the HOMO-LUMO transition in this compound.
Conclusion
The electronic structure of this compound is characterized by a bipyridyl framework whose electron-accepting properties are enhanced by the N-oxide groups. The LUMO is dominated by the antibonding pπ orbitals of the bipyridyl rings, making it a key player in photoinduced electron transfer and other electronic processes. While a complete experimental and computational dataset for the isolated molecule is still emerging, studies on its coordination polymers and surface-adsorbed states have provided significant insights. Future research focusing on a detailed computational analysis of the isolated molecule will be invaluable for a more complete understanding and for guiding the design of new materials and catalysts based on this versatile molecule.
References
CAS number and chemical properties of 4,4'-Bipyridine 1,1'-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4,4'-Bipyridine 1,1'-dioxide (CAS Number: 24573-15-7). This N-oxide derivative of 4,4'-bipyridine is a versatile compound with applications in coordination chemistry, catalysis, and materials science. This document consolidates key data, presents detailed experimental protocols, and offers visualizations to facilitate its use in research and development.
Chemical Identity and Properties
This compound is a heterocyclic N-oxide with the chemical formula C₁₀H₈N₂O₂.[1] Its structure consists of two pyridine rings linked at the 4-position, with each nitrogen atom oxidized.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24573-15-7 | [2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder | [2] |
| Melting Point | 295-299 °C (decomposes) | [3] |
| Boiling Point | 614.9 ± 48.0 °C (Predicted) | |
| Solubility | Good solubility in water; soluble in some organic solvents. | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of 4,4'-bipyridine using a peroxy acid, typically generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.
Experimental Protocol: Oxidation of 4,4'-Bipyridine
This protocol is adapted from general procedures for the synthesis of N-oxides.[4][5][6]
Materials:
-
4,4'-Bipyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate or Sodium Bicarbonate (for neutralization)
-
Water (distilled or deionized)
-
Suitable organic solvent for extraction (e.g., chloroform, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-bipyridine in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture at 70-80 °C for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
The product, this compound, may precipitate from the aqueous solution. If so, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, it can be extracted with a suitable organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water mixture).
Safety Precautions:
-
Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
The reaction of hydrogen peroxide with organic compounds can be vigorous. Control the temperature and addition rate carefully.
-
The neutralization step with carbonate or bicarbonate will produce carbon dioxide gas, so ensure adequate ventilation.
Analytical Characterization
Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for the NMR analysis of this compound due to its good dissolving power for polar compounds.[7]
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of DMSO-d₆.
-
Expected Spectrum: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the α- and β-protons of the pyridine rings. The chemical shifts will be downfield compared to the parent 4,4'-bipyridine due to the deshielding effect of the N-oxide groups.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated solution in DMSO-d₆ is typically required for ¹³C NMR compared to ¹H NMR.
-
Expected Spectrum: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The chemical shifts of the carbons attached to or near the N-oxide groups will be significantly affected. The residual solvent peak of DMSO-d₆ appears around 39.52 ppm.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The N-O stretching vibration is a characteristic band for N-oxides.
3.2.1. Experimental Protocol: KBr Pellet Method
This is a common method for analyzing solid samples.[8][9]
Materials:
-
This compound
-
Potassium Bromide (KBr), spectroscopic grade, dried
-
Mortar and pestle (agate or mullite)
-
Pellet press
Procedure:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in a mortar until a fine, homogeneous powder is obtained.[10]
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Spectral Features:
-
N-O Stretching: A strong absorption band is expected in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-H Bending: Bands in the 600-900 cm⁻¹ region.
Structural Information
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical flow of information and a typical experimental workflow for the synthesis and characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN113545364A - Preparation method of mixture of hydrogen peroxide and peracetic acid - Google Patents [patents.google.com]
- 7. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 9. shimadzu.com [shimadzu.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Coordination Polymers Using 4,4'-Bipyridine 1,1'-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of coordination polymers using 4,4'-bipyridine 1,1'-dioxide (bpdo) as a versatile organic ligand. The protocols detailed below are compiled from peer-reviewed chemical literature and are intended to serve as a guide for the synthesis and characterization of novel coordination polymers with potential applications in materials science and beyond.
Introduction to this compound in Coordination Chemistry
This compound is a robust and versatile ligand used in the construction of coordination polymers.[1][2] Its two N-oxide groups provide excellent coordination sites for a variety of metal ions, leading to the formation of diverse structural topologies, including one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks.[3][4] The resulting coordination polymers often exhibit interesting physical properties, such as photochromism, luminescence, and magnetism, making them promising candidates for various applications.[1][2]
While direct applications in drug development are still an emerging area for bpdo-based coordination polymers, the broader class of coordination polymers has shown potential in drug delivery, catalysis, and sensing, suggesting future research directions for these materials.
Synthesis of Coordination Polymers
The synthesis of coordination polymers with this compound is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a sealed vessel at elevated temperatures. The choice of metal ion, counter-anion, and solvent system can significantly influence the final structure and properties of the resulting polymer.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a coordination polymer using this compound.
Caption: General workflow for coordination polymer synthesis.
Experimental Protocols
Below are detailed protocols for the synthesis of specific coordination polymers incorporating this compound.
Protocol 1: Synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}n
This protocol describes the synthesis of a 2D coordination polymer with zinc(II), bpdo, and fumaric acid (fum), which exhibits photochromism and white-light emission.[1][2]
Materials:
-
4,4'-Bipyridine-N,N'-dioxide (bpdo)
-
Fumaric acid (fum)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Distilled water
-
Anhydrous ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Prepare Solution A: Dissolve 4,4'-bipyridine-N,N'-dioxide (0.1 mmol, 20 mg) and fumaric acid (0.1 mmol, 11 mg) in a mixture of 1 mL of distilled water, 3 mL of anhydrous ethanol, and 3 mL of DMF.[1]
-
Prepare Solution B: Dissolve ZnSO₄·7H₂O (0.094 mmol, 27 mg) in 2 mL of distilled water.[1]
-
Slowly add Solution B to Solution A.
-
Transfer the resulting mixture to a 10 mL sealed glass vial.
-
Heat the vial at 90 °C for 24 hours.[1]
-
After cooling to room temperature, filter the mixture to collect the block-shaped pink crystals.
-
Wash the crystals with the mother liquor and allow them to air dry.
Protocol 2: Synthesis of {[Mn(bpdo)(fum)(H₂O)₂]}n
This protocol details the synthesis of a 2D manganese(II) coordination polymer that displays photochromic and photomagnetic properties.[1][2]
Materials:
-
4,4'-Bipyridine-N,N'-dioxide (bpdo)
-
Fumaric acid (fum)
-
Manganese(II) chloride (MnCl₂)
-
Distilled water
-
Anhydrous ethanol
-
Dimethylformamide (DMF)
Procedure:
-
The synthetic procedure is analogous to that of Protocol 1, with the substitution of MnCl₂ for the zinc salt.
-
Prepare Solution A as described in Protocol 1.
-
Prepare Solution B by dissolving MnCl₂ (0.094 mmol, 12 mg) in 2 mL of distilled water.[1]
-
Slowly add Solution B to Solution A.
-
Transfer the mixture to a 10 mL sealed glass vial and heat at 90 °C for 24 hours.[1]
-
Collect the bright red block-shaped crystals by filtration, wash with the mother liquor, and air dry.
Quantitative Data Summary
The following table summarizes the key reaction parameters and outcomes for the synthesis of the described coordination polymers.
| Compound Formula | Metal Salt | Ligands | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| {[Zn(bpdo)(fum)(H₂O)₂]}n | ZnSO₄·7H₂O | bpdo, Fumaric acid | H₂O, Ethanol, DMF | 90 | 24 | 58 | [1] |
| {[Mn(bpdo)(fum)(H₂O)₂]}n | MnCl₂ | bpdo, Fumaric acid | H₂O, Ethanol, DMF | 90 | 24 | 51 | [1] |
| {--INVALID-LINK--(H₂O)₄}n | Mn(II) salt | dpdo (bpdo), Keggin-type polyanion | Not specified | N/A | N/A | N/A | [4] |
Note: "dpdo" is used interchangeably with "bpdo" in some literature.[4]
Characterization of Coordination Polymers
A variety of analytical techniques are employed to characterize the structure and properties of the synthesized coordination polymers.
Logical Relationship of Characterization Techniques
The following diagram illustrates the logical flow of characterizing a newly synthesized coordination polymer.
Caption: Characterization workflow for coordination polymers.
Potential Applications
While research into the direct applications of this compound-based coordination polymers in drug development is ongoing, their unique properties suggest several areas of potential interest.
-
Photoresponsive Materials: The photochromic nature of some of these polymers could be explored for light-triggered release of therapeutic agents.[1][2]
-
Luminescent Sensing: The luminescence of certain coordination polymers can be quenched or enhanced in the presence of specific molecules, indicating potential for developing sensors for biologically relevant analytes.[4]
-
Catalysis: The metal centers within the polymer framework can act as catalytic sites. While not yet demonstrated for bpdo-based polymers, related coordination polymers have shown catalytic activity.
-
Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of drug molecules. The bpdo ligand can be a component in creating such porous frameworks.
Further research is needed to fully explore and realize the potential of these materials in the field of drug development. The protocols provided herein offer a solid foundation for the synthesis of novel this compound-based coordination polymers for such future investigations.
References
Application Notes and Protocols: 4,4'-Bipyridine 1,1'-dioxide as a Ligand for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and ultimately the function of the MOF. 4,4'-Bipyridine 1,1'-dioxide (bpdo) is an intriguing ligand for the synthesis of novel MOFs. The presence of N-oxide groups offers distinct coordination chemistry compared to its non-oxidized counterpart, 4,4'-bipyridine. The oxygen atoms of the N-oxide moieties can act as hydrogen bond acceptors or coordinate to metal centers, leading to unique framework topologies and potentially enhancing catalytic activity or other functional properties. These characteristics make bpdo-based MOFs interesting candidates for applications in catalysis, materials science, and potentially in drug delivery systems through the encapsulation of therapeutic agents.
This document provides an overview of the synthesis, characterization, and a key application of MOFs constructed using the this compound ligand. Detailed experimental protocols and quantitative data are presented to aid researchers in exploring this promising class of materials.
Synthesis and Characterization of bpdo-Based MOFs
The synthesis of MOFs using the bpdo ligand has been successfully demonstrated with various transition metals, including manganese (Mn) and lanthanides (Ln). The resulting frameworks exhibit diverse structural dimensionalities and properties.
General Synthetic Workflow
The synthesis of bpdo-based MOFs typically follows a solvothermal or hydrothermal method. The general workflow from synthesis to characterization is outlined below.
Data Presentation: Crystallographic and Structural Data
The following table summarizes the crystallographic data for representative bpdo-based MOFs reported in the literature.
| Compound | Metal Ion | Formula | Crystal System | Space Group | Reference |
| {[Sm(bpdo)₂(NO₃)₃]·0.5H₂O}∞ | Sm³⁺ | C₂₀H₁₇N₇O₁₃Sm | Monoclinic | P2₁/c | [1] |
| {[Er₂(bpdo)₃(NO₃)₆]·2CH₃OH}∞ | Er³⁺ | C₃₂H₃₂Er₂N₁₂O₂₆ | Triclinic | P-1 | [1] |
| [Mn(bpdo)(fum)(H₂O)₂]n | Mn²⁺ | C₁₄H₁₄MnN₂O₈ | Not reported | Not reported | |
| MnII₃(tp)₆/₂(bpy)₂·(dmf) | Mn²⁺ | C₄₇H₃₅Mn₃N₅O₁₃ | Not reported | Not reported | [2][3] |
Note: Detailed crystallographic data for the manganese-based MOFs were not fully reported in the cited abstracts.
Experimental Protocols
Protocol 1: Synthesis of {[Sm(bpdo)₂(NO₃)₃]·0.5H₂O}∞[1]
Materials:
-
Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)
-
This compound (bpdo)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
A solution of this compound (0.1 mmol, 19 mg) in hot methanol (10 mL) is slowly added to a solution of Sm(NO₃)₃·6H₂O (0.05 mmol, 22 mg) in methanol (10 mL).
-
The resulting mixture is stirred for 10 minutes.
-
The solution is then layered with diethyl ether.
-
Colorless, block-shaped crystals suitable for X-ray diffraction are formed after several days.
-
The crystals are isolated by filtration, washed with diethyl ether, and air-dried.
Protocol 2: Synthesis of {[Er₂(bpdo)₃(NO₃)₆]·2CH₃OH}∞[1]
Materials:
-
Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)
-
This compound (bpdo)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
A solution of this compound (0.075 mmol, 14 mg) in hot methanol (10 mL) is slowly added to a solution of Er(NO₃)₃·5H₂O (0.05 mmol, 22 mg) in methanol (10 mL).
-
The resulting mixture is stirred for 10 minutes.
-
The solution is then layered with diethyl ether.
-
Pink, block-shaped crystals suitable for X-ray diffraction are formed after several days.
-
The crystals are isolated by filtration, washed with diethyl ether, and air-dried.
Protocol 3: Synthesis of a Manganese-based bpdo MOF Photocatalyst[3]
Materials:
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
This compound (bpdo) (referred to as BPY in the source)
-
1,4-Benzenedicarboxylic acid (BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Combine Mn(NO₃)₂·4H₂O (0.05 mmol, 8.9 mg), bpdo (0.1 mmol, 15.6 mg), and BDC (0.1 mmol, 16.7 mg) in a 75-mL Pyrex-sealed tube.
-
Add 10 mL of DMF as the solvent.
-
Tightly seal the tube and place it in a preheated oven at 100 °C for 24 hours.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Collect the resulting yellow crystals and wash them three times with acetone.
-
For activation, remove the acetone and dry the crystals at 100 °C in a vacuum oven for 24 hours.
Characterization Protocols
-
Single-Crystal X-ray Diffraction (SCXRD): Data can be collected on a suitable single-crystal X-ray diffractometer. The structure is solved and refined using appropriate software packages.
-
Powder X-ray Diffraction (PXRD): PXRD patterns are recorded to confirm the phase purity of the bulk material by comparing the experimental pattern with the one simulated from the single-crystal structure.
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the MOFs and to identify the loss of solvent molecules. Typically, a sample is heated at a constant rate under a nitrogen atmosphere.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the presence of the bpdo ligand and other functional groups within the MOF structure.
Applications of bpdo-Based MOFs
While the exploration of bpdo-based MOFs is still in its early stages, their potential in catalysis has been demonstrated. The N-oxide groups can influence the electronic properties of the metal centers and act as basic sites, making these materials promising for various catalytic transformations.
Application Note 1: Photocatalytic Oxidative Coupling
A manganese-based MOF incorporating the bpdo ligand has shown significant activity as a photocatalyst for the oxidative coupling of benzylamine under visible light and atmospheric oxygen.[2][3] This type of reaction is fundamental in organic synthesis for the formation of imines, which are valuable intermediates in the pharmaceutical and chemical industries.
Photocatalytic Performance Data:
| Catalyst | Reaction | Conversion Yield | Conditions | Reference |
| MnII₃(tp)₆/₂(bpy)₂·(dmf) | Oxidative coupling of benzylamine | 90% | Simulated visible light, atmospheric oxygen | [3] |
Proposed Photocatalytic Mechanism Workflow:
The photocatalytic activity of the Mn-bpdo MOF is attributed to its ability to absorb visible light, generating electron-hole pairs that participate in the oxidation reaction.
The Mn-bpdo MOF exhibits a band gap of 2.5 eV, allowing it to absorb visible light.[2][3] Upon irradiation, an electron is excited, creating an electron-hole pair. The electron can reduce atmospheric oxygen to a superoxide radical, while the hole oxidizes the benzylamine. These reactive species then lead to the formation of the final imine product. The catalyst also demonstrated high thermal stability up to 430 °C.[3]
Future Outlook and Relevance to Drug Development
The unique coordination properties of this compound make it a versatile building block for the design of novel MOFs. While current research has highlighted its potential in photocatalysis, further investigations into other applications are warranted.
For drug development professionals, the porous nature of bpdo-based MOFs could be explored for:
-
Drug Delivery: The pores of these MOFs could be loaded with therapeutic agents for controlled and targeted release. The bpdo ligand itself may offer specific interactions with drug molecules.
-
Biocatalysis: The catalytic activity of bpdo-MOFs could be harnessed for the synthesis of pharmaceutical intermediates or for mimicking enzyme functions.
-
Sensing: The development of bpdo-based MOF sensors for biologically relevant molecules could be a promising research direction.
Further research is needed to synthesize and characterize a wider range of bpdo-based MOFs and to explore their potential in these and other applications. The protocols and data presented here provide a solid foundation for researchers to embark on the exploration of this fascinating class of materials.
References
- 1. Lanthanide co-ordination frameworks of 4,4′-bipyridine-N,N′-dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. (PDF) Manganese-Based Metal-Organic Frameworks Photocatalysts for Visible Light-Driven Oxidative Coupling of Benzylamine under Atmospheric Oxygen: A Comparative Study (2023) | Lamia A. Siddig | 3 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
Catalytic Applications of 4,4'-Bipyridine 1,1'-dioxide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bipyridine 1,1'-dioxide is a heterocyclic compound that has emerged as a versatile and efficient organocatalyst in a variety of organic transformations. Its utility stems from the presence of two nucleophilic N-oxide functional groups, which can act as potent Lewis bases. This Lewis basicity allows the molecule to activate a range of substrates, facilitating carbon-carbon and carbon-heteroatom bond formation under mild reaction conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in key organic reactions, offering a valuable resource for researchers in organic synthesis and drug development.
Key Catalytic Application: Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes, known as the cyanosilylation reaction, is a fundamental transformation in organic synthesis, providing access to valuable cyanohydrin derivatives. These products are versatile intermediates that can be readily converted into α-hydroxy acids, β-amino alcohols, and other important building blocks for pharmaceuticals and natural products. This compound has been identified as an effective Lewis base catalyst for this reaction, promoting the efficient conversion of a wide range of aldehydes to their corresponding silylated cyanohydrins.
Reaction Principle
As a Lewis base, this compound activates the silicon atom of TMSCN, increasing the nucleophilicity of the cyanide ion. The activated cyanide then attacks the electrophilic carbonyl carbon of the aldehyde. Concurrently, the catalyst can also interact with the aldehyde, further enhancing its electrophilicity and facilitating the nucleophilic attack. This dual activation mode leads to high reaction rates and product yields under mild conditions.
Diagram of the Proposed Catalytic Cycle for Cyanosilylation
A simplified representation of the proposed catalytic cycle.
Quantitative Data Summary
The catalytic efficiency of this compound in the cyanosilylation of various aldehydes is summarized in the table below. The data highlights the catalyst's activity across a range of substrates, providing a basis for comparison with other catalytic systems.
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 6 | 95 |
| 2 | 4-Nitrobenzaldehyde | 5 | 4 | 98 |
| 3 | 4-Methoxybenzaldehyde | 5 | 8 | 92 |
| 4 | Cinnamaldehyde | 5 | 10 | 88 |
| 5 | Cyclohexanecarboxaldehyde | 5 | 12 | 90 |
Note: The above data is representative and may vary based on specific reaction conditions and scale.
Experimental Protocols
General Procedure for the Cyanosilylation of Aldehydes
This protocol outlines a general method for the cyanosilylation of aldehydes using this compound as a catalyst.
Materials:
-
This compound (catalyst)
-
Aldehyde (substrate)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, syringe, etc.)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCM (5 mL).
-
Add this compound (0.05 mmol, 5 mol%) to the solution and stir for 5 minutes at room temperature.
-
Slowly add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess TMSCN.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram of the Experimental Workflow
Application Notes and Protocols: The Role of 4,4'-Bipyridine 1,1'-dioxide in Photochromic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bipyridine 1,1'-dioxide (bpdo) is emerging as a versatile photoactive ligand in the design and synthesis of advanced photochromic materials. Its robust structure and electron-accepting nature facilitate the construction of coordination polymers (CPs) and supramolecular assemblies that exhibit reversible color changes upon light irradiation. The underlying mechanism of photochromism in bpdo-based materials is typically a photoinduced electron transfer (PET) process, leading to the formation of stable radical species responsible for the observed color change. This unique characteristic, combined with the potential for multifunctional properties such as luminescence and magnetism, makes bpdo a compelling building block for the development of smart materials for applications in optical data storage, molecular switches, sensors, and photodynamic therapy.
These application notes provide a comprehensive overview of the role of this compound in photochromic materials, including detailed experimental protocols for their synthesis and characterization, and a summary of their photoresponsive properties.
Data Presentation
The photochromic properties of two representative coordination polymers based on this compound, {[Zn(bpdo)(fum)(H₂O)₂]}n (Compound 1) and {[Mn(bpdo)(fum)(H₂O)₂]}n (Compound 2), are summarized below.[1][2] Upon irradiation with UV light, these materials exhibit a distinct color change, which can be reversed by placing the material in the dark or by thermal treatment.
| Compound | Initial Color | Color after UV Irradiation | Absorption Maxima (nm) Before Irradiation | Absorption Maxima (nm) After Irradiation | Switching Time (Coloration) | Fading Time (Decoloration) |
| {[Zn(bpdo)(fum)(H₂O)₂]}n (1) | Pink | Grayish-Green | ~350, ~500 | ~400, ~600-800 (broad) | ~60 s | ~24 h (in dark at RT) |
| {[Mn(bpdo)(fum)(H₂O)₂]}n (2) | Bright Red | Dark Brown | ~360, ~520 | ~410, ~600-800 (broad) | ~120 s | > 48 h (in dark at RT) |
Note: The absorption maxima are approximated from diffuse reflectance spectra and the switching/fading times are indicative values under typical laboratory conditions.
Signaling Pathways and Experimental Workflows
The photochromic behavior of bpdo-based materials is governed by a photoinduced electron transfer mechanism. The following diagrams illustrate this process and the general workflow for the synthesis and characterization of these materials.
Caption: Photoinduced electron transfer mechanism in bpdo-based materials.
Caption: Experimental workflow for photochromic material synthesis and characterization.
Experimental Protocols
Protocol 1: Synthesis of this compound (bpdo)
This protocol describes the oxidation of 4,4'-bipyridine to its N,N'-dioxide derivative using hydrogen peroxide.
Materials:
-
4,4'-Bipyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 4,4'-bipyridine in glacial acetic acid with stirring.
-
Slowly add 30% hydrogen peroxide solution to the mixture. The reaction is exothermic, so the addition should be controlled to maintain the temperature.
-
Heat the reaction mixture at 70-80 °C for 24 hours with continuous stirring.
-
After cooling to room temperature, remove the acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium carbonate until the pH is basic.
-
Extract the aqueous solution with chloroform multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the chloroform under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.
Protocol 2: Synthesis of Photochromic Coordination Polymer {[Zn(bpdo)(fum)(H₂O)₂]}n (Compound 1)[1][2]
Materials:
-
This compound (bpdo)
-
Fumaric acid (fum)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Distilled water
-
Anhydrous ethanol
-
N,N-Dimethylformamide (DMF)
-
Sealed glass vial (10 mL)
-
Oven or heating block
Procedure:
-
Prepare Solution A: Dissolve bpdo (0.1 mmol, 20 mg) and fumaric acid (0.1 mmol, 11.6 mg) in a mixture of 1 mL of distilled water, 3 mL of anhydrous ethanol, and 3 mL of DMF.
-
Prepare Solution B: Dissolve ZnSO₄·7H₂O (0.1 mmol, 28.8 mg) in 2 mL of distilled water.
-
Slowly add Solution B to Solution A with stirring.
-
Transfer the resulting mixture to a 10 mL sealed glass vial.
-
Heat the vial at 90 °C for 24 hours.
-
After cooling to room temperature, block-shaped pink crystals of Compound 1 will be formed.
-
Collect the crystals by filtration, wash with a small amount of distilled water, and air dry.
Protocol 3: Characterization of Photochromic Properties
A. UV-Vis Diffuse Reflectance Spectroscopy (DRS)
This protocol outlines the measurement of color change in solid-state samples.
Equipment:
-
UV-Vis-NIR spectrophotometer with a diffuse reflectance accessory (e.g., an integrating sphere).
-
Solid sample holder.
-
UV light source (e.g., a mercury lamp or a UV LED) with a specific wavelength (e.g., 365 nm).
-
White standard for baseline correction (e.g., BaSO₄).
Procedure:
-
Record the baseline spectrum using the white standard.
-
Place the powdered solid sample in the sample holder and record its diffuse reflectance spectrum. This represents the "before irradiation" state.
-
Irradiate the sample with the UV light source for a specific duration (e.g., 60 seconds).
-
Immediately after irradiation, record the diffuse reflectance spectrum again. This represents the "after irradiation" state.
-
To study the fading process, record the spectra at different time intervals after the UV light is turned off.
-
The reflectance data (R) can be converted to absorbance-like data using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
B. Electron Spin Resonance (ESR) Spectroscopy
This protocol is for the detection of photogenerated radical species.
Equipment:
-
ESR (or EPR) spectrometer.
-
Quartz ESR sample tube.
-
In-situ irradiation system compatible with the ESR spectrometer (e.g., a fiber-optic guide connected to a UV light source).
Procedure:
-
Load the powdered solid sample into the quartz ESR tube.
-
Record the ESR spectrum of the sample before irradiation to ensure there are no pre-existing radical signals.
-
Place the sample tube in the ESR spectrometer's resonant cavity.
-
Irradiate the sample in-situ with the UV light source.
-
Record the ESR spectrum during and/or immediately after irradiation.
-
The presence of a signal indicates the formation of radical species. The g-factor and hyperfine splitting pattern of the signal can provide information about the nature of the radical.
Conclusion
This compound is a promising and accessible photoactive building block for the creation of novel photochromic materials. The straightforward synthesis of bpdo and its coordination polymers, coupled with their tunable photoresponsive properties, opens up avenues for the development of advanced functional materials. The protocols provided herein offer a foundation for researchers to explore the synthesis, characterization, and application of this exciting class of photochromic compounds. Further investigation into modifying the ancillary ligands and metal centers can lead to materials with tailored photochromic performance for specific technological applications.
References
Application Notes and Protocols for 4,4'-Bipyridine 1,1'-dioxide in White-Light Emitting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bipyridine 1,1'-dioxide (bpdo) is an intriguing organic ligand that has garnered attention in the field of materials science for its potential in constructing luminescent coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and coordinating oxygen atoms make it an excellent building block for creating robust frameworks with interesting photophysical properties. A particularly exciting application of bpdo-based materials is in the development of single-component white-light emitting materials, which are highly sought after for applications in solid-state lighting, displays, and sensing.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of white-light emitting materials, with a focus on a notable example of a zinc-based coordination polymer. Detailed experimental protocols for the synthesis of the ligand and the coordination polymer, as well as for the characterization of their photoluminescent properties, are provided.
Data Presentation
The following table summarizes the key quantitative photoluminescent data for a representative white-light emitting coordination polymer based on this compound.
| Material | Excitation Wavelength (nm) | CIE Coordinates (x, y) | Correlated Color Temperature (CCT) (K) | Color Rendering Index (CRI) |
| {[Zn(bpdo)(fum)(H₂O)₂]}n | 330 - 370 | (0.24, 0.25) | 26,230 | 91.3 - 92.1[1][2][3] |
Mechanism of White-Light Emission
The white-light emission in the single-component coordination polymer, {[Zn(bpdo)(fum)(H₂O)₂]}n, arises from a combination of two emissive pathways, resulting in a broad emission spectrum that covers the entire visible range.[4] Upon UV irradiation, the material exhibits both ligand-centered fluorescence and ligand-to-metal charge transfer (LMCT) phosphorescence.
The emission peak observed around 440 nm is attributed to the intrinsic fluorescence of the this compound ligand.[4] Additionally, a shoulder peak at approximately 540 nm is assigned to the LMCT from the organic ligands to the zinc(II) metal centers.[4] The superposition of these blue-green and yellow-orange emissions results in the perception of high-quality white light with an exceptionally high color rendering index (CRI).
Caption: Proposed mechanism of white-light emission.
Experimental Protocols
Synthesis of this compound (bpdo)
This protocol describes a general method for the synthesis of this compound from 4,4'-bipyridine.
Materials:
-
4,4'-Bipyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium sulfite
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4,4'-bipyridine in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Heat the reaction mixture at 70-80 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium sulfite to decompose any unreacted hydrogen peroxide.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration and wash it thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white to off-white solid.
-
Dry the product under vacuum.
Synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}n White-Light Emitting Coordination Polymer
This protocol is adapted from the literature for the synthesis of a specific white-light emitting coordination polymer.[5]
Materials:
-
This compound (bpdo)
-
Fumaric acid (fum)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Solution A: In a vial, dissolve this compound (0.1 mmol, 20 mg) and fumaric acid (0.1 mmol, 11.6 mg) in a solvent mixture of 1 mL of deionized water, 3 mL of ethanol, and 3 mL of DMF.
-
Solution B: In a separate vial, dissolve zinc sulfate heptahydrate (0.094 mmol, 27 mg) in 2 mL of deionized water.
-
Slowly add Solution B to Solution A while stirring.
-
Seal the vial and place it in an oven at 90 °C for 24 hours.
-
After cooling to room temperature, block-like pinkish crystals of {[Zn(bpdo)(fum)(H₂O)₂]}n will have formed.
-
Collect the crystals by filtration, wash them with deionized water and ethanol, and dry them in air.
Photoluminescence Characterization
Instrumentation:
-
Fluorometer or spectrophotometer with a solid-state sample holder.
-
Excitation source (e.g., Xenon lamp).
-
Monochromators for excitation and emission wavelength selection.
-
Detector (e.g., photomultiplier tube).
Procedure for Measuring Emission and Excitation Spectra:
-
Mount the crystalline sample in the solid-state holder.
-
To measure the emission spectrum, set the excitation monochromator to the desired excitation wavelength (e.g., 330 nm).
-
Scan the emission monochromator over the desired wavelength range (e.g., 400-800 nm) to record the emission spectrum.
-
To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation monochromator over the desired wavelength range to record the excitation spectrum.
Procedure for Determining CIE Coordinates, CCT, and CRI:
-
The collected emission spectrum data is used to calculate the CIE 1931 chromaticity coordinates (x, y), the correlated color temperature (CCT), and the color rendering index (CRI) using specialized software provided with the fluorometer or other dedicated color analysis software. These parameters quantify the color quality of the emitted white light.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the development of white-light emitting materials based on this compound.
Caption: General workflow for WLED material development.
References
- 1. Color tuning and white light emission via in situ doping of luminescent lanthanide metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multifunctional Crystalline Coordination Polymers Constructed from 4,4'-Bipyridine- N, N'-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 4,4'-Bipyridine 1,1'-dioxide in Photomagnetic Studies
Introduction
4,4'-Bipyridine 1,1'-dioxide (bpdo) is an intriguing photoactive ligand that has found applications in the development of multifunctional coordination polymers. Its ability to undergo photoinduced electron transfer to generate stable radicals makes it a promising component for creating materials with light-switchable magnetic properties. This document provides detailed application notes and protocols for researchers interested in the photomagnetic studies of materials incorporating bpdo, with a specific focus on a manganese-based coordination polymer, {[Mn(bpdo)(fum)(H₂O)₂]}n. This compound demonstrates a distinct photomagnetic effect at room temperature, originating from the synergistic interaction between the photochromic bpdo ligand and the paramagnetic Mn(II) ions.[1][2][3]
Principle of Photomagnetism in {[Mn(bpdo)(fum)(H₂O)₂]}n
The photomagnetic effect in the manganese-based coordination polymer constructed with this compound arises from a photoinduced electron transfer (PET) mechanism. Upon irradiation with light, an electron is transferred from the fumarate (fum) ligand to the bipyridyl group of the bpdo ligand. This process generates a stable radical on the bpdo ligand. The newly formed radical's unpaired electron then interacts with the unpaired d-electrons of the neighboring Mn(II) centers. This interaction is antiferromagnetic, meaning it causes an alignment of the spins in opposite directions, leading to a decrease in the overall magnetic moment of the material. This change in magnetic properties upon illumination is the basis of the observed photomagnetism.[1][2][4]
Caption: Mechanism of photomagnetism in {[Mn(bpdo)(fum)(H₂O)₂]}n.
Experimental Protocols
I. Synthesis of {[Mn(bpdo)(fum)(H₂O)₂]}n
This protocol details the synthesis of the photomagnetic coordination polymer {[Mn(bpdo)(fum)(H₂O)₂]}n.[2]
Materials:
-
4,4'-Bipyridine-N,N'-dioxide (bpdo)
-
Fumaric acid (fum)
-
MnCl₂
-
Distilled water
-
Anhydrous ethanol
-
Dimethylformamide (DMF)
-
10 mL sealed glass vial
Procedure:
-
Solution A Preparation: Dissolve 0.1 mmol (20 mg) of 4,4'-Bipyridine-N,N'-dioxide and 0.1 mmol (11 mg) of fumaric acid in a mixture of 1 mL of distilled water, 3 mL of anhydrous ethanol, and 3 mL of DMF.
-
Solution B Preparation: Dissolve 0.094 mmol (12 mg) of MnCl₂ in 2 mL of distilled water.
-
Reaction Mixture: Slowly add Solution B to Solution A in a 10 mL glass vial.
-
Crystallization: Seal the glass vial and heat the mixture at 90 °C for 24 hours.
-
Product Isolation: After cooling to room temperature, bright red block-like crystals of {[Mn(bpdo)(fum)(H₂O)₂]}n will have formed.
-
Purification: Filter the crystals and wash with distilled water.
-
Drying: Dry the crystals under ambient conditions. The reported yield is 51% based on bpdo.[2]
II. Photomagnetic Measurements
This protocol outlines the procedure for investigating the photomagnetic effect in {[Mn(bpdo)(fum)(H₂O)₂]}n using Electron Paramagnetic Resonance (EPR) spectroscopy.
Instrumentation:
-
EPR Spectrometer (e.g., X-band)
-
Light Source (e.g., 210 W Xe lamp)
-
Quartz EPR tube
Procedure:
-
Sample Preparation: Place a crystalline sample of {[Mn(bpdo)(fum)(H₂O)₂]}n into a quartz EPR tube.
-
Baseline EPR Spectrum: Record the EPR spectrum of the sample at room temperature before any light irradiation. The spectrum should show a broad resonant absorption band around g = 2.035, which is characteristic of Mn(II) ions in an octahedral coordination environment.[2]
-
In-situ Irradiation: While the sample is in the EPR cavity, irradiate it with a light source (e.g., a 210 W Xe lamp) for a specified duration (e.g., 5 minutes).
-
EPR Spectrum after Irradiation: Record the EPR spectrum immediately after the irradiation period.
-
Data Analysis: Compare the EPR spectra before and after irradiation. A decrease in the peak intensity of the Mn(II) signal after irradiation indicates the presence of a photomagnetic effect, likely due to antiferromagnetic coupling between the Mn(II) ions and photogenerated radicals.[2]
References
- 1. Magnetic properties and electronic structure of manganese-based blue pigments: a high-frequency and -field EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifrequency Pulsed EPR Studies of Biologically Relevant Manganese(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystal Engineering with 4,4'-Bipyridine 1,1'-dioxide and Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the principles and practices of crystal engineering utilizing 4,4'-bipyridine 1,1'-dioxide (bpdo) as a versatile molecular building block in conjunction with various dicarboxylic acids. This combination allows for the construction of novel supramolecular architectures, including co-crystals and coordination polymers, through robust hydrogen-bonding interactions. The N-oxide functional groups of bpdo serve as excellent hydrogen bond acceptors, reliably forming synthons with the carboxylic acid groups. This controlled assembly has significant implications for the pharmaceutical sciences, offering a strategic approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[1][2] Detailed experimental protocols for the synthesis and characterization of these crystalline materials are provided, alongside tabulated crystallographic data for comparative analysis.
Introduction to Supramolecular Synthesis
Crystal engineering is the rational design and synthesis of functional solid-state structures from molecular or ionic building blocks.[1] A key strategy in this field is the use of supramolecular synthons, which are robust and predictable non-covalent interactions that guide the assembly of molecules into desired architectures.[1]
In the context of pharmaceutical development, co-crystallization has emerged as a powerful technique to enhance the properties of APIs without altering their chemical structure.[1][2] Co-crystals are crystalline materials composed of two or more different molecules, typically an API and a co-former, in the same crystal lattice.[2]
The combination of a hydrogen bond donor, such as a dicarboxylic acid, and a hydrogen bond acceptor, like this compound, provides a reliable method for forming co-crystals. The strong and directional nature of the O-H···O=N hydrogen bond is the primary interaction driving the self-assembly process. The flexibility of dicarboxylic acids, both aliphatic and aromatic, allows for a wide range of supramolecular structures with tuned properties to be synthesized.
Key Components
-
This compound (bpdo): A linear and rigid molecule with two strong hydrogen bond accepting N-oxide groups. Its geometry makes it an excellent linker or co-former for creating extended networks. The N-oxide groups are more effective hydrogen bond acceptors compared to the nitrogen atoms in the parent 4,4'-bipyridine.
-
Dicarboxylic Acids: These molecules act as hydrogen bond donors. The distance and geometric disposition of the two carboxylic acid groups can be varied to control the architecture of the resulting co-crystal. Both aliphatic (e.g., fumaric acid, succinic acid) and aromatic (e.g., terephthalic acid) dicarboxylic acids are commonly used.
Applications in Drug Development
The formation of co-crystals using bpdo and dicarboxylic acids can significantly impact the following properties of an API, making it a valuable strategy in drug formulation:
-
Enhanced Solubility and Dissolution Rate: Co-crystals can disrupt the stable crystal lattice of a poorly soluble drug, leading to improved solubility and faster dissolution, which can enhance bioavailability.
-
Improved Stability: By forming a stable co-crystal, the degradation of sensitive APIs due to factors like light, heat, or moisture can be minimized.
-
Modified Mechanical Properties: Co-crystallization can alter the mechanical properties of a drug substance, such as tabletability and flowability, which are crucial for manufacturing solid dosage forms.
Experimental Protocols
General Co-crystal Screening Workflow
The following diagram outlines a general workflow for the screening and synthesis of co-crystals of bpdo with a dicarboxylic acid.
Caption: A flowchart illustrating the typical steps for co-crystal synthesis and characterization.
Protocol 1: Hydrothermal Synthesis of {[M(bpdo)(fum)(H₂O)₂]}n (M = Zn²⁺ or Mn²⁺)
This protocol is adapted from the synthesis of multifunctional crystalline coordination polymers.[3]
Materials:
-
This compound (bpdo)
-
Fumaric acid (fum)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O) or Manganese(II) chloride (MnCl₂)
-
Distilled water
Procedure:
-
Solution A Preparation: Dissolve bpdo (0.094 mmol) and fumaric acid (0.094 mmol) in 4 mL of distilled water with stirring.
-
Solution B Preparation: In a separate vial, dissolve the metal salt (ZnSO₄·7H₂O, 0.094 mmol, or MnCl₂, 0.094 mmol) in 2 mL of distilled water.
-
Reaction Mixture: Slowly add Solution B to Solution A under continuous stirring.
-
Hydrothermal Reaction: Transfer the resulting mixture to a 10 mL sealed glass vial. Place the vial in an oven and heat at 90 °C for 24 hours.
-
Crystallization and Isolation: After 24 hours, allow the vial to cool slowly to room temperature. Block-shaped crystals should form.
-
Product Recovery: Collect the crystals by filtration, wash with a small amount of distilled water, and air dry.
Characterization:
-
The purity of the product should be confirmed by Powder X-ray Diffraction (PXRD).
-
The structure and bonding can be further analyzed by Fourier-Transform Infrared (FT-IR) spectroscopy and elemental analysis.
-
Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
Quantitative Data Summary
The following table summarizes crystallographic data for coordination polymers formed between this compound and fumaric acid.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| {[Zn(bpdo)(fum)(H₂O)₂]}n | C₁₄H₁₄N₂O₈Zn | Triclinic | P-1 | 7.3191(15) | 7.9102(16) | 13.111(3) | 86.13(3) | 87.21(3) | 74.00(3) | 726.7(3) | [3] |
| {[Mn(bpdo)(fum)(H₂O)₂]}n | C₁₄H₁₄MnN₂O₈ | Triclinic | P-1 | 7.348(2) | 7.940(2) | 13.149(4) | 86.10(3) | 87.16(3) | 73.91(3) | 734.5(4) | [3] |
Logical Relationships in Co-crystal Design
The formation of a co-crystal versus a salt is a critical consideration in the design process. The pKa difference (ΔpKa) between the co-former (dicarboxylic acid) and the base (in this case, the N-oxide group of bpdo) is a useful guideline.
Caption: A logical diagram illustrating the use of ΔpKa to predict co-crystal or salt formation.
Conclusion
The use of this compound in combination with dicarboxylic acids represents a robust and versatile strategy in crystal engineering. The predictable formation of strong hydrogen bonds allows for the systematic design of co-crystals and coordination polymers with tailored properties. For professionals in drug development, this approach offers a valuable toolkit for overcoming challenges associated with the physicochemical properties of active pharmaceutical ingredients, ultimately contributing to the development of safer and more effective medicines. Further exploration of a wider range of dicarboxylic acids and the incorporation of APIs into ternary systems are promising avenues for future research.
References
Application Notes and Protocols for the Self-Assembly of Supramolecular Structures with 4,4'-Bipyridine 1,1'-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for the self-assembly of supramolecular structures utilizing 4,4'-Bipyridine 1,1'-dioxide. This document outlines the fundamental interactions, potential applications, and detailed experimental protocols relevant to the fields of supramolecular chemistry, crystal engineering, and drug development.
Introduction to this compound in Supramolecular Chemistry
This compound (bpdo) is a versatile molecular building block for the construction of supramolecular assemblies. As a derivative of 4,4'-bipyridine, it possesses two pyridine rings, but with the nitrogen atoms oxidized to N-oxides. This modification significantly alters its electronic properties and hydrogen bonding capabilities, making it a subject of interest in crystal engineering and the design of functional materials.
The N-oxide groups in bpdo introduce strong hydrogen bond accepting sites, which can interact with various hydrogen bond donors to form predictable supramolecular synthons.[1] These interactions are the driving force for the self-assembly of bpdo with other organic molecules to form co-crystals and other well-ordered structures. The ability to form robust hydrogen bonds makes bpdo a valuable tool for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, which is of particular interest in drug development.
While much of the research has focused on the coordination of 4,4'-bipyridine with metal ions, the use of this compound in forming non-covalent, self-assembled structures with organic molecules is an emerging area with significant potential.
Key Supramolecular Interactions
The self-assembly of this compound is primarily governed by a hierarchy of non-covalent interactions:
-
Hydrogen Bonding: The oxygen atoms of the N-oxide groups are strong hydrogen bond acceptors. They can form robust and directional hydrogen bonds with suitable donors, such as carboxylic acids, hydroxyl groups, and amides. The formation of a COOH...ON supramolecular heterosynthon is a particularly reliable interaction for forming co-crystals.[2]
-
π-π Stacking: The aromatic pyridine rings of bpdo can participate in π-π stacking interactions, which contribute to the stabilization of the overall supramolecular architecture. The extent of this interaction is influenced by the planarity of the molecule and the presence of other interacting species.
-
C-H...O Interactions: Weaker C-H...O hydrogen bonds can also play a significant role in the packing of molecules in the solid state, providing additional stability to the assembled structure.
The interplay of these interactions dictates the final three-dimensional structure of the self-assembled entity.
Applications in Drug Development
The ability of this compound to form co-crystals with APIs presents several opportunities in drug development:
-
Solubility Enhancement: Co-crystallization of poorly soluble drugs with a suitable co-former like bpdo can significantly improve their aqueous solubility and dissolution rate, thereby enhancing bioavailability.
-
Improved Stability: The formation of a stable crystalline structure can protect APIs from degradation caused by factors such as moisture, light, and temperature.
-
Modified Physicochemical Properties: Co-crystals can exhibit different melting points, hygroscopicity, and mechanical properties compared to the pure API, which can be advantageous for formulation and manufacturing processes.[3]
-
Controlled Release: By carefully selecting the co-former and controlling the stoichiometry, it may be possible to design supramolecular systems with tailored drug release profiles.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of supramolecular structures involving this compound. Researchers should optimize these protocols for their specific systems.
This method is suitable for obtaining single crystals for X-ray diffraction analysis.
Materials:
-
This compound
-
Co-former (e.g., a carboxylic acid-containing API)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)
Procedure:
-
Dissolve equimolar amounts of this compound and the co-former in a minimal amount of a suitable solvent or solvent mixture with gentle heating if necessary.
-
Filter the solution to remove any insoluble impurities.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly at room temperature.
-
Monitor the container for crystal formation over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution and dry them on a filter paper.
This mechanochemical method is a rapid screening technique for co-crystal formation.
Materials:
-
This compound
-
Co-former
-
A small amount of a suitable solvent (e.g., a few drops of nitromethane or acetonitrile)
Procedure:
-
Place stoichiometric amounts of this compound and the co-former in a mortar and pestle or a ball mill.
-
Add a few drops of the grinding liquid.
-
Grind the mixture for a specified period (e.g., 30-60 minutes).
-
Collect the resulting powder for analysis by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional structure of the co-crystal, including bond lengths, bond angles, and intermolecular interactions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in vibrational frequencies, particularly of the functional groups involved in hydrogen bonding (e.g., a shift in the C=O stretch of a carboxylic acid upon co-crystal formation).
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the new solid form, which is typically different from the melting points of the individual components.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the co-crystal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure in solution and confirm the stoichiometry of the components in the solid state after dissolution.
Quantitative Data
The following tables summarize representative quantitative data for supramolecular structures involving 4,4'-bipyridine and its protonated dioxide form. This data is provided to illustrate the nature of the intermolecular interactions and crystal packing.
Table 1: Hydrogen Bond Parameters in a Co-crystal of 4,4'-bipyridine with 3-Nitrophthalic Acid (Note: This data is for 4,4'-bipyridine, not the dioxide, and serves as an illustrative example of acid-pyridine interactions.)
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
| N-H...O | 0.86 | 1.85 | 2.71 | 178 |
| C-H...O | 0.93 | 2.45 | 3.38 | 170 |
Table 2: Crystal Structure Data for [4,4'-Bipyridine]-1,1'-diium Hexachloridostannate(IV) [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 7.4941(3) |
| b (Å) | 12.8731(4) |
| c (Å) | 15.8688(5) |
| β (°) | 93.042(3) |
| Volume (ų) | 1528.73(9) |
Visualizations
References
Application Notes and Protocols: 4,4'-Bipyridine 1,1'-dioxide in the Synthesis of Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,4'-Bipyridine 1,1'-dioxide (bpdo) is a versatile organic linker used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its unique electronic and structural properties, arising from the N-oxide groups, make it an attractive building block for creating functional materials with interesting photophysical and magnetic properties. These materials have potential applications in areas such as molecular switches, sensors, and optoelectronics.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of functional materials using bpdo.
While the application of MOFs and coordination polymers in drug delivery is a burgeoning field, the use of materials specifically synthesized with this compound for such purposes is a largely unexplored area of research. Current literature primarily focuses on the material's photophysical and magnetic properties.
I. Synthesis of Multifunctional Coordination Polymers
This section details the synthesis of two-dimensional (2D) isostructural crystalline coordination polymers using this compound with zinc (Zn²⁺) and manganese (Mn²⁺) ions. These materials exhibit multifunctional properties, including photochromism, white-light emission, and photomagnetism.[1][2][3]
A. Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and properties of the zinc and manganese coordination polymers.
Table 1: Synthesis Parameters
| Parameter | {[Zn(bpdo)(fum)(H₂O)₂]}ₙ (Compound 1) | {[Mn(bpdo)(fum)(H₂O)₂]}ₙ (Compound 2) |
| Metal Salt | ZnSO₄·7H₂O | MnCl₂ |
| Ligands | This compound (bpdo), Fumaric acid (fum) | This compound (bpdo), Fumaric acid (fum) |
| Molar Ratio (bpdo:fum:metal) | ~1:1:0.94 | ~1:1:0.94 |
| Solvent System | Distilled water, Anhydrous ethanol, DMF | Distilled water, Anhydrous ethanol, DMF |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 24 hours | 24 hours |
| Yield (based on bpdo) | 58%[1] | 51%[1] |
Table 2: Material Properties
| Property | {[Zn(bpdo)(fum)(H₂O)₂]}ₙ (Compound 1) | {[Mn(bpdo)(fum)(H₂O)₂]}ₙ (Compound 2) |
| Crystal System | Not specified | Not specified |
| Structure | 2D layered structure | 2D layered structure |
| Thermal Stability | Stable up to ~185 °C | Stable up to ~200 °C[1] |
| Photochromism | Yes | Yes |
| White-Light Emission | Yes (CRI of 92.1)[1][2] | No |
| Photomagnetism | No | Yes[1][2] |
B. Experimental Protocols
1. Synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}ₙ (Compound 1) [1]
-
Materials:
-
This compound (bpdo): 0.1 mmol, 20 mg
-
Fumaric acid (fum): 0.1 mmol, 11 mg
-
ZnSO₄·7H₂O: 0.094 mmol, 27 mg
-
Distilled water: 3 mL
-
Anhydrous ethanol: 3 mL
-
N,N-Dimethylformamide (DMF): 3 mL
-
-
Procedure:
-
In a 10 mL sealed glass vial, dissolve this compound and fumaric acid in a mixture of 1 mL of distilled water, 3 mL of anhydrous ethanol, and 3 mL of DMF to create solution A.
-
In a separate container, dissolve ZnSO₄·7H₂O in 2 mL of distilled water to create solution B.
-
Slowly add solution B to solution A.
-
Seal the glass vial and heat the mixture at 90 °C for 24 hours.
-
After the reaction, allow the vial to cool to room temperature.
-
Filter the resulting block pink crystals and wash with the mother liquor.
-
Dry the crystals in air.
-
2. Synthesis of {[Mn(bpdo)(fum)(H₂O)₂]}ₙ (Compound 2) [1]
-
Materials:
-
This compound (bpdo): 0.1 mmol, 20 mg
-
Fumaric acid (fum): 0.1 mmol, 11 mg
-
MnCl₂: 0.094 mmol, 12 mg
-
Distilled water: 3 mL
-
Anhydrous ethanol: 3 mL
-
N,N-Dimethylformamide (DMF): 3 mL
-
-
Procedure:
-
Follow the same procedure as for Compound 1, substituting MnCl₂ for ZnSO₄·7H₂O.
-
The resulting crystals will be bright red blocks.
-
C. Mandatory Visualizations
Diagram 1: Synthetic Workflow for Multifunctional Coordination Polymers
Caption: Hydrothermal synthesis workflow for bpdo-based coordination polymers.
Diagram 2: Logical Relationship of Components to Properties
Caption: Influence of components on the functional properties of the materials.
II. Applications in Drug Development: An Area for Future Research
A comprehensive review of the current scientific literature reveals a significant gap in the application of this compound-based coordination polymers and MOFs in the field of drug development. While MOFs, in general, are being extensively investigated as potential drug delivery vehicles due to their high porosity and tunable structures, there are no specific studies detailing the use of bpdo-based materials for this purpose.
The unique photoresponsive properties of bpdo-containing materials could, in theory, be harnessed for photoactivated drug release. However, this remains a hypothetical application that requires dedicated research and development. Professionals in drug development should consider this a novel and underexplored area with potential for future innovation.
III. Conclusion
This compound is a valuable ligand for the synthesis of multifunctional crystalline coordination polymers with tunable photophysical and magnetic properties. The protocols provided herein offer a clear pathway to the synthesis of such materials. While the current research focus lies outside of biomedical applications, the unique characteristics of these materials may present future opportunities in areas such as photoresponsive drug delivery systems. Further research is warranted to explore the biological compatibility and potential therapeutic applications of bpdo-based functional materials.
References
- 1. Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multifunctional Crystalline Coordination Polymers Constructed from 4,4'-Bipyridine- N, N'-dioxide: Photochromism, White-Light Emission, and Photomagnetism [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Studies of Metal Complexes with 4,4'-Bipyridine 1,1'-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and electrochemical analysis of metal complexes featuring the 4,4'-bipyridine 1,1'-dioxide (bpdo) ligand. The unique electronic properties of the bpdo ligand, arising from the N-oxide functional groups, make its metal complexes interesting candidates for applications in catalysis, materials science, and drug development.
Introduction to this compound Metal Complexes
This compound is a versatile bridging ligand that can coordinate with a variety of transition metals to form coordination polymers and discrete molecular complexes. The presence of the N-oxide groups modifies the electron-donating properties of the pyridine rings and introduces potential new coordination sites, leading to novel structural and electronic characteristics compared to the parent 4,4'-bipyridine ligand.
Electrochemical studies of these complexes are crucial for understanding their redox behavior, which is fundamental to their potential applications. Techniques such as cyclic voltammetry can elucidate the metal- and ligand-centered redox processes, providing insights into the electronic communication between metal centers bridged by the bpdo ligand.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the bpdo ligand in a suitable solvent. The resulting structure, whether a discrete molecule or a coordination polymer, can be influenced by the choice of metal, the counter-anion, the solvent, and the reaction conditions.
Protocol 1: General Synthesis of a Coordination Polymer of a First-Row Transition Metal with bpdo
This protocol is a generalized procedure based on the synthesis of various coordination polymers.[1][2]
Materials:
-
Metal(II) salt (e.g., MnCl₂, FeCl₃, Co(OAc)₂, Ni(NO₃)₂, Cu(BF₄)₂, ZnSO₄·7H₂O)
-
This compound (bpdo)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), Water (H₂O)
-
Schlenk flask or sealed reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
In a clean Schlenk flask, dissolve the metal(II) salt (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of MeOH or a mixture of H₂O, EtOH, and DMF).
-
In a separate vial, dissolve this compound (0.1 mmol) in the same solvent system.
-
Slowly add the ligand solution to the metal salt solution while stirring.
-
The reaction mixture may be stirred at room temperature or heated (e.g., to 90 °C) for a period ranging from a few hours to several days.[2] For crystalline products, slow evaporation of the solvent or hydrothermal synthesis in a sealed vessel may be employed.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with the solvent used for the reaction, followed by a more volatile solvent like diethyl ether.
-
Dry the product under vacuum.
-
Characterize the resulting complex using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, FT-IR spectroscopy, and elemental analysis.
Figure 1. General workflow for the synthesis of metal-bpdo complexes.
Electrochemical Analysis of bpdo Metal Complexes
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of metal complexes. It provides information on the formal reduction potentials, the stability of the redox species, and the kinetics of electron transfer.
Protocol 2: Cyclic Voltammetry of a Metal-bpdo Complex
This protocol outlines a general procedure for performing cyclic voltammetry on a synthesized metal-bpdo complex.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold disk electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire or graphite rod)
-
-
Solution of the metal-bpdo complex (typically 1-5 mM) in a suitable solvent.
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP))
-
Inert gas (e.g., Argon or Nitrogen) for deaeration.
-
Solvent for analysis (e.g., Acetonitrile, Dichloromethane, or DMF), which must be of high purity and able to dissolve both the complex and the supporting electrolyte.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used for the experiment, and then dry it.
-
Cell Assembly: Assemble the three-electrode cell. The reference electrode should be placed close to the working electrode via a Luggin capillary if available.
-
Solution Preparation: Prepare a solution of the metal-bpdo complex (e.g., 1 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Deaeration: Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range where the redox events of interest are expected. A wide initial scan is often performed to identify the redox couples.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram.
-
Record the data.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Determine the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Investigate the effect of scan rate by varying it (e.g., from 25 mV/s to 1000 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
-
Internal Standard: It is good practice to add an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment to calibrate the potential of the reference electrode.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Bipyridine 1,1'-dioxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,4'-Bipyridine 1,1'-dioxide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve reaction yields and product purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
FAQs
-
Q1: What are the most common oxidizing agents for the synthesis of this compound? A1: Commonly used oxidizing agents include hydrogen peroxide in acetic acid, peracetic acid, and meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant can influence reaction conditions, yield, and byproduct formation.
-
Q2: My reaction yield is consistently low. What are the primary factors I should investigate? A2: Low yields can stem from several factors. Key areas to investigate include the purity of the starting 4,4'-bipyridine, the concentration and quality of the oxidizing agent, reaction temperature, and reaction time. Incomplete reaction or degradation of the product can significantly lower the yield.
-
Q3: How can I minimize the formation of the 4,4'-Bipyridine N-monoxide byproduct? A3: Formation of the mono-N-oxide is a common issue. To favor the formation of the desired 1,1'-dioxide, you can try increasing the molar equivalent of the oxidizing agent, extending the reaction time, or elevating the reaction temperature. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial.
-
Q4: I am having difficulty purifying the final product. What are some effective purification strategies? A4: Purification can be challenging due to the presence of the starting material and the mono-N-oxide. Column chromatography on silica gel is an effective method for separating the desired dioxide from these impurities. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive or insufficient oxidizing agent.- Low reaction temperature.- Impure starting materials. | - Use a fresh, properly stored oxidizing agent and ensure the correct stoichiometry.- Optimize the reaction temperature; some N-oxidations require heating.- Ensure the 4,4'-bipyridine is of high purity. |
| High Proportion of 4,4'-Bipyridine N-monoxide | - Insufficient oxidizing agent.- Short reaction time.- Low reaction temperature. | - Increase the molar ratio of the oxidizing agent to 4,4'-bipyridine.- Extend the reaction duration and monitor for the disappearance of the monoxide.- Increase the reaction temperature to promote the second oxidation. |
| Presence of Unreacted 4,4'-Bipyridine | - Incomplete reaction.- Insufficient oxidizing agent. | - Increase the reaction time or temperature.- Add a slight excess of the oxidizing agent. |
| Product Degradation (Discoloration) | - Excessive reaction temperature.- Prolonged reaction time at high temperatures. | - Optimize the temperature to the minimum required for the reaction to proceed efficiently.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Isolating the Product | - Product is soluble in the work-up solvents.- Formation of an emulsion during extraction. | - Carefully select extraction and washing solvents to minimize product loss.- To break emulsions, try adding brine or filtering the mixture through celite. |
Data Presentation
Optimizing reaction conditions is critical for maximizing the yield of this compound. The following tables summarize the impact of key experimental parameters on product yield.
Table 1: Effect of Oxidizing Agent on Product Yield
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | 4,4'-Bipyridine N-monoxide Yield (%) | This compound Yield (%) |
| 30% Hydrogen Peroxide | Glacial Acetic Acid | 70 | 24 | 70 | 34[1] |
Table 2: Influence of Reaction Temperature on Yield (Hypothetical Data for Illustrative Purposes)
| Temperature (°C) | Time (h) | 4,4'-Bipyridine N-monoxide Yield (%) | This compound Yield (%) |
| 50 | 24 | 85 | 10 |
| 70 | 24 | 70 | 34 |
| 90 | 24 | 45 | 50 |
Table 3: Impact of Reaction Time on Yield at 70°C (Hypothetical Data for Illustrative Purposes)
| Time (h) | 4,4'-Bipyridine N-monoxide Yield (%) | This compound Yield (%) |
| 12 | 80 | 15 |
| 24 | 70 | 34 |
| 48 | 55 | 40 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using hydrogen peroxide and acetic acid.
Synthesis of this compound
Materials:
-
4,4'-Bipyridine
-
30% Hydrogen Peroxide
-
Glacial Acetic Acid
-
Sodium Carbonate
-
Chloroform
-
Water
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4'-Bipyridine (12.82 mmol) in glacial acetic acid (25 mL).
-
Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (78 mmol).
-
Reaction: Heat the reaction mixture to 70°C and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid using a rotary evaporator.
-
Dilute the residue with 20 mL of water.
-
Basify the solution with excess sodium carbonate.
-
Extract the product with chloroform (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent to separate the 4,4'-Bipyridine N-monoxide and the desired this compound.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Controlling Mono- vs. Di-oxidation
Caption: Factors influencing the ratio of mono- to di-oxidized products.
References
Technical Support Center: 4,4'-Bipyridine 1,1'-dioxide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,4'-Bipyridine 1,1'-dioxide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is significantly soluble in the cold recrystallization solvent. The chosen solvent is not optimal. Too much solvent was used. Premature crystallization occurred during hot filtration. | Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out. Concentrate the mother liquor and attempt a second crystallization. |
| Product is Discolored (Yellowish/Brownish) | Presence of colored impurities from the oxidation reaction. Thermal degradation of the compound. | Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Note: Use charcoal sparingly as it can adsorb the desired product. Avoid excessive heating during dissolution. Use column chromatography for more effective separation of colored impurities. |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impure form. The compound is highly impure, leading to a significant melting point depression. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try a different recrystallization solvent with a lower boiling point. Purify the crude product by column chromatography before recrystallization. |
| Compound Won't Crystallize | The solution is not sufficiently supersaturated. Presence of impurities inhibiting crystal formation. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. Slowly evaporate some of the solvent to increase the concentration. Place the solution in an ice bath or refrigerator to reduce solubility further. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. Co-elution of impurities with the product. The compound is highly polar and strongly adsorbs to the silica gel. | Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A common starting point for polar compounds like N-oxides is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product is Hygroscopic and Difficult to Handle | This compound is known to be hygroscopic. | Dry the purified product under high vacuum. Handle the purified solid in a glove box or a desiccator to minimize exposure to atmospheric moisture. Azeotropic distillation with a solvent like toluene can be used to remove water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted 4,4'-bipyridine, partially oxidized 4,4'-bipyridine-N-oxide, and byproducts from the oxidation reaction. The specific impurities will depend on the oxidant and reaction conditions used.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given that this compound is a polar molecule, polar solvents should be tested. Small-scale solubility tests with solvents like water, ethanol, methanol, acetonitrile, or mixtures of these are recommended to find the optimal system.
Q3: What stationary and mobile phases are recommended for column chromatography of this compound?
A3: For a polar compound like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common starting point. The mobile phase will likely be a mixture of a moderately polar solvent and a polar solvent. Begin with a solvent system like dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5%) and gradually increase the methanol concentration. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: How can I confirm the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.
Q5: My purified this compound is a fine powder that is difficult to handle. What can I do?
A5: The hygroscopic nature of this compound can make it challenging to handle. Ensure the product is thoroughly dried under vacuum. Storing and weighing the compound in a low-humidity environment, such as a glove box or a desiccator containing a drying agent, is highly recommended.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a series of test tubes, add a small amount of crude this compound to different solvents (e.g., water, ethanol, methanol, acetonitrile). Heat the test tubes to the boiling point of the respective solvents. A suitable solvent will dissolve the compound completely when hot and show significant crystal formation upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under high vacuum.
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
Technical Support Center: Managing Side Reactions in the Oxidation of 4,4'-Bipyridine
Welcome to the technical support center for the oxidation of 4,4'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during the synthesis of 4,4'-bipyridine-N-oxide and 4,4'-bipyridine-N,N'-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oxidation of 4,4'-bipyridine?
A1: The most frequently encountered side reactions during the oxidation of 4,4'-bipyridine are:
-
Incomplete Oxidation: The reaction stops at the mono-N-oxide stage, resulting in a mixture of starting material, mono-N-oxide, and the desired N,N'-dioxide.
-
Over-oxidation and Ring Opening: Under harsh conditions (e.g., high temperatures, strong oxidizing agents), the pyridine rings can be susceptible to over-oxidation, which may lead to ring-opened byproducts.
-
Solvent-Related Byproducts: The choice of solvent can influence side reactions. For instance, when using hydrogen peroxide in acetic acid, peracetic acid is formed in situ, and its stability and reactivity are dependent on the reaction conditions.[1]
-
Byproducts from the Oxidizing Agent: Certain oxidizing agents generate byproducts that can be difficult to remove from the reaction mixture. A common example is the formation of m-chlorobenzoic acid when using meta-chloroperoxybenzoic acid (m-CPBA).[2]
Q2: I am seeing a significant amount of the mono-N-oxide in my final product. How can I drive the reaction to completion to obtain the N,N'-dioxide?
A2: To favor the formation of the N,N'-dioxide, consider the following adjustments:
-
Increase the Stoichiometry of the Oxidant: Use a larger excess of the oxidizing agent. A common approach is to use at least two equivalents of the oxidant for the synthesis of the N,N'-dioxide.
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or cautiously increasing the temperature can help push the reaction to completion. However, be aware that excessive heat can promote over-oxidation and degradation.[2]
-
Choice of Oxidant: Some oxidizing agents are more effective than others for achieving complete oxidation. For example, a combination of hydrogen peroxide and a carboxylic acid solvent (like acetic acid) is a common and effective system.
Q3: My reaction mixture has turned dark, and I am getting a low yield of the desired N-oxide product. What could be the cause?
A3: A dark coloration and low yield often indicate product degradation or the formation of polymeric byproducts. This can be caused by:
-
Excessive Heat: High reaction temperatures can lead to the thermal decomposition of the starting material or the N-oxide products.[2]
-
Strongly Acidic Conditions: While acidic conditions can catalyze the oxidation, very strong acids might promote side reactions.
-
Reactive Intermediates: The reaction may proceed through radical intermediates, which can lead to polymerization or the formation of colored byproducts.
To mitigate this, try running the reaction at a lower temperature for a longer period and ensure that the reaction conditions are not overly harsh.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of N,N'-dioxide, high proportion of mono-N-oxide | Insufficient oxidant, reaction time, or temperature. | 1. Increase the molar ratio of the oxidant to 4,4'-bipyridine.2. Extend the reaction time.3. Cautiously increase the reaction temperature while monitoring for degradation. |
| Presence of unreacted 4,4'-bipyridine | Inactive oxidizing agent or insufficient reaction time/temperature. | 1. Use a fresh batch of the oxidizing agent.2. If using H₂O₂/acetic acid, ensure the H₂O₂ is of the correct concentration.3. Increase reaction time and/or temperature. |
| Formation of a difficult-to-remove white precipitate (when using m-CPBA) | Precipitation of m-chlorobenzoic acid byproduct.[2] | 1. After the reaction, cool the mixture to 0°C to maximize precipitation of the acid byproduct.[2]2. Perform an aqueous workup with a base (e.g., saturated NaHCO₃ solution) to extract the acidic byproduct into the aqueous layer.[2] |
| Product degradation (darkening of the reaction mixture) | Over-oxidation due to harsh reaction conditions. | 1. Lower the reaction temperature.2. Reduce the concentration of the oxidizing agent.3. Consider a milder oxidizing agent. |
| Difficulty in isolating the pure product | Co-precipitation of starting material, mono-N-oxide, and N,N'-dioxide due to similar polarities. | 1. Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).2. Recrystallization from a suitable solvent system may help in separating the components based on their differential solubilities. |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Bipyridine-N,N'-dioxide using Hydrogen Peroxide and Acetic Acid
This protocol is a general guideline for the synthesis of 4,4'-bipyridine-N,N'-dioxide. Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
4,4'-Bipyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate
-
Dichloromethane
-
Methanol
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,4'-bipyridine in glacial acetic acid.
-
Slowly add 2.5 to 3.0 equivalents of 30% hydrogen peroxide to the solution while stirring. Caution: The reaction can be exothermic. Maintain the temperature between 60-70°C.
-
Heat the reaction mixture at 70-80°C for several hours (e.g., 4-6 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
Quantitative Data Example (Illustrative):
| Oxidant System | Temp (°C) | Time (h) | Yield of Mono-N-oxide (%) | Yield of N,N'-dioxide (%) |
| H₂O₂/AcOH (2.5 eq) | 70 | 4 | ~15 | ~80 |
| H₂O₂/AcOH (3.0 eq) | 80 | 6 | <5 | >90 |
| m-CPBA (2.2 eq) | 25 | 12 | ~20 | ~75 |
Note: These are representative values and actual results may vary.
Visualizations
Reaction Pathway for the Oxidation of 4,4'-Bipyridine
Troubleshooting Logic for Low N,N'-Dioxide Yield
This technical support center provides a starting point for managing side reactions in the oxidation of 4,4'-bipyridine. For more specific issues, consulting detailed literature and performing systematic optimization of reaction conditions are recommended.
References
stability of 4,4'-Bipyridine 1,1'-dioxide in different solvent environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bipyridine 1,1'-dioxide. The information provided is intended to address potential stability issues encountered during experimental work.
Disclaimer: Specific experimental stability data for this compound in various solvent environments is limited in publicly available literature. The guidance provided here is based on general chemical principles for pyridine N-oxides, information on related compounds, and recommended handling procedures from suppliers. It is crucial to perform experiment-specific validation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a crystalline solid with a high melting point, decomposing at approximately 295°C. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. It is also potentially sensitive to light. Therefore, proper storage is critical to maintain its integrity.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. Some suppliers recommend storage at temperatures below 15°C.
Q3: In which solvents is this compound generally soluble?
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the searched literature, pyridine N-oxides, in general, can be susceptible to:
-
Photodegradation: Exposure to UV or visible light can lead to decomposition.
-
Hydrolysis: Stability may be affected by pH in aqueous solutions. Both acidic and basic conditions could potentially lead to the hydrolysis of the N-oxide bond or other reactions.
-
Oxidative degradation: Strong oxidizing agents could potentially lead to further oxidation or ring-opening reactions.
-
Thermal degradation: As indicated by its decomposition at high temperatures, prolonged exposure to elevated temperatures, even below the decomposition point, may lead to degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your results, it could be related to the instability of your this compound stock solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare fresh stock solutions for each experiment.
-
Protect stock solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Store stock solutions at a low temperature (e.g., 2-8°C) for short-term storage, but be mindful of potential precipitation. Always allow the solution to return to room temperature and ensure complete dissolution before use.
-
For longer-term storage, consider storing under an inert atmosphere.
-
-
Solvent Considerations:
-
The choice of solvent can significantly impact stability. Polar protic solvents may participate in hydrogen bonding and potentially affect the N-oxide group.
-
If using aqueous buffers, be aware that the pH may influence the stability. It is advisable to conduct preliminary stability studies at your intended experimental pH.
-
Issue 2: Observing unknown peaks in analytical chromatograms (e.g., HPLC, UPLC).
The appearance of new peaks in your chromatogram over time can be an indication of degradation.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the potential degradation products, a forced degradation study is recommended. This involves subjecting a solution of this compound to various stress conditions.
-
Hydrolytic Stress: Incubate the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) solutions.
-
Oxidative Stress: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Expose a solution and solid sample to elevated temperatures (e.g., 60-80°C).
-
Photolytic Stress: Expose a solution to a light source that emits in the UV and visible spectrum.
-
-
Develop a Stability-Indicating Analytical Method: A robust analytical method, typically HPLC or UPLC, is essential to separate the parent compound from any potential degradation products.
-
Use a high-resolution column (e.g., C18) and a gradient elution method to achieve good separation.
-
A photodiode array (PDA) detector is useful for identifying peaks and assessing peak purity.
-
Mass spectrometry (MS) detection can help in the identification of unknown degradation products by providing mass-to-charge ratio information.
-
Data Summary
While specific quantitative stability data for this compound in various solvents is not available in the searched literature, the following table summarizes its known physical properties and recommended handling, which are indicative of its stability profile.
| Parameter | Value/Recommendation | Source |
| Melting Point | ~295°C (decomposes) | TCI Chemicals |
| Appearance | White to orange to green powder/crystal | TCI Chemicals |
| Hygroscopicity | Hygroscopic | TCI Chemicals |
| Storage Temperature | Room temperature (Recommended in a cool, dark place, <15°C) | TCI Chemicals |
| Storage Atmosphere | Store under inert gas | TCI Chemicals |
| Thermal Stability | Crystals of a coordination polymer stable up to ~185°C | ACS Omega |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution and a sample of the solid compound in an oven at 60°C.
-
Photostability: Place a vial of the stock solution in a photostability chamber. Protect a control sample from light by wrapping it in aluminum foil.
-
-
Incubation: Keep the stressed samples at room temperature (for hydrolysis and oxidation) or the specified condition for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UPLC) system equipped with a PDA detector and preferably a mass spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic compounds. A suggested starting gradient could be:
-
0-5 min: 95% A
-
5-25 min: Gradient to 5% A
-
25-30 min: Hold at 5% A
-
30-35 min: Return to 95% A and equilibrate
-
-
Detection: Monitor at a wavelength where this compound has significant absorbance. A full UV scan by the PDA detector will be useful to identify the optimal wavelength and to check for peak purity.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Logic for Stability Issues.
References
overcoming solubility issues of 4,4'-Bipyridine 1,1'-dioxide in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bipyridine 1,1'-dioxide. The information provided addresses common challenges, with a focus on overcoming solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound with the chemical formula C₁₀H₈N₂O₂. It is a derivative of 4,4'-bipyridine and is characterized by the presence of N-oxide groups on both nitrogen atoms of the pyridine rings. These N-oxide groups significantly influence the molecule's polarity and reactivity compared to its parent compound. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Additionally, it can act as a catalyst in various organic reactions.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white crystalline solid. It is known to have good solubility in water and is also soluble in some organic solvents[1]. The presence of the polar N-oxide groups allows for hydrogen bonding, which contributes to its water solubility. This is a key difference from 4,4'-bipyridine, which is only sparingly soluble in water[2][3].
Q3: In what solvents has this compound been successfully used in reactions?
A3: Based on documented experimental procedures, this compound has been successfully dissolved and used in a mixture of water, ethanol, and N,N-dimethylformamide (DMF) for the synthesis of coordination polymers[4]. This indicates its compatibility with polar protic and polar aprotic solvents.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: this compound is not dissolving in my chosen reaction solvent.
Solution Workflow:
Caption: Workflow for troubleshooting solubility issues.
Detailed Steps:
-
Solvent Selection:
-
If you are using a non-polar solvent, it is unlikely that this compound will dissolve due to its polar nature.
-
Start with polar protic solvents such as water or ethanol, where it is reported to have good solubility[1].
-
If solubility is still limited, consider polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Co-solvency:
-
If the compound does not fully dissolve in a single solvent, a co-solvent system can be effective. A mixture of water, ethanol, and DMF has been successfully used[4].
-
Experiment with different ratios of the solvents to find the optimal mixture for your reaction conditions.
-
-
Temperature and Mechanical Agitation:
-
Gentle heating of the solvent can increase the rate of dissolution and the overall solubility. Monitor the temperature closely to avoid any potential degradation of the compound.
-
Sonication can be used to break down solid agglomerates and enhance dissolution.
-
-
pH Adjustment (for aqueous solutions):
-
The N-oxide groups can be protonated in acidic conditions, which may increase solubility in water. If your reaction conditions tolerate a change in pH, a slight acidification of the aqueous solvent could be attempted. Conversely, in basic conditions, the properties might also be altered. Careful consideration of the reaction's compatibility with pH changes is crucial.
-
Problem: The reaction is sluggish or appears to be heterogeneous.
Solution Workflow:
Caption: Troubleshooting a sluggish or heterogeneous reaction.
Detailed Steps:
-
Verify Complete Dissolution: Before initiating the reaction, ensure that the this compound is fully dissolved. If not, refer to the solubility troubleshooting guide above.
-
Increase Reaction Temperature: If the reactants are fully dissolved but the reaction is slow, increasing the temperature can enhance the reaction rate. Always be mindful of the thermal stability of all components in your reaction mixture.
-
Improve Mass Transfer: In a heterogeneous reaction, increasing the stirring rate can improve the interaction between the different phases and accelerate the reaction.
-
Consider Phase-Transfer Catalysis: If your reaction involves immiscible phases, a phase-transfer catalyst could be beneficial in transporting the reactant from one phase to another, thereby increasing the reaction rate.
Data Presentation
Qualitative Solubility of this compound and Related Compounds
| Compound | Water | Ethanol | DMF | DMSO | Reference |
| This compound | Good Solubility | Soluble | Soluble | Soluble | [1][4] |
| 4,4'-Bipyridine | Sparingly Soluble | Soluble | - | Soluble | [2][3] |
Note: "Soluble" in the context of the dioxide in Ethanol, DMF, and DMSO is inferred from its successful use in a mixed-solvent system containing these components.
Experimental Protocols
Protocol 1: Dissolving this compound for Coordination Polymer Synthesis
This protocol is adapted from a literature procedure for the synthesis of a coordination polymer[4].
Materials:
-
This compound
-
Distilled Water
-
Anhydrous Ethanol
-
N,N-dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Appropriate reaction vessel
Procedure:
-
To the reaction vessel, add the desired amount of this compound.
-
Add a solvent mixture of distilled water, anhydrous ethanol, and DMF. A previously reported ratio for dissolving 0.1 mmol of the compound is 1 mL of water, 3 mL of ethanol, and 3 mL of DMF.
-
Stir the mixture at room temperature until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the temperature should be carefully controlled.
-
Once a clear solution is obtained, the other reactants can be added to proceed with the synthesis.
Protocol 2: General Method for Enhancing Solubility Using a Co-solvent System
Objective: To achieve a homogeneous solution of this compound for a reaction.
Materials:
-
This compound
-
Primary solvent (e.g., water or ethanol)
-
Co-solvent (e.g., DMF or DMSO)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Add the this compound to the reaction vessel.
-
Add the primary solvent in which the compound has some, but limited, solubility.
-
Begin stirring the mixture.
-
Slowly add the co-solvent dropwise until the this compound is fully dissolved.
-
Observe the solution to ensure no precipitation occurs over time.
-
Proceed with the addition of other reagents once a stable, clear solution is achieved.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimization studies for their specific experimental conditions.
References
Technical Support Center: Optimizing Metal Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for metal complex formation.
Frequently Asked questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the formation of a new metal complex?
A1: The successful synthesis of a metal complex hinges on the careful optimization of several interdependent parameters. The most critical factors include the molar ratio of the metal salt to the ligand(s), the choice of solvent, the pH of the reaction medium (especially in aqueous systems), the reaction temperature, and the reaction time. Each of these factors can significantly influence the yield, purity, and even the structure of the final complex.
Q2: How do I choose an appropriate solvent for my reaction?
A2: The ideal solvent should dissolve both the metal salt and the ligand to ensure a homogeneous reaction mixture. The coordinating ability of the solvent is a crucial consideration. Non-coordinating solvents (e.g., dichloromethane, hexane, toluene) are often a good starting point as they are less likely to compete with your ligand for binding to the metal center. However, coordinating solvents (e.g., water, ethanol, acetonitrile, DMF, DMSO) may be necessary to dissolve polar reactants. Be aware that solvent molecules can sometimes co-coordinate to the metal ion.
Q3: My metal complex is insoluble in common organic solvents. How can I purify it?
A3: If your complex is insoluble, you can often purify it by washing the crude product with solvents in which the impurities and unreacted starting materials are soluble. This process, known as trituration, can be very effective. If the complex is stable, you might also consider Soxhlet extraction. Alternatively, if the complex is insoluble due to the formation of a coordination polymer, you may need to modify the ligand design to favor the formation of a discrete, soluble complex.
Q4: How can I determine the optimal ligand-to-metal ratio?
A4: The theoretical stoichiometric ratio (e.g., 1:1, 1:2, 1:3 metal-to-ligand) is the logical starting point. However, to drive the reaction to completion, it is common practice to use a slight excess of the ligand. A systematic approach is to screen a range of ratios, such as 1:0.8, 1:1, 1:1.2, and 1:1.5. The optimal ratio is the one that provides the highest yield of the pure product, which can be assessed by techniques like NMR, LC-MS, or by isolating the product.
Q5: What is the effect of pH on my reaction?
A5: The pH is a critical parameter, particularly for reactions in aqueous solutions or when using ligands with acidic or basic functional groups. The pH can affect the deprotonation of the ligand, which is often necessary for coordination to the metal ion. It can also influence the stability of the metal ion in solution, as many metal ions will precipitate as metal hydroxides at high pH.[1] An optimal pH balances ligand deprotonation with the solubility of the metal salt.[2]
Troubleshooting Guides
Problem: Low or No Product Yield
This is one of the most common issues encountered during the synthesis of metal complexes. The following guide provides a systematic approach to troubleshooting this problem.
Is there any precipitate formed?
-
Yes:
-
Is the precipitate the desired product?
-
Yes: The issue may be poor recovery. Optimize your workup and isolation procedures.
-
No: The precipitate could be an insoluble impurity or a result of side reactions. Characterize the precipitate to identify its nature. It could be an insoluble metal salt or hydroxide, suggesting a problem with solubility or pH.
-
-
-
No:
-
Have you confirmed the reaction is not proceeding?
-
Yes: Monitor the reaction over time using techniques like TLC, NMR, or LC-MS to confirm the consumption of starting materials.
-
No: The reaction may be incomplete or may not have started. Consider the following factors:
-
Reaction Time: The reaction may require a longer duration.
-
Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessive heat could lead to decomposition.
-
Reagent Quality: Ensure the purity and integrity of your starting materials and solvents. Anhydrous conditions may be necessary.
-
Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can lead to incomplete reactions.
-
-
-
Problem: Product is Impure or Oily
An impure or oily product is a frequent challenge that can often be resolved through careful purification.
What is the nature of the impurity?
-
Unreacted Starting Materials: This suggests an incomplete reaction. Revisit the optimization of reaction time, temperature, and reactant ratios. For purification, consider recrystallization or column chromatography.
-
Side Products: If side products are forming, you may need to adjust the reaction conditions to be milder (e.g., lower temperature) or screen for a more selective solvent.
-
Solvent Residues: Ensure your product is thoroughly dried under vacuum. If the solvent is difficult to remove, a different purification method like precipitation might be necessary.
-
Oily Product: An oily product often indicates the presence of impurities that are preventing crystallization. Try triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can often induce crystallization. If that fails, column chromatography is a good alternative.
Data Presentation
Table 1: Recommended Starting Conditions for Solvent Screening
| Solvent Type | Examples | Coordinating Ability | Polarity | Typical Use Cases |
| Non-Coordinating | Dichloromethane, Chloroform, Toluene, Hexane | Low | Low to Medium | Good starting point to minimize solvent competition with the ligand. |
| Coordinating (Aprotic) | Acetonitrile, Acetone, DMF, DMSO | Medium to High | High | For dissolving polar reactants. Can sometimes co-coordinate. |
| Coordinating (Protic) | Water, Methanol, Ethanol | High | High | For highly polar and water-soluble reactants. Can strongly coordinate. |
Table 2: General Guidelines for Optimizing Ligand-to-Metal Ratio
| Metal-to-Ligand Ratio | Rationale | Potential Outcome |
| 1: <1 (Sub-stoichiometric) | To favor the formation of complexes with lower ligand coordination numbers. | May result in a mixture of complexes and unreacted metal salt. |
| 1:1 (Stoichiometric) | Theoretical ratio for a 1:1 complex. | A good starting point for optimization. May result in incomplete reaction. |
| 1: >1 (Slight Excess of Ligand) | To drive the equilibrium towards the product. | Often improves yield. A 10-20% excess is a common starting point.[2] |
| 1: >>1 (Large Excess of Ligand) | To ensure complete metal complexation, especially for labile complexes. | Can make purification difficult due to the need to remove excess ligand. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
Preparation: In separate, dry reaction vials, place a small, equal amount of the metal salt.
-
Ligand Addition: To each vial, add the ligand in the desired stoichiometric ratio.
-
Solvent Addition: Add a different solvent to each vial (refer to Table 1 for suggestions) to achieve the same concentration in each.
-
Reaction: Stir all reactions under the same conditions (e.g., room temperature or a set elevated temperature) for a predetermined amount of time.
-
Analysis: Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS) to assess the extent of product formation and the presence of byproducts.
-
Evaluation: The solvent that provides the highest conversion to the desired product with the fewest side products is the most promising candidate for further optimization.
Protocol 2: General Procedure for pH Optimization (Aqueous Systems)
-
Preparation: Prepare a series of buffer solutions covering a range of pH values relevant to the pKa of your ligand.
-
Reaction Setup: In separate reaction vessels, dissolve the metal salt and ligand in each of the buffer solutions.
-
Reaction: Allow the reactions to proceed under identical conditions of temperature and time.
-
Observation and Analysis: Visually inspect for any precipitation of metal hydroxides. Analyze the product formation in the clear supernatant or the entire reaction mixture by a suitable analytical method.
-
Determination: The optimal pH is the one that yields the most product without significant metal hydroxide precipitation.
Protocol 3: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the metal complex has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude complex to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: General workflow for optimizing metal complex formation.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Preventing Product Inhibition with 4,4'-Bipyridine 1,1'-Dioxide
Disclaimer: The use of 4,4'-Bipyridine 1,1'-dioxide to prevent product inhibition is a theoretical application based on its chemical properties. This guide provides a hypothetical framework and practical protocols for researchers to explore this potential solution in their own catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in catalysis?
A1: Product inhibition is a common phenomenon in catalysis where the product of a reaction binds to the catalyst, often at the active site, thereby preventing substrate molecules from binding and slowing down or completely stopping the reaction. This leads to decreased catalyst turnover, lower yields, and non-linear reaction kinetics.[1][2] This is particularly prevalent in reactions where the product is a strong Lewis base (e.g., an amide or lactam) and the catalyst is a Lewis acid, as the product can sequester the catalyst in a non-productive state.[2]
Q2: What is this compound and what are its relevant properties?
A2: this compound (bpdo) is an organic compound with the chemical formula C10H8N2O2.[3] It is a white crystalline solid with good solubility in water and some organic solvents.[3] Structurally, it consists of two pyridine rings linked at the 4-position, with each nitrogen atom oxidized to an N-oxide. Pyridine N-oxides are known to be Lewis bases, with the N-O moiety acting as an electron donor.[4] This property is central to its proposed role in mitigating product inhibition.
| Property | Value | Reference |
| Molecular Formula | C10H8N2O2 | [3] |
| Molar Mass | 188.18 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | ~298-299 °C | [3] |
| Key Feature | Acts as a Lewis Base | [4] |
Q3: What is the proposed mechanism for this compound in preventing product inhibition?
A3: The proposed mechanism is based on the Lewis basicity of the N-oxide functional groups.[4] It is hypothesized that this compound can act as a "product scavenger" or a "sacrificial ligand." In a reaction where a Lewis basic product (P) strongly binds to and inhibits a Lewis acidic catalyst (C), the this compound (Bpdo) can intervene. Due to its own Lewis basicity, Bpdo may form a more favorable, or a more labile, adduct with the product (P-Bpdo) or the catalyst (C-Bpdo). This competitive binding could free up the catalyst, allowing it to re-enter the catalytic cycle.
Q4: In which types of catalytic reactions might this approach be applicable?
A4: This strategy could theoretically be beneficial in any catalytic reaction that suffers from product inhibition by a Lewis basic product. Examples include:
-
Intramolecular Schmidt Reactions: These reactions can produce lactams, which are strongly Lewis basic and known to cause product inhibition with Lewis acid catalysts.[2]
-
Beckmann and Ritter Reactions: Similar to the Schmidt reaction, these generate amide or lactam products that can inhibit the acid catalysts used.[2]
-
Metal-Catalyzed Cross-Coupling Reactions: In some cases, bipyridine-type products can coordinate too strongly to the metal center, leading to a decrease in catalytic activity.
Q5: Are there any potential drawbacks or side reactions to consider?
A5: Yes, researchers should be aware of several potential issues:
-
Catalyst Inhibition: this compound itself is a ligand and could potentially bind to the catalyst's active site, acting as an inhibitor rather than a promoter.[5]
-
Undesired Reactivity: N-oxides can act as oxidants under certain conditions, which might lead to unwanted side reactions with the substrate, product, or solvent.[4]
-
Solubility Issues: While generally soluble in water and some organic solvents, its solubility might be limited in non-polar reaction media, affecting its efficacy.[3]
-
Stoichiometry: The optimal amount of the additive would need to be carefully determined. Too little may be ineffective, while too much could lead to catalyst inhibition.
Troubleshooting Guide
Problem 1: My reaction rate slows down significantly over time and stalls before reaching full conversion.
| Potential Cause | Suggested Solution |
| Product Inhibition | The reaction product may be binding to and deactivating the catalyst. This is a primary scenario where an additive like this compound could be tested. |
| Catalyst Degradation | The catalyst may be unstable under the reaction conditions. Run control experiments without substrate to check catalyst stability. |
| Reagent Depletion | A co-reagent or additive may be consumed over the course of the reaction. Ensure all reagents are present in sufficient quantities. |
Problem 2: I added this compound, but the reaction rate did not improve or worsened.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | The concentration of the additive may be too high, causing it to act as an inhibitor by blocking the catalyst's active site. Perform a concentration screening (e.g., 0.1, 0.5, 1.0, 2.0 equivalents relative to the catalyst). |
| Incompatibility | The additive may not be a suitable Lewis base to compete with the product for the specific catalyst used. Consider screening other Lewis basic additives. |
| Solubility Issues | The additive may not be sufficiently soluble in the reaction solvent to be effective. Check the solubility of this compound in your solvent system or consider a co-solvent. |
Problem 3: The addition of this compound led to the formation of new, unexpected byproducts.
| Potential Cause | Suggested Solution |
| Oxidative Side Reactions | The N-oxide group can act as an oxidant. The additive might be oxidizing a component of the reaction mixture. Analyze the byproducts to understand the side reaction. |
| Additive Reactivity | The additive may be reacting with the substrate or another reagent under the reaction conditions. Run control experiments with the additive and individual reagents to identify the source of the byproduct. |
Experimental Protocols
Protocol 1: General Procedure for Testing the Efficacy of this compound in Mitigating Product Inhibition
Objective: To determine if the addition of this compound can improve the conversion and/or reaction rate in a catalytic system suspected of product inhibition.
Materials:
-
Catalyst
-
Substrate
-
Anhydrous reaction solvent
-
This compound
-
Internal standard for analytical monitoring (e.g., GC, HPLC)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble two identical reaction vessels under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Reaction A (Control):
-
To the first vessel, add the catalyst (e.g., 1 mol%) and the anhydrous solvent.
-
Add the substrate (1.0 equivalent).
-
If applicable, add any other co-reagents.
-
Add the internal standard.
-
Heat or stir the reaction at the desired temperature.
-
-
Reaction B (With Additive):
-
To the second vessel, add the catalyst (e.g., 1 mol%) and this compound (start with a stoichiometric equivalent to the catalyst, e.g., 1 mol%).
-
Add the anhydrous solvent.
-
Stir for 5-10 minutes to allow for potential pre-coordination or dissolution.
-
Add the substrate (1.0 equivalent).
-
If applicable, add any other co-reagents.
-
Add the internal standard.
-
Heat or stir the reaction at the same temperature as Reaction A.
-
-
Monitoring: Take aliquots from both reaction mixtures at regular time intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, 24h). Quench the aliquots appropriately.
-
Analysis: Analyze the quenched aliquots by GC, HPLC, or NMR to determine the conversion of the substrate and the formation of the product over time.
-
Data Evaluation: Plot conversion vs. time for both reactions. Compare the initial rates and the final conversions. A significant improvement in Reaction B would suggest that this compound is mitigating product inhibition.
Protocol 2: Synthesis of this compound
Objective: To prepare this compound from 4,4'-bipyridine. This protocol is adapted from general procedures for the N-oxidation of pyridines.
Materials:
-
4,4'-Bipyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium carbonate
-
Chloroform
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4'-bipyridine in glacial acetic acid.
-
Oxidation: Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction may be exothermic, so maintain the temperature with a water bath if necessary.
-
Heating: Heat the mixture (e.g., at 70-80 °C) for several hours until the reaction is complete (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acetic acid by adding a saturated solution of sodium carbonate until the pH is basic (pH ~10).[4]
-
The product may precipitate. If so, collect it by filtration.
-
-
Extraction: Extract the aqueous solution multiple times with chloroform to recover any dissolved product.[4]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure this compound.
Hypothetical Data Presentation
The following table presents hypothetical data from an experiment as described in Protocol 1, illustrating a positive outcome.
| Catalyst System | Additive (1 mol%) | Conversion (%) after 4h | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| 5 mol% Lewis Acid | None (Control) | 35% (stalled) | 7 | 1.75 |
| 5 mol% Lewis Acid | This compound | 92% | 18.4 | 4.6 |
Visualizations
Caption: Proposed mechanism of product inhibition and mitigation by this compound (Bpdo).
Caption: Experimental workflow for testing the effect of this compound.
Caption: Troubleshooting logic for using this compound (Bpdo) as an additive.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-oxide-4,4′-bipyridine, a forgotten ligand in coordination chemistry: structure–photoluminescence property relationships in 2D and 1D lead-coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: The Influence of Anions on the Crystal Packing of Coordination Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the influence of anions on the crystal packing of coordination polymers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and crystallization of coordination polymers where anions play a crucial role.
Q1: My synthesis yielded an amorphous precipitate instead of crystals. What are the likely causes and solutions?
A1: The formation of an amorphous precipitate instead of crystalline material is a common issue in coordination polymer synthesis and often relates to the kinetics of nucleation and crystal growth.
-
Cause: Rapid precipitation due to high supersaturation. This can be caused by high concentrations of metal salts and ligands, or a solvent system in which the product is very insoluble.
-
Solution:
-
Reduce Concentrations: Lower the concentration of the metal salt and/or the organic ligand to slow down the reaction rate.
-
Modify the Solvent System: Use a solvent or a solvent mixture in which the coordination polymer has slightly higher solubility. This can be achieved by adding a co-solvent. For instance, if your product precipitates too quickly from ethanol, try a mixture of ethanol and a better solvent for the polymer like DMF or DMSO.
-
Control the Reaction Temperature: Lowering the reaction temperature can slow down the formation of the coordination polymer, allowing more time for ordered crystal growth.
-
Use Slow Diffusion/Evaporation Techniques: Instead of direct mixing, employ techniques like slow evaporation of the solvent, or layering of the metal and ligand solutions (liquid-liquid diffusion) to achieve a slower rate of crystallization.[1][2]
-
Q2: I obtained very small or poor-quality crystals. How can I improve crystal size and quality?
A2: Obtaining large, high-quality single crystals suitable for X-ray diffraction can be challenging. The choice of anion can significantly influence crystal quality.
-
Cause: Too many nucleation sites forming simultaneously, leading to a large number of small crystals. Impurities can also inhibit crystal growth.
-
Solution:
-
Optimize the Anion: The size, shape, and coordination ability of the anion can affect crystal packing. Experiment with a series of anions (e.g., ClO₄⁻, BF₄⁻, PF₆⁻, NO₃⁻) to see which one promotes better crystallinity for your system. Weakly coordinating anions often lead to more ordered packing.[3]
-
Control the Cooling Rate: If using a temperature-gradient method, a slower cooling rate will favor the growth of larger crystals over the formation of many small ones.
-
Additive Screening: The addition of small amounts of modulating agents (e.g., other anions, simple carboxylic acids) can sometimes influence crystal growth and morphology.
-
Recrystallization: If you have a microcrystalline powder, you can attempt to recrystallize it using a suitable solvent system and slow evaporation or cooling.[4][5]
-
Q3: I am getting a 1D chain structure, but I want to synthesize a 3D framework. How can the anion influence the dimensionality?
A3: The anion plays a critical role in determining the final dimensionality of the coordination polymer.
-
Cause: Strongly coordinating anions can occupy coordination sites on the metal center, reducing the number of sites available for the bridging ligand to extend the network into higher dimensions. This often leads to lower-dimensional structures like 1D chains or 2D layers.[3][6]
-
Solution:
-
Use Weakly Coordinating Anions: Employ anions with low coordination ability, such as perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻). These anions are less likely to coordinate to the metal center, leaving more sites available for the organic linkers to form a 3D network.[3]
-
Anion Templating: In some cases, the size and shape of the anion can act as a template, directing the assembly of the coordination framework around it. Experimenting with anions of different geometries (e.g., tetrahedral vs. octahedral) can lead to different dimensionalities.
-
Solvent Effects: The solvent can also play a role. A coordinating solvent might compete with the bridging ligand, while a non-coordinating solvent may favor higher dimensionality.[1]
-
Q4: My coordination polymer shows interpenetration, which I want to avoid. Can the choice of anion help?
A4: Interpenetration, where two or more independent frameworks grow through each other, is common in coordination polymers with large voids. The anion can influence whether interpenetration occurs.
-
Cause: Large pores or channels in a single network can be thermodynamically unstable, and interpenetration is a way to fill this empty space.
-
Solution:
-
Use Larger Anions: A bulky anion can occupy the void space within a single framework, thus preventing a second framework from interpenetrating.[7]
-
Anion-Ligand Interactions: Anions that can form strong hydrogen bonds or other non-covalent interactions with the organic ligand can help to stabilize a single network and prevent interpenetration.[7]
-
Data Presentation
The following tables summarize how different anions can affect the structural parameters of coordination polymers with the same metal ion and organic ligand.
Table 1: Influence of Anions on the Dimensionality of Zinc(II) Coordination Polymers with N,N'-bis(4-pyridylmethyl)-naphthalene diimide (4-pmntd).[3]
| Anion | Formula | Dimensionality | Coordination Geometry of Zn(II) |
| Cl⁻ | {[Zn(4-pmntd)Cl₂]·H₂O}n | 1D Double Helical Chain | Distorted Tetrahedral |
| ClO₄⁻ | {[Zn(4-pmntd)(CH₃CN)₄]·(ClO₄)₂·H₂O}n | 1D Zigzag Chain | Octahedral |
| CF₃SO₃⁻ | {[Zn(4-pmntd)(H₂O)₄]·(CF₃SO₃)₂·3H₂O}n | 1D Zigzag Chain | Octahedral |
Table 2: Effect of Anions on the Crystal Structure of Silver(I) Coordination Polymers.
| Ligand | Anion | Resulting Structure | Reference |
| 4,4'-bipyridine | NO₃⁻ | 1D Chain | [8] |
| 4,4'-bipyridine | BF₄⁻ | 1D Chain | [8] |
| N,N'-2,6-bis(4-pyridylmethyl) pyridine dicarboxamide | NO₃⁻ | 1D Coordination Polymer | [9] |
| N,N'-2,6-bis(4-pyridylmethyl) pyridine dicarboxamide | ClO₄⁻ | 2D Coordination Polymer | [9] |
Experimental Protocols
Protocol 1: General Synthesis of a Coordination Polymer via Slow Evaporation
This protocol describes a general method for synthesizing coordination polymers where the anion's influence is being studied.
-
Reagent Preparation:
-
Prepare a solution of the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in a suitable solvent (e.g., 10 mL of methanol).
-
Prepare a solution of the organic ligand (e.g., 0.1 mmol of a bipyridyl-based ligand) in a compatible solvent (e.g., 10 mL of chloroform).
-
-
Reaction Mixture:
-
Combine the two solutions in a beaker or vial.
-
Stir the mixture for a short period (e.g., 15 minutes) at room temperature to ensure homogeneity.
-
-
Crystallization:
-
Cover the beaker with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed at room temperature. Crystals should form over a period of several days to a week.
-
-
Isolation and Characterization:
-
Once crystals have formed, carefully decant the mother liquor.
-
Wash the crystals with a small amount of a solvent in which the crystals are insoluble (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the crystals in air or under a mild vacuum.
-
Characterize the product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).
-
Protocol 2: Anion Exchange in a Coordination Polymer
This protocol outlines a general procedure for performing anion exchange in a pre-synthesized coordination polymer.[8]
-
Preparation of the Starting Material:
-
Synthesize and characterize the initial coordination polymer (e.g., {[Ag(4,4'-bipy)]NO₃}n) as a microcrystalline powder.
-
-
Anion Exchange Procedure:
-
Suspend a known amount of the powdered coordination polymer (e.g., 200 mg) in a concentrated aqueous solution (e.g., 5 mL of 3 M NaBF₄) of the salt containing the new anion.
-
Stir the suspension at room temperature. The exchange process can take several hours to complete.[8]
-
-
Monitoring the Exchange:
-
Periodically take small aliquots of the solid, wash, and dry them.
-
Monitor the progress of the exchange using techniques like IR spectroscopy (looking for the appearance of vibrational bands of the new anion and disappearance of the old one) and PXRD (to confirm the formation of a new crystalline phase).
-
-
Isolation of the Product:
-
Once the exchange is complete, filter the solid product.
-
Wash the product thoroughly with deionized water to remove any residual salts.
-
Wash with a volatile solvent like ethanol or ether to facilitate drying.
-
Dry the final product under vacuum.
-
Mandatory Visualization
Caption: The role of coordinating vs. non-coordinating anions in directing the dimensionality of coordination polymers.
Caption: A troubleshooting workflow for common crystallization problems in coordination polymer synthesis.
References
- 1. Anion and solvent controlled growth of crystalline and amorphous zinc(ii) coordination polymers and a molecular complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Crystal Engineering: Synthesis and Structural Analysis of Coordination Polymers with Wavelike Properties | MDPI [mdpi.com]
- 3. Anion effect on the structural diversity of three 1D coordination polymers based on a pyridyl diimide ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anion exchange in co-ordination polymers: a solid-state or a solvent-mediated process? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. scite.ai [scite.ai]
Technical Support Center: Controlling the Dimensionality of Coordination Polymers
Welcome to the technical support center for the synthesis and dimensional control of coordination polymers (CPs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is dimensionality in the context of coordination polymers?
A1: Dimensionality refers to the number of directions in which the coordination polymer network extends through repeating coordination entities.[1]
-
1D (One-Dimensional): The structure extends in a line, forming chains or loops.[1]
-
2D (Two-Dimensional): The structure extends in a plane, forming layers or sheets.[1]
-
3D (Three-Dimensional): The structure extends in all three directions, creating a framework.[1] The ultimate dimensionality has a significant influence on the material's properties, such as flexibility, porosity, and host-guest capabilities.[2]
Q2: What are the primary factors that control the final dimensionality of a coordination polymer?
A2: The final structure and dimensionality of a coordination polymer are determined by a combination of factors, including the properties of the metal center and organic ligand, as well as the specific reaction conditions.[3][4] Key influencing factors include:
-
Metal Ion: The coordination geometry and number preferred by the metal ion are crucial.[1][5] Cation size also plays a role; for instance, in some alkaline earth metal CPs, dimensionality increases as the radius of the metal increases.[1][3]
-
Organic Ligand: The ligand's geometry, flexibility, and the orientation of its binding sites are critical.[3][6] Rigid ligands offer more predictable structures, while flexible ligands can produce more variety.[3]
-
Reaction Conditions: Parameters such as solvent, temperature, metal-to-ligand ratio, and the presence of specific counter-ions can subtly or dramatically alter the final structure.[4][5][7]
Q3: How does the organic ligand's structure influence dimensionality?
A3: The ligand acts as the "linker" between metal centers, and its intrinsic structural information is fundamental to the final polymer structure.
-
Coordination Vector: Ligands can be classified as "convergent" (endo) or "divergent" (exo). Convergent ligands tend to act as stoppers, leading to discrete molecules (0D) or low-dimensional (1D) structures.[6][8] Divergent ligands are better suited to form extended networks with higher dimensionality (2D or 3D).[6][8]
-
Flexibility: Flexible ligands can bend and rotate, leading to a greater variety of potential structures compared to rigid ligands.[3]
-
Functionality: The type of donor atoms (e.g., N, O, S) and the presence of other functional groups can influence coordination and intermolecular interactions like hydrogen bonding, which also impacts the final structure.[9]
Q4: Can the same set of reactants (metal and ligand) produce CPs with different dimensionalities?
A4: Yes, this is a common observation and a key challenge in the field. Subtle changes in reaction conditions can lead to different structures, a phenomenon sometimes referred to as supramolecular isomerism.[7][10] For example, varying the solvent, counter-ion, or reaction temperature while keeping the metal and ligand the same has been shown to produce CPs with different dimensionalities.[2][3][10]
Troubleshooting Guide
Problem 1: I am consistently getting a 1D chain instead of the desired 2D or 3D network.
| Possible Cause | Suggested Solution |
| Ligand Geometry | The ligand may be acting as a "convergent" or "endo" ligand, which favors chain formation.[6][8][11] Consider redesigning the ligand to have more "divergent" or "exo" coordination vectors. For example, switching from a picolinate N-oxide (convergent) to an isonicotinate N-oxide (divergent) ligand was shown to increase dimensionality from 1D to 3D in a Gd(III)-sulfate system.[6][8] |
| Metal-to-Ligand Ratio | A 1:1 metal-to-ligand molar ratio often generates linear or zigzag chains (1D).[7] Try increasing the ligand proportion; a 1:2 ratio, for instance, tends to favor the formation of 2D or 3D structures like square grids.[7] |
| Solvent Interference | A strongly coordinating solvent might compete with the bridging ligand for coordination sites on the metal, effectively blocking network extension.[2] Try using a less coordinating solvent. You can also experiment with solvent mixtures or layering techniques to slow down crystallization and favor higher-dimensional growth.[2][12] |
| Steric Hindrance | Bulky functional groups on the ligand or bulky solvents can physically block the self-assembly process required for higher-dimensional networks.[12] If possible, use smaller ligands or solvents that do not create steric hindrance. |
Problem 2: My synthesis resulted in an amorphous powder instead of a crystalline product.
| Possible Cause | Suggested Solution |
| Reaction Rate | The reaction may be proceeding too quickly, leading to rapid precipitation rather than ordered crystal growth. |
| Temperature Control | The reaction temperature might not be optimal for crystallization. |
| Solvent System | The chosen solvent may not be suitable for dissolving the reactants adequately or for facilitating crystal growth. |
Problem 3: The dimensionality of my coordination polymer is inconsistent between batches.
| Possible Cause | Suggested Solution |
| Subtle Environmental Changes | The self-assembly process can be highly sensitive to minor fluctuations in temperature, solvent evaporation rate, or even atmospheric moisture.[2][4] |
| Counter-ion Variation | If using different batches of metal salts, the counter-ion could be a variable. Different counter-ions (e.g., NO₃⁻ vs. ClO₄⁻) can lead to different structures even with the same metal and ligand.[1][3] |
| pH Fluctuation | Small changes in pH can alter the protonation state of the ligand, affecting its coordination behavior.[7] |
Key Experimental Protocols
Protocol 1: Slow Evaporation Method
This method is suitable for generating high-quality single crystals when the resulting coordination polymer is insoluble in the reaction solvent.
-
Preparation: Dissolve the metal salt in a suitable solvent or solvent mixture. In a separate container, dissolve the organic ligand.
-
Mixing: Combine the two solutions in a vial or beaker. The vessel should be narrow enough to allow for slow, controlled evaporation.
-
Crystallization: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) and leave it undisturbed in a location with stable temperature and minimal vibrations.
-
Isolation: Once crystals have formed, carefully decant the mother liquor. Wash the crystals with a small amount of fresh, cold solvent and dry them under ambient conditions or a gentle stream of inert gas.
Protocol 2: Hydrothermal/Solvothermal Synthesis
This method is used for CPs that may not be stable or easily crystallized at room temperature. The reaction is carried out in a sealed vessel at elevated temperatures and pressures.
-
Preparation: Place the metal salt and organic ligand into a Teflon-lined stainless steel autoclave.
-
Solvent Addition: Add the desired solvent or solvent mixture. Do not fill the autoclave more than ~75% of its volume to allow for pressure buildup.
-
Sealing and Heating: Seal the autoclave tightly and place it in an oven programmed to the desired reaction temperature. The temperature plays a crucial role; different structures can form at different temperatures from the same reactants.[10]
-
Cooling: After the reaction time is complete, allow the oven to cool down slowly to room temperature. Rapid cooling can prevent the formation of single crystals.
-
Isolation: Open the autoclave carefully (ensure it has fully cooled), collect the crystalline product by filtration, wash with the appropriate solvent, and air dry.
Data Presentation: Influence of Key Parameters on Dimensionality
Table 1: Effect of Metal-to-Ligand Molar Ratio
| Metal:Ligand Ratio | Typical Resulting Dimensionality | Example Structure | Reference |
| 1:1 | 1D | Linear or zigzag chains | [7] |
| 1:2 | 2D or 3D | Square grids, diamond-like structures | [7] |
Table 2: Influence of Solvent Coordinating Ability
| Solvent Property | Role in Synthesis | Impact on Dimensionality | Reference |
| Strongly Coordinating (e.g., DMF, DMSO) | Can act as a competing ligand, coordinating to the metal center. | May reduce dimensionality by blocking sites for the bridging ligand. Can also act as a template. | [2] |
| Weakly Coordinating (e.g., Acetonitrile, Ethanol) | Primarily acts as a medium for reaction and crystallization. | Generally favors the formation of higher-dimensional structures as ligand bridging is not inhibited. | [2][5] |
| Guest/Template Role | Solvent molecules can be trapped in the framework's voids. | Can direct the formation of a specific structure, and their removal can sometimes lead to structural transformation.[13][14] |
Visualizations
Logical Relationships in Dimensional Control
The following diagram illustrates the key experimental factors and their relationship to the final dimensionality of the coordination polymer.
Caption: Key factors influencing the final dimensionality of a coordination polymer.
Experimental Workflow for Coordination Polymer Synthesis
This diagram outlines a typical workflow from precursor selection to final characterization.
Caption: A generalized workflow for coordination polymer synthesis and analysis.
References
- 1. Coordination polymer - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. mdpi.com [mdpi.com]
- 6. Ligand-controlled dimensionality: 1D, 2D and 3D Gd(iii) coordination polymers based on SO42− and pyridine carboxylate N-oxide ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Ligand-controlled dimensionality: 1D, 2D and 3D Gd(iii) coordination polymers based on SO42− and pyridine carboxylate N-oxide ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controlling the dimensionality of on-surface coordination polymers via endo- or exoligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regulating the structural dimensionality and dynamic properties of a porous dysprosium coordination polymer through solvent molecules - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00039C [pubs.rsc.org]
Technical Support Center: Enhancing Photoluminescence Quantum Yield of Metal Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the photoluminescence quantum yield (PLQY) of your metal complexes.
Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during experiments aimed at improving the PLQY of metal complexes.
Q1: My complex exhibits a significantly lower PLQY than expected. What are the primary factors I should investigate?
A1: A low PLQY can stem from several factors, often related to non-radiative decay pathways that compete with the desired light emission. Here are the key areas to troubleshoot:
-
Oxygen Quenching: The excited triplet states of many phosphorescent complexes are highly susceptible to quenching by molecular oxygen.[1] Ensure that all PLQY measurements are performed in thoroughly deoxygenated solvents.
-
Solvent Effects: The polarity, viscosity, and proton-donating ability of the solvent can significantly impact the PLQY.[2][3] Non-radiative decay rates can be influenced by solvent-solute interactions and the stabilization of the excited state.
-
Aggregation-Induced Quenching (AIQ): At higher concentrations, intermolecular π-π stacking can lead to the formation of non-emissive or weakly emissive aggregates.[4] This is a common issue for planar aromatic ligands.
-
Ligand Design: The electronic and steric properties of your ligands are crucial. An improper ligand design can lead to inefficient energy transfer to the metal center or promote non-radiative decay pathways.[5]
-
Excited State Character: For high phosphorescence efficiency, a significant metal-to-ligand charge transfer (³MLCT) character is often desirable.[1] If the excited state has too much ligand-centered (³LC) character, the quantum yield may be lower.[1][6]
Q2: How can I effectively remove dissolved oxygen from my samples for PLQY measurements?
A2: Proper deoxygenation is critical for accurate PLQY measurements of phosphorescent complexes. The most common methods are:
-
Inert Gas Bubbling: Purging the solution with a high-purity inert gas (e.g., argon or nitrogen) for an extended period (typically 15-30 minutes) can effectively displace dissolved oxygen.[1][7]
-
Freeze-Pump-Thaw Cycles: This method is highly effective for achieving a thorough deoxygenation. It involves freezing the sample, evacuating the headspace under vacuum, and then thawing the sample. This cycle is typically repeated three to five times.[8]
Q3: My complex is prone to aggregation-induced quenching. What strategies can I employ to mitigate this?
A3: To overcome AIQ, the primary goal is to prevent the close association of your complex molecules. Consider the following approaches:
-
Introduce Bulky Ligands: Incorporating sterically demanding groups on the periphery of your ligands can physically hinder intermolecular interactions and π-π stacking.[1]
-
Work in Dilute Solutions: Performing measurements at lower concentrations can reduce the likelihood of aggregation.
-
Host-Guest Encapsulation: Encapsulating the complex within a host molecule, such as a cyclodextrin or a metal-organic framework (MOF), can isolate individual molecules and prevent aggregation.[4][9]
-
Dispersion in a Polymer Matrix: Dispersing the complex at a low concentration within a solid polymer matrix is another effective way to prevent aggregation.[4]
Q4: How does the choice of ancillary and cyclometalating ligands affect the PLQY of an iridium complex?
A4: Both the cyclometalating (C^N) and ancillary (N^N or other) ligands play a critical role in tuning the photophysical properties of iridium complexes:
-
Cyclometalating Ligands (C^N): The C^N ligand primarily determines the emission color by influencing the HOMO-LUMO gap.[1] Modifying the C^N ligand with electron-donating or -withdrawing groups can fine-tune the emission wavelength.
-
Ancillary Ligands: The ancillary ligand has a significant impact on the PLQY. Strongly electron-donating ancillary ligands can increase the radiative decay rate and, consequently, the quantum yield. The steric bulk of the ancillary ligand can also be used to prevent aggregation.
Q5: I am working with lanthanide complexes and observing low luminescence. How can I improve the sensitization efficiency?
A5: The luminescence of lanthanide ions relies on the "antenna effect," where an organic ligand absorbs light and transfers the energy to the lanthanide center.[10][11] To improve this process:
-
Optimize Ligand Triplet State Energy: For efficient energy transfer, the triplet state energy of the antenna ligand should be appropriately matched with the accepting energy level of the lanthanide ion.[12]
-
Prevent Quenching: Ensure the ligand structure minimizes quenching pathways, such as vibrations from coordinated solvent molecules (e.g., water). Using polydentate ligands that encapsulate the lanthanide ion can displace quenching solvent molecules.[13]
-
Enhance Ligand Absorption: Choose antenna ligands with high molar extinction coefficients to maximize light absorption.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and comparison.
Table 1: Influence of Ancillary Ligands on the Photophysical Properties of Iridium(III) Complexes.
| Complex | Ancillary Ligand | Emission Max (nm) | PLQY | Lifetime (µs) |
| Ir(ppy)₂(acac) | acetylacetonate | 512 | 0.4 | 1.2 |
| Ir(ppy)₂(pic) | picolinate | 510 | 0.7 | 1.8 |
| [Ir(ppy)₂(bpy)]⁺ | 2,2'-bipyridine | 515 | 0.2 | 0.8 |
| [Ir(dfppy)₂(dtbbpy)]⁺ | 4,4'-di-tert-butyl-2,2'-bipyridine | 475 | 0.71 | 2.3 |
Data compiled from various sources for illustrative purposes.
Table 2: Solvent Effects on the PLQY of a Ruthenium(II) Polypyridyl Complex.
| Solvent | Dielectric Constant | Emission Max (nm) | PLQY |
| Acetonitrile | 37.5 | 610 | 0.095 |
| Dichloromethane | 8.93 | 615 | 0.052 |
| Toluene | 2.38 | 620 | 0.031 |
| Water | 80.1 | 625 | 0.028 |
Data for [Ru(bpy)₃]²⁺ compiled from various sources for illustrative purposes.[3]
Key Experimental Protocols
This section provides detailed methodologies for crucial experiments related to enhancing PLQY.
Protocol 1: Synthesis of a Bis-cyclometalated Iridium(III) Complex
This protocol describes a general two-step synthesis for a heteroleptic iridium(III) complex.
Step 1: Synthesis of the Iridium(III) Chloride-Bridged Dimer
-
Reactants: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 2.2 equivalents of the desired cyclometalating (C^N) ligand.
-
Solvent: A 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
Procedure: a. Combine IrCl₃·nH₂O and the C^N ligand in the solvent mixture in a round-bottom flask. b. Degas the mixture by bubbling with high-purity argon for 20 minutes. c. Heat the reaction mixture to reflux (around 120 °C) under an argon atmosphere for 12-18 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature. f. Add deionized water to precipitate the crude dimer. g. Collect the precipitate by vacuum filtration, wash with water and then a small amount of methanol, and dry under vacuum.
Step 2: Reaction of the Dimer with the Ancillary Ligand
-
Reactants: The iridium dimer from Step 1, 2.5 equivalents of the ancillary ligand, and 5 equivalents of sodium carbonate.
-
Solvent: 2-ethoxyethanol.
-
Procedure: a. Suspend the iridium dimer and sodium carbonate in 2-ethoxyethanol in a round-bottom flask. b. Add the ancillary ligand to the suspension. c. Degas the mixture with argon for 20 minutes. d. Heat the mixture to reflux under an argon atmosphere for 8-12 hours. e. Monitor the reaction by TLC. f. After cooling to room temperature, remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Protocol 2: Measurement of Photoluminescence Quantum Yield using an Integrating Sphere
This protocol outlines the absolute method for PLQY measurement.
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere.
-
Sample Preparation: a. Prepare a dilute solution of the complex in a deoxygenated spectroscopic-grade solvent. The absorbance at the excitation wavelength should be between 0.05 and 0.1 to minimize inner filter effects.[14] b. Prepare a blank sample containing only the solvent.
-
Measurement Procedure: a. Measurement 1 (Blank): Place the cuvette with the blank solvent in the integrating sphere. Record the spectrum of the excitation light scattered by the solvent. b. Measurement 2 (Sample): Place the cuvette with the sample solution in the integrating sphere. Record the emission spectrum of the sample and the scattered excitation light. c. Measurement 3 (Empty Sphere): Record the spectrum of the excitation light with an empty integrating sphere. d. Measurement 4 (Dark Spectrum): Record the background spectrum with the excitation source blocked.
-
Calculation: The PLQY (Φ) is calculated using the following equation: Φ = (E_c - E_a) / (L_a - L_c) Where:
-
E_c is the integrated emission intensity of the sample.
-
E_a is the integrated emission intensity of the blank.
-
L_a is the integrated intensity of the excitation profile for the blank.
-
L_c is the integrated intensity of the excitation profile for the sample.
-
Visualized Workflows and Pathways
General Strategy for Enhancing PLQY
Caption: A general workflow for the systematic enhancement of a metal complex's PLQY.
The "Antenna Effect" in Lanthanide Complexes
Caption: Energy transfer mechanism in a luminescent lanthanide complex (Antenna Effect).
Common Quenching Pathways
Caption: Competing radiative and non-radiative decay pathways from an excited state.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of a heavy atom on the radiative pathways of an emitter with dual conformation, thermally-activated delayed fluorescence and room temperature phosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrogen gas purging for the deoxygenation of polyaromatic hydrocarbon solutions in cyclohexane for routine fluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxygenation of solutions for transient studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Tale of Two Ligands: 4,4'-Bipyridine vs. 4,4'-Bipyridine 1,1'-dioxide in Coordination Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative coordination chemistry of 4,4'-Bipyridine and its N-oxidized counterpart, supported by experimental data.
In the intricate world of coordination chemistry and materials science, the selection of organic linkers is paramount in dictating the structure, and consequently, the function of the resulting metal-organic frameworks (MOFs) and coordination polymers. Among the plethora of available ligands, 4,4'-bipyridine has long been a workhorse, prized for its linear, rigid nature that facilitates the construction of predictable and robust supramolecular architectures. However, the introduction of oxygen atoms to its nitrogenous framework, yielding 4,4'-Bipyridine 1,1'-dioxide, presents a compelling alternative with distinct electronic and coordination properties. This guide provides an in-depth, objective comparison of these two ligands, drawing upon experimental data to illuminate their differential performance in coordination chemistry.
At a Glance: Structural and Electronic Divergence
The fundamental difference between 4,4'-bipyridine (bpy) and this compound (bpdo) lies in the coordination site. While bpy coordinates to metal centers through its nitrogen atoms, bpdo utilizes its oxygen atoms. This seemingly subtle modification has profound implications for the electronic nature of the ligand and its interactions with metal ions. The N-oxide groups in bpdo are more electron-donating than the pyridine nitrogens in bpy, which can influence the electron density at the metal center and, in turn, affect the catalytic and photophysical properties of the resulting complexes.
Structural Parameters: A Comparative Analysis
| Parameter | 4,4'-Bipyridine Complexes | This compound Complexes | Key Observations |
| Coordinating Atom | Nitrogen | Oxygen | This fundamental difference dictates the nature of the metal-ligand bond. |
| Typical M-L Bond Length | M-N bonds are generally shorter and more covalent in character. For example, in a dinuclear copper(II) complex, the Cu-N bond length is approximately 2.02 Å[1]. | M-O bonds are typically longer and have a greater ionic character. In a zinc(II) complex, Zn-O bond lengths are around 2.08-2.15 Å. | The difference in bond length and character can influence the stability and reactivity of the complex. |
| Inter-ring Torsion Angle | The dihedral angle between the two pyridine rings is often non-zero, with values around 37° in some uncoordinated forms, but can be planar upon coordination[2]. | The torsion angle in bpdo complexes can also vary, influencing the overall shape and porosity of the resulting framework. | The flexibility of the ligand can lead to different packing arrangements and framework topologies. |
| Coordination Geometries | Typically acts as a linear bidentate bridging ligand, leading to the formation of 1D chains, 2D grids, and 3D frameworks[3][4]. | Can also act as a bridging ligand but offers more versatile coordination modes, including chelation and participation in hydrogen bonding through the N-oxide group[5]. | The multifunctionality of bpdo can lead to more complex and novel network topologies. |
Thermal Stability: A Crucial Factor for Material Applications
The thermal stability of coordination polymers and MOFs is a critical parameter for their practical application. Thermogravimetric analysis (TGA) is a common technique used to assess the temperature at which these materials decompose.
| Ligand | Metal Center | Decomposition Temperature (°C) | Reference |
| 4,4'-Bipyridine | Mn(II), Co(II), Ni(II), Cu(II) | Anhydrous complexes generally decompose at high temperatures to form metal oxides.[6] | [6] |
| 4,4'-Bipyridine | Mixed 3d-4f metals | Varies depending on the metal ions, but generally shows stability up to certain temperatures before ligand loss.[7] | [7] |
| This compound | Zn(II) | The framework can be stable up to high temperatures, with decomposition often occurring in multiple steps. | |
| This compound | Mn(II) | Isostructural complexes of bpdo with different metals show stability up to around 200°C.[8] | [8] |
Note: A direct comparison of thermal stability is most meaningful for isostructural frameworks. The available data suggests that both ligands can form thermally robust materials, with the specific decomposition temperature being highly dependent on the metal ion and the overall crystal structure.
Experimental Protocols
Synthesis of a 4,4'-Bipyridine-based Coordination Polymer
This protocol describes the synthesis of a generic 1D coordination polymer of a divalent transition metal with 4,4'-bipyridine.
Materials:
-
Divalent metal salt (e.g., CoCl₂, Ni(NO₃)₂, Zn(OAc)₂) (1 mmol)
-
4,4'-Bipyridine (1 mmol)
-
Solvent (e.g., ethanol, water, or a mixture) (20 mL)
Procedure:
-
Dissolve the metal salt in 10 mL of the chosen solvent in a beaker with stirring.
-
In a separate beaker, dissolve the 4,4'-bipyridine in 10 mL of the solvent.
-
Slowly add the 4,4'-bipyridine solution to the metal salt solution with continuous stirring.
-
A precipitate should form immediately or upon standing. The reaction mixture can be gently heated to encourage crystal growth.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product in a desiccator.
-
Characterize the product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).
Synthesis of a this compound-based Coordination Polymer
This protocol outlines the synthesis of a coordination polymer using this compound.
Materials:
-
Divalent metal salt (e.g., ZnSO₄·7H₂O, MnCl₂) (0.1 mmol)[8]
-
This compound (bpdo) (0.1 mmol)[8]
-
Co-ligand (e.g., dicarboxylic acid like fumaric acid) (0.1 mmol)[8]
-
Solvent mixture (e.g., water, ethanol, DMF)[8]
Procedure:
-
Dissolve the this compound and the co-ligand in the solvent mixture.
-
In a separate vial, dissolve the metal salt in a small amount of water.
-
Slowly add the metal salt solution to the ligand solution.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 90°C) for a set period (e.g., 24 hours) to allow for solvothermal synthesis.[8]
-
After cooling to room temperature, crystals of the coordination polymer should have formed.
-
Collect the crystals by filtration, wash with the solvent, and air dry.
-
Characterize the product using single-crystal X-ray diffraction, PXRD, FTIR, and TGA.
Visualizing the Difference: Coordination Modes
The distinct coordinating atoms of 4,4'-bipyridine and this compound lead to different primary coordination modes, which can be visualized as follows:
Caption: A diagram illustrating the fundamental difference in coordination between 4,4'-bipyridine and its dioxide analog.
Catalytic Performance: A Frontier of Comparison
The electronic differences between bpy and bpdo are expected to manifest in the catalytic activity of their respective metal complexes. The more electron-donating nature of the bpdo ligand can increase the electron density on the coordinated metal center, which may enhance its activity in certain catalytic reactions, particularly oxidative processes.
While a comprehensive, direct comparison of catalytic activity is an area of ongoing research, the following conceptual workflow illustrates how such a comparison could be experimentally approached.
Caption: A logical workflow for the experimental comparison of the catalytic performance of metal complexes.
Conclusion: Choosing the Right Ligand for the Job
Both 4,4'-bipyridine and this compound are valuable building blocks in the construction of coordination polymers and MOFs. The choice between them depends on the desired properties of the final material.
-
4,4'-Bipyridine remains the ligand of choice for constructing simple, robust, and predictable frameworks due to its well-understood coordination behavior. Its rigid, linear nature is ideal for creating porous materials with high surface areas.
-
This compound offers greater versatility and the potential for novel functionalities. Its ability to coordinate through oxygen atoms, its more electron-donating character, and its potential for hydrogen bonding open up avenues for designing materials with unique catalytic, photophysical, or sensing properties. The introduction of the N-oxide groups can lead to multifunctional materials, as demonstrated by the photochromic and white-light emitting properties of some bpdo-based coordination polymers.[8]
For researchers and professionals in drug development, the choice of ligand can influence the design of metal-based therapeutics or catalytic processes for the synthesis of active pharmaceutical ingredients. The ability to tune the electronic properties of a metal center by switching between these two ligands provides a powerful tool for optimizing reactivity and selectivity. Future research focusing on the synthesis and comparative studies of isostructural frameworks will be crucial for a more definitive understanding of the structure-property relationships governed by these two important ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile structures of group 13 metal halide complexes with 4,4'-bipy: from 1D coordination polymers to 2D and 3D metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Stability of Metal-Organic Frameworks and Encapsulation of CuO Nanocrystals for Highly Active Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Four Isostructural 3d-4f Mixed Metal Organic Frameworks and Their Magnetic Properties | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Ligand Binding: 4,4'-Bipyridine vs. 4,4'-Bipyridine 1,1'-dioxide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the coordination behavior of 4,4'-Bipyridine and its N-oxide derivative, supported by experimental data.
In the realm of crystal engineering and the design of functional coordination polymers and metal-organic frameworks (MOFs), the choice of organic ligand is paramount. Among the most widely utilized building blocks are 4,4'-bipyridine and its oxidized counterpart, 4,4'-Bipyridine 1,1'-dioxide. While structurally similar, the introduction of N-oxide functional groups dramatically alters the electronic properties and coordination behavior of the ligand, leading to distinct structural and functional outcomes in the resulting metal complexes. This guide provides a comprehensive comparison of the binding modes of these two important ligands, supported by experimental data from X-ray crystallography and spectroscopic methods.
At a Glance: Key Differences in Binding Modes
| Feature | 4,4'-Bipyridine | This compound |
| Coordinating Atom | Nitrogen | Oxygen |
| Primary Binding Mode | Bridging N,N'-donor | Bridging O,O'-donor |
| Secondary Interactions | π-π stacking | Hydrogen bonding, π-π stacking |
| Structural Diversity | Forms linear, zigzag, and layered structures.[1][2] | Can form more complex 3D networks due to versatile hydrogen bonding.[3] |
| Electronic Properties | Strong σ-donor.[4] | Weaker σ-donor, but the oxygen atoms can also act as hydrogen bond acceptors. |
Structural Comparison: A Deeper Dive into Coordination Geometries
The fundamental difference in the coordinating atom—nitrogen in 4,4'-bipyridine versus oxygen in this compound—profoundly influences the resulting coordination geometries and intermolecular interactions.
4,4'-Bipyridine typically acts as a linear, rigid bridging ligand, connecting metal centers through its two nitrogen atoms. This often leads to the formation of one-dimensional (1D) chains, two-dimensional (2D) square-grid networks, and three-dimensional (3D) interpenetrated frameworks. The dihedral angle between the two pyridine rings is a critical parameter, influencing the linearity of the resulting coordination polymer. In many complexes, the rings are twisted with respect to each other.[2]
This compound , on the other hand, coordinates through its exocyclic oxygen atoms. This change in the donor atom, coupled with the potential for the oxygen atoms to act as hydrogen bond acceptors, imparts greater flexibility and versatility in its coordination behavior. It can still function as a linear bridging ligand, but it also readily participates in hydrogen bonding with co-ligands or solvent molecules, leading to the formation of more intricate and often non-centrosymmetric supramolecular architectures.
Quantitative Crystallographic Data
The following table summarizes selected bond lengths and angles from single-crystal X-ray diffraction studies of metal complexes with both ligands, illustrating the differences in their coordination environments.
| Complex | Metal-Ligand Bond | Bond Length (Å) | Ligand Dihedral Angle (°) | Reference |
| [Cu(4,4'-bipy)(H2O)2(NO3)2] | Cu-N | 2.019 - 2.061 | - | [4] |
| [Mn(4,4'-bipy)(H2O)4]2+ | Mn-N | 2.255(2) - 2.293(2) | 0 (on inversion center) | [5] |
| [Co(tta)2(4,4'-bipy)]n | Co-N | - | - | [6] |
| [Zn(bpdo)(fum)(H2O)2]n | Zn-O | - | - | [7] |
| [FeCl3(μ-bpdo)]∞ | Fe-O | - | - | [3] |
| [Mn(μ-bpdo)3]2+ | Mn-O | - | - | [3] |
Note: '-' indicates data not specified in the cited abstract. tta = 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate, bpdo = this compound, fum = fumaric acid.
Visualizing the Binding Modes
The following diagrams, generated using the DOT language, illustrate the fundamental binding modes of 4,4'-Bipyridine and this compound.
Caption: Bridging coordination of 4,4'-Bipyridine via its nitrogen atoms.
Caption: Bridging coordination and hydrogen bonding of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of coordination polymers using these ligands.
Synthesis of a 4,4'-Bipyridine-based Coordination Polymer
This protocol is a generalized procedure based on solvothermal methods commonly used for the synthesis of MOFs.[1][6][8]
Caption: General solvothermal synthesis workflow for 4,4'-bipyridine complexes.
Detailed Steps:
-
Reagent Preparation: In a typical synthesis, a metal salt (e.g., nitrate, chloride, or acetate of a transition metal) and 4,4'-bipyridine are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF), ethanol, or a mixture of solvents.[1][6] The molar ratio of metal to ligand is a critical parameter that can influence the final structure.
-
Reaction Setup: The solution is placed in a Teflon-lined stainless steel autoclave. The autoclave is then sealed and heated in an oven at a constant temperature, typically between 80 and 150 °C, for a period ranging from one to several days.[1]
-
Product Isolation: After the reaction is complete, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is collected by filtration.
-
Washing and Drying: The crystals are washed with the mother liquor and then with a more volatile solvent, such as ethanol or acetone, to remove any unreacted starting materials. The final product is then dried, either in air or under vacuum.
Synthesis of a this compound-based Coordination Polymer
The synthesis of coordination polymers with this compound often follows a similar solvothermal approach, but can also be achieved at room temperature due to the ligand's reactivity.[7][9]
Detailed Steps:
-
Ligand Synthesis: this compound (bpdo) can be prepared by the oxidation of 4,4'-bipyridine, for example, using hydrogen peroxide in acetic acid.[7]
-
Complexation: A solution of the metal salt in a suitable solvent (e.g., water, methanol) is added to a solution of this compound. The reaction may proceed at room temperature or require gentle heating.
-
Crystallization: Crystals of the coordination polymer can be obtained by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by cooling the reaction mixture.
-
Isolation and Characterization: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Characterization Techniques
Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.[10][11]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the crystalline sample is ground with KBr powder and pressed into a pellet.
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Analysis: The coordination of the ligand to the metal center can be confirmed by shifts in the vibrational frequencies of the pyridine ring and, in the case of this compound, the N-O stretching vibration. For 4,4'-bipyridine complexes, the C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region are sensitive to coordination.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: For solution NMR, the complex is dissolved in a suitable deuterated solvent. The choice of solvent is critical to ensure solubility and avoid coordination.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded. For diamagnetic complexes, sharp signals are expected.
-
Analysis: Coordination of 4,4'-bipyridine to a metal center typically results in a downfield shift of the proton signals of the pyridine rings due to the deshielding effect of the metal ion. The symmetry of the complex in solution can also be inferred from the number of distinct signals.
Conclusion
The choice between 4,4'-bipyridine and this compound as a linker in the design of coordination polymers offers a clear trade-off between rigidity and versatility. 4,4'-Bipyridine provides a robust and predictable building block for constructing extended, often highly symmetric, frameworks. In contrast, this compound introduces a more flexible and multifunctional linker that can engage in both coordination and hydrogen bonding, leading to a wider range of structural possibilities and the potential for incorporating additional functionality. Understanding these fundamental differences in their binding modes is crucial for the rational design of new materials with tailored properties for applications in gas storage, catalysis, sensing, and beyond.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vu.dspaces.org [vu.dspaces.org]
- 6. Synthesis and Characterization of [Co(tta)2(4,4′-bipy)2.CHCl3]n: A Coordination Polymer with Sulfur–Sulfur Interactions | MDPI [mdpi.com]
- 7. Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New 1D Chained Coordination Polymer: Synthesis, Crystal Structure, Antitumor Activity and Luminescent Property [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. selectscience.net [selectscience.net]
- 12. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of N-Oxide Ligands in Catalysis: A Comparative Performance Analysis of 4,4'-Bipyridine 1,1'-dioxide
A detailed examination of 4,4'-Bipyridine 1,1'-dioxide in comparison to other N-oxide ligands in asymmetric catalysis, supported by experimental data, methodologies, and mechanistic insights.
In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts is paramount. N-oxide ligands have emerged as a powerful class of organocatalysts and ligands for metal-catalyzed reactions, prized for their strong Lewis basicity and ability to activate a variety of substrates. Among these, this compound and its derivatives have garnered significant attention. This guide provides a comprehensive comparison of the catalytic performance of this compound against other notable N-oxide ligands, offering researchers, scientists, and drug development professionals a valuable resource for catalyst selection and experimental design.
Performance in Asymmetric Allylation of Aldehydes
The asymmetric allylation of aldehydes with allyltrichlorosilanes is a benchmark reaction for evaluating the efficacy of chiral Lewis base catalysts. This transformation yields valuable chiral homoallylic alcohols, which are versatile building blocks in organic synthesis. The performance of various N-oxide ligands in this reaction is summarized below.
Table 1: Comparative Performance of N-Oxide Ligands in the Asymmetric Allylation of Benzaldehyde with Allyltrichlorosilane
| Entry | Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide | 0.1 | Acetonitrile | -45 | 2.5 | 96 | 94 (S) | [1] |
| 2 | Chiral Isoquinoline N-Oxide (QUINOX) | 5 | Dichloromethane | -40 | 12 | - | 87 (R) | [2] |
| 3 | Pyridine N-oxide | - | - | - | - | - | - | Data not available for direct comparison |
| 4 | This compound (achiral) | - | - | - | - | - | - | Primarily used as a structural linker, not a chiral catalyst |
| 5 | Chiral Bipyridine-N,N'-dioxide (Terpene-derived) | 0.5 | THF | - | - | - | up to 96 | [3] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is collated from various sources to provide a general performance overview.
From the available data, it is evident that chiral 2,2'-bipyridine N,N'-dioxides, particularly those with bulky substituents at the 6,6'-positions, exhibit exceptional catalytic activity and enantioselectivity in the asymmetric allylation of aldehydes, even at very low catalyst loadings.[1] For instance, the (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide catalyst achieved a 96% yield and 94% ee with just 0.1 mol% loading.[1] While direct comparative data for a chiral derivative of this compound in this specific reaction is limited in the reviewed literature, the performance of other bipyridine N,N'-dioxides highlights the potential of this ligand scaffold. Achiral this compound is more commonly employed as a bridging ligand in the construction of coordination polymers and metal-organic frameworks.
Experimental Protocols
General Experimental Protocol for Asymmetric Allylation of Aldehydes
The following is a generalized procedure based on protocols described in the literature for the asymmetric allylation of aldehydes with allyltrichlorosilane using a chiral N-oxide catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Allyltrichlorosilane
-
Chiral N-oxide catalyst (e.g., a chiral 2,2'-bipyridine N,N'-dioxide)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Tertiary amine base (e.g., diisopropylethylamine - DIPEA)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The solvent must be anhydrous.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral N-oxide catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Cool the solution to the specified temperature (e.g., -45 °C or -78 °C) using a suitable cooling bath. Add the aldehyde, followed by the tertiary amine base (DIPEA).
-
Initiation: Add allyltrichlorosilane dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the designated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or an appropriate acidic workup.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the purified homoallylic alcohol by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Mechanistic Insights and Visualizations
The catalytic cycle of the N-oxide-mediated asymmetric allylation of aldehydes with allyltrichlorosilane is believed to proceed through the formation of a hypervalent silicon intermediate. The N-oxide acts as a Lewis base, coordinating to the silicon atom of the allyltrichlorosilane, thereby increasing its nucleophilicity.
Caption: Proposed catalytic cycle for the N-oxide catalyzed asymmetric allylation of aldehydes.
The experimental workflow for a typical catalysis experiment involves several key steps, from preparation to analysis.
References
A Comparative Guide to the Structural Landscape of Metal Complexes with Bipyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry, the structural architecture of metal complexes is a critical determinant of their function. For complexes incorporating 2,2'-bipyridine (bpy) and its derivatives, the ligand framework offers a versatile platform for fine-tuning the coordination geometry, electronic properties, and ultimately, the biological activity and material applications of the complex. This guide provides an objective, data-driven comparison of the structural features of metal complexes bearing different bipyridine-based ligands, supported by experimental data and detailed methodologies.
The Influence of Ligand Substitution on Coordination Geometry
The introduction of substituents onto the bipyridine backbone can induce significant steric and electronic effects, profoundly influencing the resulting metal complex's structure. These modifications can alter bond lengths, bond angles, and the overall coordination environment of the metal center.
For instance, the substitution of bulky groups at the 6,6'-positions of the bipyridine ligand can lead to considerable steric hindrance, forcing a distortion in the geometry around the metal ion.[1][2] This can impact the stability and reactivity of the complex. Conversely, the electronic nature of the substituents can modulate the metal-ligand bond strength. Electron-donating groups can increase the electron density on the nitrogen atoms, leading to stronger coordination to the metal center, while electron-withdrawing groups can have the opposite effect.[3]
Comparative Structural Data
The following tables summarize key structural parameters for a selection of metal complexes with various bipyridine-based ligands, as determined by single-crystal X-ray diffraction. These parameters provide a quantitative basis for comparing the structural impact of different ligand modifications.
Table 1: Comparison of Metal-Nitrogen (M-N) Bond Lengths in Ruthenium(II) Bipyridine Complexes
| Complex | Bipyridine Ligand | Average Ru-N Bond Length (Å) |
| [Ru(bpy)₃]²⁺ | 2,2'-Bipyridine (bpy) | 2.056 |
| [Ru(dmbpy)₃]²⁺ | 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) | 2.058 |
| [Ru(bpy)₂(CO)₂(SCN)₂] | 2,2'-Bipyridine (bpy) | 2.15 (avg. Ru-N(bpy)) |
| [Ru(dmbpy)(CO)₂Cl₂] | 6,6'-Dimethyl-2,2'-bipyridine (dmbpy) | Not specified in abstract |
Table 2: Comparison of Coordination Geometry in Copper(II) Bipyridine Complexes
| Complex | Bipyridine Ligand | Coordination Geometry | Key Bond Angles (°) |
| [Cu(bpy)₃(H₂O)₂]²⁺ | 4,4'-Bipyridine (bpy) | Elongated Octahedral | N-Cu-N (equatorial) ~90, O-Cu-O (axial) ~180 |
| [Cu(N-N)₂(pmtp)]²⁺ (N-N = bpy) | 2,2'-Bipyridine (bpy) | Intermediate between trigonal bipyramidal and square pyramidal | Not specified in abstract |
| [Cu(tren)(dzf)]²⁺ | 4,5-Diazafluoren-9-one (dzf, a bpy derivative) | Six-coordinate (4 + 1 + 1') | Not specified in abstract |
Table 3: Comparison of Structural Parameters in Iron(II) Bipyridine Complexes
| Complex | Bipyridine Ligand | Fe-N Bond Lengths (Å) | C-C Bridge Bond Length (Å) |
| [Fe(bpy)₃]²⁺ | 2,2'-Bipyridine (bpy) | ~2.15 | ~1.49 |
| [Fe(BDI)]²⁺ | Bipyridine-diimine (BDI) | N/A (different coordination) | Cipso-Cimine: 1.490 |
| [Fe(DPA-Bpy)(NCCH₃)]²⁺ | N,N-bis(2-pyridinylmethyl)-2,2'-bipyridine-6-methanamine (DPA-Bpy) | Not specified in abstract | Not specified in abstract |
Experimental Protocols
A fundamental understanding of the experimental methodologies used to obtain this structural data is crucial for its interpretation and for designing new complexes.
Synthesis and Crystallization of Metal-Bipyridine Complexes
General Synthesis: The synthesis of metal complexes with bipyridine ligands typically involves the reaction of a metal salt precursor with the desired bipyridine ligand in a suitable solvent.[4][5] Stoichiometric control is crucial to obtain the desired complex. Microwave-assisted synthesis can be employed to reduce reaction times and improve yields.[5]
-
Example Protocol for a Ruthenium(II) Bipyridine Complex: A common precursor, [Ru(bpy)₂Cl₂], is reacted with the desired substituted bipyridine ligand in a solvent like ethanol or a water/ethanol mixture.[4] The reaction is often heated to reflux for several hours. The resulting complex can be precipitated by the addition of a counter-ion salt, such as ammonium hexafluorophosphate.
Crystallization for X-ray Diffraction: High-quality single crystals are essential for structural determination by X-ray crystallography.[6] Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A solution of the complex is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The vapor of the anti-solvent slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]
-
Workflow:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays is collected on a detector.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using computational methods to determine the atomic positions.
-
The structural model is refined to obtain accurate bond lengths, bond angles, and other geometric parameters.
-
Visualization of Structural Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the structural analysis of metal-bipyridine complexes.
Caption: Influence of ligand modifications on metal complex structure.
Caption: Simplified workflow for single-crystal X-ray diffraction.
Conclusion
The structural diversity of metal complexes with bipyridine-based ligands is vast and offers a rich landscape for the design of novel therapeutic agents and functional materials. A thorough understanding of how ligand modifications impact the coordination environment of the metal center is paramount for rational design. The data and methodologies presented in this guide provide a foundational resource for researchers in this exciting and rapidly evolving field. By leveraging detailed structural analysis, scientists can continue to unlock the full potential of these versatile metal complexes.
References
- 1. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)] + complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00276H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
Unveiling the Molecular Landscape of 4,4'-Bipyridine 1,1'-dioxide: A Comparative Guide to Theoretical Model Validation
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is paramount. This guide provides a critical comparison of theoretical models against experimental data for 4,4'-Bipyridine 1,1'-dioxide, a key building block in coordination chemistry and materials science. By juxtaposing theoretical predictions with robust experimental findings, we aim to validate and refine computational approaches for designing novel molecules with tailored functionalities.
Structural Properties: A Tale of Two Pyridine Rings
| Parameter | Experimental Value (from co-crystal) | Theoretical Model 1 (DFT/B3LYP/6-31G*) | Theoretical Model 2 (DFT/M06-2X/6-311+G**) |
| C-C (inter-ring) Bond Length (Å) | 1.476(7)[1] | Value not found | Value not found |
| Average C-N Bond Length (Å) | 1.341(9)[1] | Value not found | Value not found |
| Dihedral Angle (°) | 40.5(4)[1] | Value not found | Value not found |
Note: The experimental values are from a protonated and coordinated form of 4,4'-bipyridine and may differ from the neutral, isolated this compound molecule. The absence of specific theoretical values in the initial searches highlights a gap in the current literature.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's bonding environment. Experimental studies have identified key vibrational modes for this compound. Theoretical models, particularly those based on DFT, can predict these vibrational frequencies. The comparison below will focus on key stretching and bending modes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) (DFT/B3LYP/6-31G*) |
| N-O Stretch | Value not found | Value not found |
| Ring Breathing | Value not found | Value not found |
| C-H Stretch | Value not found | Value not found |
A comprehensive experimental dataset for the vibrational frequencies of isolated this compound is needed for a thorough comparison. The available Tip-Enhanced Raman Spectroscopy (TERS) data was obtained for the molecule adsorbed on a gold surface and may be influenced by the substrate.
Electronic Properties: Illuminating Electron Transitions
The electronic properties of this compound, particularly its electronic absorption spectrum, are of significant interest for its applications in photoluminescent materials. Experimental UV-Visible absorption data will be compared with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations to evaluate the models' ability to predict electronic transitions.
| Property | Experimental Value | Theoretical Model 1 (TD-DFT/B3LYP/6-31G*) | Theoretical Model 2 (TD-DFT/CAM-B3LYP/6-311+G**) |
| λmax (nm) | Value not found | Value not found | Value not found |
| Molar Absorptivity (ε) | Value not found | Not applicable | Not applicable |
| HOMO-LUMO Gap (eV) | Value not found | Value not found | Value not found |
The lack of readily available experimental and theoretical data for the electronic properties of the isolated molecule is a significant finding of this review, indicating a promising area for future research.
Experimental Protocols
Synthesis of this compound: A common method for the synthesis of this compound involves the oxidation of 4,4'-bipyridine. A typical procedure utilizes an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid. The reaction mixture is heated, and upon cooling, the product crystallizes and can be purified by recrystallization.
Single-Crystal X-ray Diffraction: For the co-crystal containing the 4,4'-bipyridinium cation, data was collected on a Bruker SMART APEXII area detector diffractometer.[1] The structure was solved and refined using standard crystallographic software.[1]
Vibrational Spectroscopy: Experimental Raman spectra can be obtained using a Raman spectrometer with a specific laser excitation wavelength. For the TERS measurements, a specialized setup combining a scanning tunneling microscope with a Raman spectrometer is used.
UV-Visible Spectroscopy: The UV-Visible absorption spectrum is typically recorded using a dual-beam spectrophotometer. The sample is dissolved in a suitable transparent solvent, and the absorbance is measured over a range of wavelengths.
Logical Workflow for Model Validation
The process of validating theoretical models against experimental data follows a logical workflow, as illustrated in the diagram below.
Caption: A flowchart illustrating the systematic process of validating theoretical models for molecular properties against experimental data.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the experimental and theoretical properties of this compound. While some experimental data exists, particularly for its coordination compounds, a comprehensive dataset for the isolated molecule is notably absent from the reviewed literature. Similarly, dedicated theoretical studies providing a thorough analysis of its structural, vibrational, and electronic properties are scarce.
To bridge this gap, future research should prioritize the synthesis of high-purity this compound and its characterization using single-crystal X-ray diffraction, as well as comprehensive IR, Raman, and UV-Visible spectroscopy. In parallel, detailed theoretical investigations employing a range of DFT functionals and basis sets are crucial for building accurate predictive models. The synergistic combination of these experimental and theoretical efforts will not only provide a deeper understanding of this important molecule but also enhance our ability to design novel materials with desired properties for a wide range of applications.
References
A Comparative Analysis of the Photochromic Behavior of Spiropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Spiropyran Photoswitches
Spiropyrans are a prominent class of photochromic molecules celebrated for their ability to undergo reversible color changes upon exposure to light. This transformation, from a colorless, closed spiropyran (SP) form to a colored, open merocyanine (MC) form, is accompanied by significant changes in molecular structure, polarity, and absorption spectra.[1][2][3] These properties make them highly valuable in the development of molecular switches, sensors, and photoresponsive drug delivery systems.[4]
The photochromic behavior of spiropyrans can be finely tuned by introducing various substituents to the core molecular structure.[1][5][6] This guide provides a comparative study of key photochromic parameters for several common spiropyran derivatives, supported by experimental data and detailed methodologies to aid in the selection and design of photoswitches for specific research applications.
Comparative Performance of Spiropyran Derivatives
The efficiency of the photochromic process is quantified by several key parameters, including the coloration quantum yield (Φ_col), which measures the efficiency of the SP to MC conversion, and the thermal relaxation rate (τ), which describes the speed at which the colored MC form reverts to the colorless SP form in the dark. The absorption maximum of the merocyanine form (λ_max (MC)) dictates the color of the activated state.
The following table summarizes these critical parameters for a selection of nitro-substituted spiropyran derivatives in different solvents. The nitro group (NO₂) is a common electron-withdrawing substituent that significantly influences the photochromic properties.[7]
| Derivative/Compound Name | Solvent | λ_max (MC) (nm) | Coloration Quantum Yield (Φ_col) | Thermal Relaxation Time (τ) at 25°C (s) |
| BIPS (1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]) | Toluene | 590-610 | ~0.5 - 0.7 | ~50 - 150 |
| BIPS | Ethanol | 540-560 | < 0.2 | ~1,000 - 2,000 |
| 8-Methoxy-BIPS | Toluene | ~620 | ~0.6 | ~200 |
| 6-NO₂-7-OH-SP | Ethanol | ~570 | Not Specified | ~10,000 |
| 5'-Chloro-BIPS | Toluene | ~600 | ~0.4 | ~80 |
| SP1 (6-NO₂) | Methylcyclohexane | Not Specified | 0.3 - 0.8 | 2 - 104 |
| SP1 (6-NO₂) | Ethanol | Not Specified | < 0.2 | 2 - 104 |
Note: The values presented are approximate ranges gathered from multiple sources and can be highly dependent on experimental conditions such as temperature, solvent purity, and excitation wavelength. BIPS is a common abbreviation for this class of spirobenzopyranindolines.
Key Observations:
-
Solvent Polarity: A significant trend observed is the dramatic effect of solvent polarity on photochromic behavior. In non-polar solvents like toluene and methylcyclohexane, the coloration quantum yield is generally high, while the thermal relaxation is relatively fast.[7] Conversely, in polar solvents like ethanol, the quantum yield decreases, but the resulting colored merocyanine form is significantly stabilized, leading to much longer thermal relaxation times.[7] This is due to the large dipole moment of the zwitterionic merocyanine form, which is stabilized by polar environments.[2]
-
Substituent Effects: The electronic nature of substituents on both the indoline and chromene rings influences photochromic properties.[1] Electron-withdrawing groups, such as the nitro group, are known to enhance coloration efficiency.[8] The position of these substituents is also critical in determining the stability and absorption characteristics of the merocyanine isomer.
Experimental Protocols
Accurate characterization of photochromic behavior is essential for their application. Below are detailed methodologies for two key experiments: determination of photoisomerization quantum yield and measurement of thermal relaxation kinetics.
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield quantifies the efficiency of a photochemical process, representing the number of molecules isomerized per photon absorbed.[9] The relative method, using a well-characterized chemical actinometer, is a common approach.
Materials:
-
Spiropyran derivative solution of known concentration.
-
Chemical actinometer solution (e.g., Potassium Ferrioxalate).[9]
-
UV-Vis Spectrophotometer.
-
Monochromatic light source (e.g., laser or lamp with a monochromator) at an excitation wavelength where only the spiropyran (SP) form absorbs.
Procedure:
-
Actinometry (Photon Flux Determination):
-
Fill a cuvette with the actinometer solution (e.g., 0.006 M potassium ferrioxalate).
-
Irradiate the solution with the monochromatic light source for a specific time period.
-
Measure the change in absorbance at the characteristic wavelength of the photoproduct to determine the number of moles of photoproduct formed.
-
Using the known quantum yield of the actinometer, calculate the photon flux (photons/second) of the light source.[9]
-
-
Sample Irradiation:
-
Replace the actinometer solution with the spiropyran solution of known concentration.
-
Ensure the absorbance of the solution at the irradiation wavelength is sufficiently high to absorb a significant fraction of the incident light.
-
Irradiate the sample under the identical conditions used for the actinometer for a short period to ensure analysis is on the initial rate of isomerization.
-
-
Spectroscopic Monitoring:
-
Measure the UV-Vis absorption spectrum of the spiropyran solution before and after irradiation.
-
The increase in absorbance at the λ_max of the merocyanine (MC) form is used to calculate the number of MC molecules formed, using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) of the MC form must be determined separately.
-
-
Quantum Yield Calculation:
-
The quantum yield (Φ) is calculated by dividing the number of molecules isomerized (determined in step 3) by the number of photons absorbed by the sample. The number of absorbed photons is determined from the incident photon flux (from actinometry) and the fraction of light absorbed by the sample.[9]
-
Measurement of Thermal Relaxation Kinetics
This experiment measures the rate at which the colored merocyanine (MC) form thermally reverts to the colorless spiropyran (SP) form in the absence of light.
Materials:
-
Spiropyran derivative solution.
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Light source for initial isomerization (e.g., UV lamp).
Procedure:
-
Sample Preparation and Isomerization:
-
Place the spiropyran solution in a cuvette within the temperature-controlled spectrophotometer, set to the desired temperature (e.g., 25°C).
-
Irradiate the solution with a UV light source until a significant concentration of the MC form is generated, indicated by the development of color and a stable absorbance at the MC λ_max.
-
-
Kinetic Measurement:
-
Turn off the UV light source to initiate the thermal relaxation process.
-
Immediately begin recording the absorbance at the λ_max of the MC form at fixed time intervals. The data acquisition should continue until the absorbance returns to its baseline (or near baseline) value.
-
-
Data Analysis:
-
The thermal relaxation of the MC form to the SP form typically follows first-order kinetics.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot is equal to the negative of the first-order rate constant (-k).
-
The relaxation time (τ) is the reciprocal of the rate constant (τ = 1/k). It represents the time required for the concentration of the MC form to decrease to 1/e (approximately 36.8%) of its initial value.
-
Visualizing the Process: Signaling and Workflows
To better understand the relationships and processes involved in studying photochromism, graphical representations are invaluable.
Photochromic Switching Signaling Pathway
The following diagram illustrates the fundamental reversible reaction pathway of a spiropyran molecule, transitioning between its two isomeric states upon stimulation by UV and visible light or heat.
References
- 1. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Spiropyran as Building Block in Peptide Synthesis and Modulation of Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Efficiency of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate metal catalyst is paramount in modern synthetic chemistry, directly impacting reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of the catalytic efficiency of various metal complexes in prominent organic transformations. By presenting key performance indicators, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the necessary information to make informed decisions for their synthetic challenges.
The primary metrics for evaluating catalytic efficiency are the Turnover Number (TON) and Turnover Frequency (TOF) .
-
Turnover Number (TON): Represents the total number of substrate molecules converted into product by one molecule of the catalyst before it becomes deactivated. A higher TON indicates a more stable and robust catalyst.[1]
-
Formula: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): Measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹).[1][2] A higher TOF signifies a more active catalyst.
-
Formula: TOF = TON / reaction time
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in pharmaceutical and fine chemical synthesis, relies heavily on palladium catalysts.[3][4] The efficiency of these catalysts is profoundly influenced by the choice of ligands, which stabilize the palladium center and modulate its reactivity.[5][6] N-heterocyclic carbenes (NHCs) and phosphine-based ligands are among the most effective.
Catalytic Cycle Diagram
The generally accepted mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
Performance Data
The following table compares the performance of various palladium complexes in the Suzuki-Miyaura coupling of sterically hindered substrates, which are often challenging and relevant in drug development.
| Catalyst / Ligand | Aryl Halide Substrate | Boronic Acid Substrate | Conditions | Catalyst Loading (mol %) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / SPhos | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄, Toluene/H₂O, 100 °C, 12 h | 0.1 | 98 | 980 | 81.7 | [8] |
| Pd₂ (dba)₃ / XPhos | 1-Bromo-2,4,6-triisopropylbenzene | Phenylboronic acid | K₃PO₄, Dioxane, 80 °C, 16 h | 0.5 | 95 | 190 | 11.9 | [8] |
| Acenaphthoimidazolylidene-Pd (IPr)* | 2,6-Dimethylphenyl chloride | 2,6-Dimethylphenylboronic acid | Cs₂CO₃, Dioxane, 80 °C, 24 h | 0.05 | 77 | 1540 | 64.2 | [8] |
| PVP-Stabilized Pd Nanoparticles | Iodobenzene | Phenylboronic acid | K₂CO₃, 40% EtOH/H₂O, RT, 1 h | 0.3 | ~70 | ~233 | ~233 | [9] |
| m-GAP Palladium Complex | 4-Iodotoluene | Phenylboronic acid | KOBu-t, THF, 25 °C, 24 h | 5.0 | >99 | ~20 | ~0.8 | [10] |
PVP = Poly(N-vinyl-2-pyrrolidone), dba = dibenzylideneacetone, IPr = Acenaphthoimidazolylidene ligand*
Ruthenium-Catalyzed Olefin Metathesis
Olefin metathesis is a powerful tool for forming carbon-carbon double bonds, with applications ranging from polymer synthesis to the creation of complex macrocycles. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, are prized for their functional group tolerance and stability.[11][12]
Performance Data
Ethenolysis, the reaction of an internal olefin with ethylene, is an industrially important reaction that requires high selectivity. The table below compares various ruthenium catalysts for the ethenolysis of methyl oleate.
| Catalyst | Catalyst Loading (ppm) | Temperature (°C) | Selectivity (%) (Ethenolysis vs. Self-Metathesis) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Grubbs 1st Gen. | 500 | 40 | 94 | 38 | 760 | 31.7 | |
| Grubbs 2nd Gen. | 100 | 40 | 19 | 10 | 1000 | 41.7 | [11] |
| Hoveyda-Grubbs 2nd Gen. | 100 | 40 | 55 | 38 | 3800 | 158.3 | [11] |
| HG 2nd Gen. (hindered NHC) | 100 | 40 | 95 | 42 | 4200 | 175.0 | [11] |
| Z-Selective Ru Catalyst (C-H activated) | 100 (0.01 mol%) | 25 | >95% Z-selectivity (homodimerization) | 74 | 7400 | 308.3 |
Selectivity refers to the formation of desired kinetic ethenolysis products over thermodynamic self-metathesis products. Reactions were run for 24h.
General Experimental Workflow
Assessing the efficiency of a catalyst requires a systematic workflow to ensure reproducible and comparable results.
Comparison with Earth-Abundant Metal Alternatives
While palladium and ruthenium are highly effective, their cost and scarcity have driven research into catalysts based on more earth-abundant first-row transition metals like nickel, iron, and cobalt.[5][13] These alternatives offer a more sustainable and economical approach, though they often require different reaction conditions or ligand systems to match the performance of their noble metal counterparts.
Logical Flow for Catalyst Selection
Choosing a catalyst involves balancing performance with practical considerations like cost and sustainability.
Performance Comparison: Pd vs. Ni in Kumada-Corriu Coupling
The Kumada-Corriu coupling is another fundamental C-C bond-forming reaction. While traditionally employing palladium or nickel, the use of nickel is advantageous due to its lower cost.
| Catalyst System | Electrophile | Nucleophile | Conditions | Catalyst Loading (mol %) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 4-Chlorotoluene | Phenylmagnesium bromide | THF, 66 °C, 2 h | 1.0 | 99 | [13] |
| Ni(dppe)Cl₂ | 4-Chlorotoluene | Phenylmagnesium bromide | Et₂O/Benzene, reflux, 20 h | 1.0 | 97 | [13] |
| Fe(acac)₃ / Ligand | 1-Bromo-4-methoxybenzene | Phenylmagnesium chloride | THF/NMP, 25 °C, 2 h | 5.0 | 91 | [7] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene, dppe = 1,2-Bis(diphenylphosphino)ethane, acac = acetylacetonate
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screen
This protocol outlines a general procedure for assessing the catalytic efficiency of a metal complex in a Suzuki-Miyaura cross-coupling reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.
1. Materials and Reagents:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Aryl halide (e.g., 4-bromotoluene, 0.5 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 0.75 mmol, 1.5 equiv)
-
Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous solvent (e.g., Toluene, Dioxane, 2.0 mL)
-
Internal standard (e.g., dodecane, for GC analysis)
-
Reaction vials with stir bars
2. Catalyst Stock Solution Preparation:
-
To ensure accurate dispensing of small quantities, prepare a stock solution of the catalyst.
-
For a 0.1 mol % loading screen: Dissolve the palladium precatalyst and the appropriate molar equivalent of ligand in the reaction solvent to achieve a final concentration of 0.0025 M.
3. Reaction Setup:
-
To a reaction vial, add the aryl halide (0.5 mmol), arylboronic acid (0.75 mmol), base (1.0 mmol), and a stir bar.
-
Add the internal standard.
-
Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent (e.g., 1.8 mL if 0.2 mL of catalyst solution will be added).
-
Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 80 °C).
4. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst stock solution (e.g., 0.2 mL for a final volume of 2.0 mL, achieving 0.1 mol % loading). Mark this as time zero.
-
At specified time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a vial containing a solvent mixture (e.g., diethyl ether) and a small amount of water. Vortex the mixture.
-
Pass the organic layer through a small plug of silica gel to remove inorganic salts and catalyst residues.
5. Analysis and Calculation:
-
Analyze the quenched samples by Gas Chromatography (GC) or ¹H NMR to determine the concentration of the product relative to the internal standard.
-
Calculate the percent yield at each time point.
-
Calculate TON: Use the final yield at the end of the reaction (or when the catalyst deactivates).
-
TON = (moles of substrate × final yield %) / (moles of catalyst)
-
-
Calculate TOF: Determine the initial rate of reaction from the slope of the yield versus time plot near t=0.
-
TOF (h⁻¹) = (TON at a specific time) / (time in hours)
-
Alternatively, TOF = (Initial rate in M/h) / (Catalyst concentration in M)
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Turnover number - Wikipedia [en.wikipedia.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Selective Ruthenium Metathesis Catalysts for Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to the Thermal Stability of Coordination Polymers
For scientists and professionals in drug development and materials science, understanding the thermal stability of coordination polymers is crucial for their application in catalysis, drug delivery, and gas storage. This guide provides a comparative analysis of the thermal stability of various coordination polymers, supported by experimental data and detailed protocols.
Comparative Thermal Stability Data
The thermal stability of coordination polymers, often determined by the onset of decomposition in Thermogravimetric Analysis (TGA), is influenced by several factors including the nature of the metal-ligand bond, the coordination geometry, and the presence of solvent molecules.[1] Below is a summary of the decomposition temperatures for a selection of coordination polymers, showcasing the impact of different metal ions and organic linkers.
| Coordination Polymer | Metal Ion | Organic Linker | Decomposition Onset (Ti) (°C) | Peak Decomposition (TDTG) (°C) | Final Decomposition (Tf) (°C) | Atmosphere | Reference |
| [Mn(fbpmpc)]·yH₂O | Mn(II) | fumaroyl bis(paramethoxyphenylcarbamide) | 262 | 298 | 500 | N₂ | [2][3] |
| [Co(fbpmpc)]·yH₂O | Co(II) | fumaroyl bis(paramethoxyphenylcarbamide) | 272 | 315 | 525 | N₂ | [2] |
| [Ni(fbpmpc)(H₂O)₂]·yH₂O | Ni(II) | fumaroyl bis(paramethoxyphenylcarbamide) | 280 | 321 | 540 | N₂ | [2] |
| [Cu(fbpmpc)(H₂O)₂]·yH₂O | Cu(II) | fumaroyl bis(paramethoxyphenylcarbamide) | 285 | 348 | 555 | N₂ | [2] |
| [Zn(fbpmpc)]·yH₂O | Zn(II) | fumaroyl bis(paramethoxyphenylcarbamide) | 260 | 305 | 490 | N₂ | [3] |
| [Cd(fbpmpc)]·yH₂O | Cd(II) | fumaroyl bis(paramethoxyphenylcarbamide) | 255 | 295 | 480 | N₂ | [3] |
| [Hg(fbpmpc)]·yH₂O | Hg(II) | fumaroyl bis(paramethoxyphenylcarbamide) | 250 | 285 | 470 | N₂ | [3] |
| [Ag(L)NO₃] | Ag(I) | 1,3-bis(methylthio)propane | ~180 | - | 320 | - | |
| [Ag₂(L)₂(CF₃CF₂CO₂)₂] | Ag(I) | 1,3-bis(methylthio)propane | ~180 | - | 320 | - | |
| [Cu(Muco)(H₂O)₂]·2H₂O | Cu(II) | trans,trans-muconic acid | 105 (loss of coordinated H₂O) | - | >207 (decarboxylation) | Ar | [4] |
| [Ni(Muco)(H₂O)₂]·2H₂O | Ni(II) | trans,trans-muconic acid | 105 (loss of coordinated H₂O) | - | >207 (decarboxylation) | Ar | [4] |
| [Co(Muco)(H₂O)₂]·2H₂O | Co(II) | trans,trans-muconic acid | 105 (loss of coordinated H₂O) | - | >207 (decarboxylation) | Ar | [4] |
| [Zn(L)(pphda)] | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene & 1,4-phenylenediacetic acid | >355 | - | - | - | [1] |
| [Zn(L)(ophda)(H₂O)]·H₂O | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene & 1,2-phenylenediacetic acid | 95 (dehydration), >385 (decomposition) | - | - | - | [1] |
Experimental Protocols
The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for assessing the thermal stability of coordination polymers.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5]
Methodology:
-
Sample Preparation: A small amount of the coordination polymer sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or alumina).[3]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere. The desired heating program is set, typically a linear ramp of 5-20 °C/min.[2][5]
-
Analysis: The sample is heated according to the temperature program, and the mass of the sample is continuously monitored.
-
Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset temperature of a significant mass loss event is considered the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[2]
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the coordination polymer (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is programmed with a specific heating and cooling profile, often at a rate of 10 °C/min, under a controlled atmosphere (e.g., nitrogen).
-
Analysis: The instrument measures the differential heat flow between the sample and the reference as they are subjected to the temperature program.
-
Data Interpretation: The DSC thermogram shows endothermic (heat-absorbing) and exothermic (heat-releasing) events. For thermal stability, endothermic peaks may correspond to melting or desolvation, while sharp exothermic peaks often indicate decomposition.[6]
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for evaluating the thermal stability of coordination polymers.
Caption: Workflow for assessing the thermal stability of coordination polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Thermal decomposition kinetics of some transition metal coordination polymers of fumaroyl <i>bis</i> (paramethoxyphenylcarbamide) using DTG/DTA techniques - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Properties of Bipyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the electronic properties of bipyridine N-oxides, including mono- and di-N-oxides, and their parent bipyridine analogues. By examining key electronic parameters, this document aims to elucidate the impact of N-oxidation on the molecular orbital energies and redox characteristics of this important class of heterocyclic compounds. The information presented herein is intended to be a valuable resource for researchers in the fields of materials science, catalysis, and medicinal chemistry.
Introduction to Bipyridine N-Oxides
Bipyridines are a fundamental class of chelating ligands extensively utilized in coordination chemistry, catalysis, and the development of functional materials. The introduction of one or two N-oxide moieties to the bipyridine scaffold significantly alters its electronic landscape. The highly polar N-O bond acts as a strong electron-withdrawing group, which profoundly influences the energies of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes in electronic structure directly impact the photophysical properties, redox behavior, and reactivity of the resulting bipyridine N-oxides, making them attractive candidates for a range of applications, including as ligands in asymmetric catalysis and as building blocks for n-type organic semiconductors.[1]
Comparative Analysis of Electronic Properties
The introduction of N-oxide groups to the bipyridine core has a pronounced effect on its electronic properties. N-oxidation lowers the energy of both the HOMO and LUMO levels. This is attributed to the strong electron-withdrawing nature of the N-oxide group.[1][2]
Frontier Molecular Orbital Energies
The energies of the HOMO and LUMO are critical in determining the electronic and optical properties of a molecule. The HOMO-LUMO gap, in particular, is related to the chemical reactivity and the energy of the lowest electronic transition. A smaller HOMO-LUMO gap generally indicates higher reactivity and a red-shift in the absorption spectrum.
Below is a comparison of the HOMO and LUMO energy levels for 2,2'-bipyridine and its N-oxide derivatives, determined both experimentally via cyclic voltammetry and computationally through Density Functional Theory (DFT) calculations.
Table 1: Comparison of HOMO and LUMO Energies of 2,2'-Bipyridine and its N-Oxide Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5,5'-dibromo-2,2'-bipyridine (BPy) | DFT (B3LYP/6-31G(d)) | -6.53 | -1.85 | 4.68 |
| 5,5'-dibromo-[2,2'-bipyridine] 1-oxide (BPyO) | DFT (B3LYP/6-31G(d)) | -6.78 | -2.43 | 4.35 |
| 5,5'-dibromo-[2,2'-bipyridine] 1,1'-dioxide (BPyDO) | DFT (B3LYP/6-31G(d)) | -7.13 | -3.08 | 4.05 |
| Polymer P(DPP-BPy) | Cyclic Voltammetry | -5.23 | -3.40 | 1.83 |
| Polymer P(DPP-BPyO) | Cyclic Voltammetry | -5.36 | -3.45 | 1.91 |
| Polymer P(DPP-BPyDO) | Cyclic Voltammetry | -5.40 | -3.55 | 1.85 |
Data for monomers (BPy, BPyO, BPyDO) are from DFT calculations.[1] Data for the corresponding polymers are derived from cyclic voltammetry measurements.[2]
As evidenced by the data, the progressive introduction of N-oxide groups leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. Consequently, the HOMO-LUMO gap tends to decrease with N-oxidation, suggesting that bipyridine N-oxides should exhibit red-shifted absorption spectra compared to their parent bipyridines.
Redox Potentials
The redox potentials of bipyridine N-oxides are crucial for their application in areas such as electrochemistry and catalysis. The electron-withdrawing nature of the N-oxide group makes the bipyridine system more susceptible to reduction.
Table 2: Reduction Potentials of Bipyridine Derivatives
| Compound | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) |
| 2,2'-bipyridine | -2.67 | - |
| 2,2'-bipyrimidine | -2.19 | ~ -2.6 (irreversible) |
Data for 2,2'-bipyridine is from a study on metal silylamide complexes.[3] Data for 2,2'-bipyrimidine is from a study on electrolytes for redox flow batteries.[4]
While direct comparative data for a series of bipyridine N-oxides is limited, the trend of easier reduction with increasing electron deficiency is well-established. The introduction of N-oxide groups is expected to shift the reduction potentials to less negative values, indicating that they are more easily reduced than the parent bipyridines.
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials and HOMO/LUMO energy levels of molecules.[2][5][6]
Methodology:
-
Solution Preparation: The compound of interest is dissolved in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity. The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., a platinum wire).[2][5]
-
Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The potential is then swept in the reverse direction to complete the cycle.
-
Data Analysis: The resulting voltammogram (a plot of current versus potential) shows peaks corresponding to the oxidation and reduction events. The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively, using the following equations (referenced against Fc/Fc+):[2]
-
E_HOMO = - (E_ox(onset) + 4.8) eV
-
E_LUMO = - (E_red(onset) + 4.8) eV The value 4.8 eV is the energy level of the Fc/Fc+ couple below the vacuum level.
-
UV-Vis and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of molecules, such as their absorption and emission characteristics.[1][7][8][9]
Methodology:
-
Sample Preparation: Solutions of the compound are prepared in a suitable spectroscopic grade solvent (e.g., chloroform, THF, or acetonitrile) at a known concentration, typically in the range of 10^-5 to 10^-6 M.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The solution is placed in a quartz cuvette (typically with a 1 cm path length), and the absorbance is measured over a range of wavelengths. A cuvette containing the pure solvent is used as a reference.[7]
-
Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a specific wavelength (usually the wavelength of maximum absorption from the UV-Vis spectrum), and the emitted light is collected at a 90-degree angle to the excitation beam. The emission is scanned over a range of wavelengths to obtain the fluorescence spectrum.[8]
-
Quantum Yield Determination: The fluorescence quantum yield, which represents the efficiency of the emission process, can be determined relative to a standard with a known quantum yield.
Computational Details (Density Functional Theory)
DFT calculations are a powerful tool for predicting the electronic properties of molecules, including their HOMO and LUMO energies.[1][3][10][11]
Methodology:
-
Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[1]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
Visualization: The shapes of the HOMO and LUMO can be visualized to understand their spatial distribution and contribution from different atoms in the molecule.
Signaling Pathways and Experimental Workflows
The unique electronic properties of bipyridine N-oxides make them valuable in various chemical processes. One notable application is in asymmetric catalysis, where chiral bipyridine N,N'-dioxides act as Lewis base catalysts.
Catalytic Cycle of Asymmetric Allylation
Chiral bipyridine N,N'-dioxides have been shown to be highly effective catalysts for the enantioselective allylation of aldehydes.[12][13][14][15][16] The proposed catalytic cycle involves the activation of a silicon-based allylating agent by the N,N'-dioxide.
Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes catalyzed by a chiral bipyridine N,N'-dioxide.
Experimental Workflow for Characterization of Electronic Properties
The following diagram illustrates a typical workflow for the experimental and computational characterization of the electronic properties of a newly synthesized bipyridine N-oxide.
Caption: General workflow for the synthesis and characterization of the electronic properties of bipyridine N-oxides.
Conclusion
The N-oxidation of bipyridines provides a powerful strategy to tune their electronic properties. The introduction of N-oxide moieties leads to a significant stabilization of the HOMO and LUMO energy levels, making the compounds more electron-deficient and easier to reduce. This modification of the electronic structure opens up new avenues for the application of bipyridine derivatives in diverse fields, from organic electronics to asymmetric catalysis. This guide provides a foundational understanding and practical protocols for the comparative analysis of these important molecules, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. rsc.org [rsc.org]
- 2. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. youtube.com [youtube.com]
- 9. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis of axially chiral bipyridine N,N'-dioxides and enantioselective allylation of aldehydes | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: A Comparative Guide to the Experimental Validation of Computationally Predicted Complexes
For researchers, scientists, and drug development professionals, the synergy between computational prediction and experimental validation is paramount in accelerating the discovery and design of novel therapeutics. This guide provides a comparative analysis of two distinct case studies where computational predictions of molecular complexes were successfully validated through rigorous experimental methodologies. We delve into the specifics of the computational approaches, the intricacies of the experimental protocols, and a clear comparison of the predicted and measured outcomes.
Case Study 1: Structure-Guided Discovery of a Novel Inhibitor for CHI3L1 in Glioblastoma
This study showcases the power of ultra-large virtual screening to identify a novel small-molecule inhibitor for Chitinase 3-like 1 (CHI3L1), a promising therapeutic target in glioblastoma. The computational approach was validated through a series of biophysical and cell-based assays.
Computational Prediction Workflow
The researchers employed a structure-based virtual screening strategy, named SpaceDock, to search a vast chemical space of 377 billion synthetically feasible molecules. The primary goal was to identify compounds that could bind to a specific pocket in the CHI3L1 protein. The top-scoring virtual hits were then synthesized for experimental validation.
Quantitative Data Comparison
The computational screening identified numerous potential binders. Following synthesis and initial screening, compound 9e emerged as a promising candidate. The predicted binding was then quantitatively compared with experimental measurements.
| Parameter | Computational Prediction | Experimental Validation | Method |
| Binding Affinity | Top Docking Score | Dissociation Constant (Kd) | SpaceDock |
| Compound 9e | Not explicitly reported | 19.11 µM | Surface Plasmon Resonance (SPR) |
| Inhibition | Predicted binding to active site | Inhibition of CHI3L1-Galectin-3 Interaction | Not applicable |
| Compound 9e | N/A | 20.87% at 100 µM | AlphaLISA Assay |
Experimental Protocols
Microscale Thermophoresis (MST): MST was used for the primary screening of the 45 synthesized compounds to identify binders to the CHI3L1 protein. This technique measures the motion of molecules in a microscopic temperature gradient, which changes upon binding.
Surface Plasmon Resonance (SPR): SPR was employed to determine the binding affinity (Kd) of the hit compounds. This method detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, providing quantitative information about the binding kinetics and affinity.
3D Glioblastoma Spheroid Assay: To assess the functional effect of the identified inhibitor, a 3D multicellular glioblastoma spheroid model was used. The viability of the spheroids and the downstream STAT3 signaling pathway were measured to confirm the compound's efficacy in a biologically relevant context.
Case Study 2: Computational Design of a High-Affinity Protein Inhibitor for Lysozyme
This study demonstrates the de novo design of a protein that binds to and inhibits the enzyme lysozyme. The computational design process was followed by experimental characterization to validate the designed interaction.
Computational Design and Validation Workflow
The computational design started by identifying a "hot spot" of two polar amino acids that could fit into the active site of lysozyme. A protein scaffold was then identified to hold these residues in the correct orientation, and the surrounding surface was optimized for high-affinity binding.
Quantitative Data Comparison
The computational design process yielded a protein inhibitor with a predicted high affinity for lysozyme. This prediction was then tested experimentally.
| Parameter | Computational Prediction | Experimental Validation | Method |
| Binding Affinity | Rosetta Energy Units (REU) | Dissociation Constant (Kd) | Rosetta |
| Designed Inhibitor | Not explicitly reported | Low nanomolar affinity | Yeast Surface Display |
| Inhibition | Predicted to block active site | Enzyme Inhibition | Not applicable |
| Designed Inhibitor | N/A | Confirmed | Enzymatic Assay |
Experimental Protocols
Yeast Surface Display: This technique was used to measure the binding affinity of the designed protein to lysozyme. The designed protein is displayed on the surface of yeast cells, and the binding of fluorescently labeled lysozyme is quantified by flow cytometry.
Enzyme Inhibition Assay: The inhibitory activity of the designed protein was determined by measuring the rate of lysozyme-catalyzed cleavage of a substrate in the presence and absence of the inhibitor.
NMR Spectroscopy and X-ray Crystallography: These structural biology techniques were used to confirm that the designed protein folds as predicted and binds to lysozyme at the intended interface. These methods provide high-resolution structural information that can be directly compared with the computational model.
Conclusion
These case studies exemplify the iterative and complementary nature of computational and experimental approaches in modern molecular science. While computational methods provide a powerful engine for hypothesis generation and large-scale screening, experimental validation remains the gold standard for confirming biological activity and structural accuracy. The detailed comparison of predicted and experimental data, as presented in this guide, is crucial for refining computational models and ultimately accelerating the development of new and effective therapies.
Safety Operating Guide
Navigating the Safe Disposal of 4,4'-Bipyridine 1,1'-dioxide: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management and disposal of chemical waste are fundamental to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of 4,4'-Bipyridine 1,1'-dioxide, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is critical for personnel safety and environmental protection.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to contact your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures.
Immediate Safety and Handling for Disposal
Before commencing any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of potential significant exposure, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If handling the material in a poorly ventilated area or if dust or aerosols may be generated, use a certified respirator.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) for this compound was consulted, it did not contain extensive quantitative data points. The following table includes general information for related compounds and should be used for indicative purposes only. Always refer to the product-specific SDS for precise data.
| Property | Value (for related bipyridine compounds) | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | Solid | General |
| Primary Hazards | Potential irritant, toxic | [1][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal service. In-lab neutralization or deactivation is not recommended without specific, validated protocols.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions, must be treated as hazardous chemical waste.[1][4]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions. Keep it separate from incompatible materials.[1]
Step 2: Waste Collection and Containment
-
Designated Container: Collect all this compound waste in a designated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[1]
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.[3]
Step 3: Arranging for Professional Disposal
-
Contact Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[3][5]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific protocols for hazardous waste pickup and disposal.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary:
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. The standard and safest procedure is to manage it as hazardous waste through a licensed professional service.[1] For related pyridine compounds, incineration at high temperatures (820°C - 1,600°C) in a specialized facility with scrubbers to neutralize harmful combustion products is a common disposal method.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
